molecular formula C9H5Cl2NO B174409 2-(2,4-Dichlorophenyl)oxazole CAS No. 1242336-71-5

2-(2,4-Dichlorophenyl)oxazole

Cat. No.: B174409
CAS No.: 1242336-71-5
M. Wt: 214.04 g/mol
InChI Key: YWHOOKZYOXJCSH-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)oxazole is a chemical compound of significant interest in scientific research, built around a 1,3-oxazole core. This five-membered aromatic heterocycle, containing an oxygen and a nitrogen atom, is a privileged scaffold in medicinal and agrochemical chemistry due to its wide spectrum of biological activities . The 1,3-oxazole structure is a key component in numerous bioactive natural products and several synthetic pharmaceuticals, including Ditazole (a platelet aggregation inhibitor) and Oxaprozin (a COX-2 inhibitor) . The specific substitution pattern in this compound, featuring a 2,4-dichlorophenyl group at the 2-position of the oxazole ring, is frequently associated with enhanced biological activity. The dichlorophenyl moiety is a common pharmacophore found in various herbicidal and insecticidal agents . Researchers value this structural motif for developing new active substances, as it can influence the compound's lipophilicity, reactivity, and interaction with biological targets. Key Research Applications: - Antimicrobial Research : Oxazole derivatives demonstrate potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli , making them valuable scaffolds for developing new antibiotics . - Agrochemical Research : The 2,4-dichlorophenyl group is a key feature in several herbicidal compounds . Furthermore, novel 1,3-oxazole structures have shown promising insect growth-inhibiting activities, suggesting potential for this compound in the development of new insecticides . - Pharmaceutical Intermediate : This compound serves as a versatile building block for the synthesis of more complex molecules. The oxazole ring can be synthesized via various methods, such as the Robinson–Gabriel cyclodehydration or transition-metal-catalyzed cyclization of propargylamides, allowing for further functionalization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the material appropriately in a laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOOKZYOXJCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597179
Record name 2-(2,4-Dichlorophenyl)-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-71-5
Record name 2-(2,4-Dichlorophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole (CAS: 1242336-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available scientific data regarding the biological activity, experimental protocols, and specific signaling pathways for 2-(2,4-Dichlorophenyl)oxazole is limited. This document summarizes the available chemical information and provides a general overview based on the properties of the oxazole scaffold and related dichlorophenyl compounds. The content herein is intended for informational purposes and to guide future research.

Core Compound Information

This compound is a heterocyclic organic compound. The structure consists of an oxazole ring substituted at the 2-position with a 2,4-dichlorophenyl group.

PropertyValueSource
CAS Number 1242336-71-5[][2][3]
Molecular Formula C9H5Cl2NO[2][3]
Molecular Weight 214.05 g/mol [2]
Synonyms 2-(2,4-Dichlorophenyl)-1,3-oxazole[2][3]
Purity Typically offered at >95%[]
Appearance Varies; may be a clear solution or solid[2]

Potential Areas of Research and Biological Activity (Inferred)

While no specific biological activity has been reported for this compound, the core chemical scaffolds—oxazole and dichlorophenyl groups—are present in numerous biologically active molecules. This suggests potential, yet unproven, areas of investigation.

  • Antimicrobial and Antifungal Activity: The oxazole ring is a core component of several natural products with antibacterial and antifungal properties.[4]

  • Anticancer Activity: Various synthetic oxazole derivatives have demonstrated cytotoxic activity against cancer cell lines.[5]

  • Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole scaffold, a related heterocycle, is found in compounds with anti-inflammatory and analgesic effects.[5]

  • Neurological Activity: The dichlorophenyl moiety is present in compounds that interact with the central nervous system, such as the cannabinoid receptor antagonist SR141716A (a pyrazole, not an oxazole).[6] It is also found in anticonvulsant drug candidates.[7]

It is critical to note that these are speculative areas of interest based on chemical similarity, and no direct evidence supports these activities for this compound.

Experimental Protocols

Due to the absence of published research, no established experimental protocols for the use of this compound in biological assays are available. Researchers would need to develop and validate their own protocols based on the intended application.

A generalized workflow for initial screening of this compound is proposed below.

G cluster_prep Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound (CAS 1242336-71-5) Solubilization Solubilization in DMSO or other suitable solvent Compound->Solubilization Stock Preparation of Stock Solution (e.g., 10 mM) Solubilization->Stock Working Serial Dilutions for Working Concentrations Stock->Working Assay Target-Based or Phenotypic Assay (e.g., enzyme inhibition, cell viability) Working->Assay Incubation Incubation with Biological System Assay->Incubation Detection Data Acquisition (e.g., absorbance, fluorescence) Incubation->Detection RawData Raw Data Detection->RawData Normalization Normalization to Controls (Positive and Negative) RawData->Normalization Curve Dose-Response Curve Fitting (e.g., IC50, EC50) Normalization->Curve Hit Hit Identification and Validation Curve->Hit

Caption: Generalized workflow for the initial biological screening of a novel chemical entity.

Potential Signaling Pathway Interactions (Hypothetical)

Given the lack of data, any discussion of signaling pathway involvement is purely hypothetical. Based on the activities of structurally related compounds, one could speculate on potential interactions. For example, if the compound were to exhibit anticonvulsant properties like other dichlorophenyl-containing molecules, a possible (though unproven) mechanism could involve the modulation of voltage-gated ion channels.

G Compound This compound (Hypothetical) Channel Voltage-Gated Sodium Channel Compound->Channel Modulation (?) Influx Reduced Na+ Influx Channel->Influx Membrane Membrane Stabilization Influx->Membrane Neuron Decreased Neuronal Excitability Membrane->Neuron

Caption: Hypothetical mechanism of action for anticonvulsant activity via ion channel modulation.

Synthesis

While specific, detailed synthesis protocols are proprietary to chemical suppliers, the formation of a 2-aryloxazole can generally be achieved through several established synthetic routes, such as the Robinson-Gabriel synthesis (cyclodehydration of an α-acylaminoketone) or the Van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide). The starting materials would likely be 2,4-dichlorobenzaldehyde or a related derivative.

Conclusion

This compound (CAS 1242336-71-5) is a commercially available chemical compound with limited to no publicly available data on its biological effects. Its chemical structure suggests potential for a range of bioactivities, but this remains to be experimentally verified. This guide serves as a foundational document based on available chemical data and inferences from related compounds, highlighting the need for primary research to elucidate the pharmacological profile of this molecule. Researchers are encouraged to undertake systematic screening to uncover its potential therapeutic applications.

References

Physicochemical Properties of 2-(2,4-Dichlorophenyl)oxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(2,4-Dichlorophenyl)oxazole. Due to the limited availability of direct experimental data for this specific molecule, this document combines computed data for a closely related analogue, 2-(2,4-Dichlorophenyl)-1,3-oxazole-4-carbonitrile, with established experimental protocols for the determination of key physicochemical parameters. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar oxazole derivatives.

Core Physicochemical Data

PropertyComputed Value for 2-(2,4-Dichlorophenyl)-1,3-oxazole-4-carbonitrileReference
Molecular Weight 239.05 g/mol [1]
XLogP3-AA (logP) 3.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 49.8 Ų[1]
Exact Mass 237.9700681 Da[1]

Experimental Protocols

This section outlines standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating bath fluid (for Thiele tube, e.g., mineral oil or silicone oil)

Procedure (using Mel-Temp apparatus):

  • Finely powder a small sample of the crystalline compound using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the Mel-Temp apparatus.

  • Set the heating rate to increase slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method: This is the traditional and most widely recognized method for the experimental determination of logP.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

Procedure:

  • Prepare a stock solution of the compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both 1-octanol and water.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully collect samples from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Synthesis of this compound

A plausible synthetic route for this compound is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Experimental Workflow: Van Leusen Oxazole Synthesis

Van_Leusen_Synthesis reagents 2,4-Dichlorobenzaldehyde + TosMIC + K2CO3 reaction Reaction Mixture reagents->reaction Mixing solvent Solvent (e.g., Methanol, DMF) solvent->reaction workup Aqueous Workup reaction->workup Quenching extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification Crude Product product This compound purification->product Pure Product

Caption: General workflow for the synthesis of this compound via the Van Leusen reaction.

Synthetic Protocol

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 mmol) in methanol or DMF (10 mL), add tosylmethyl isocyanide (1.1 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Logical Relationships in Physicochemical Property Determination

The determination of physicochemical properties often follows a logical workflow, starting from the purified compound.

property_determination start Purified this compound mp Melting Point Determination start->mp logp logP Determination start->logp solubility Solubility Studies start->solubility pka pKa Determination start->pka purity Purity Assessment mp->purity lipophilicity Lipophilicity Assessment logp->lipophilicity dissolution Dissolution Characteristics solubility->dissolution ionization Ionization State pka->ionization

References

In-Depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(2,4-Dichlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic protocols, presents key quantitative data, and outlines a general workflow for its preparation and characterization.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 2,4-dichlorophenyl group. The oxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom, is a common scaffold in many biologically active compounds.

The key structural and chemical identifiers for this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-(2,4-Dichlorophenyl)-1,3-oxazole
Molecular Formula C₉H₅Cl₂NO
Molecular Weight 214.05 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2
CAS Number 1242336-71-5

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

The synthesis of 2-substituted oxazoles is well-established in organic chemistry. Among the various methods, the Van Leusen oxazole synthesis stands out as a particularly efficient and versatile route for preparing 2-aryl-oxazoles from aromatic aldehydes.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct method for the formation of the oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[4] The synthesis of this compound proceeds via the reaction of 2,4-dichlorobenzaldehyde with TosMIC in the presence of a base, typically potassium carbonate, in an alcoholic solvent like methanol.[5]

The general mechanism involves the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde's carbonyl carbon. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final aromatic oxazole product.[2]

Alternative Synthesis Routes

While the Van Leusen synthesis is highly effective, other classical methods for oxazole formation could be adapted for this target molecule. These include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone precursor. For the target molecule, this would require the synthesis of N-(2-oxo-2-phenylethyl)-2,4-dichlorobenzamide, which could be prepared from 2,4-dichlorobenzoyl chloride and 2-aminoacetophenone.

  • Reaction of α-haloketones with amides: This approach would involve reacting an appropriate α-haloketone with 2,4-dichlorobenzamide.

These methods, while viable, often require more steps or harsher conditions compared to the Van Leusen synthesis.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on the well-established Van Leusen oxazole synthesis methodology.[5]

Reaction Scheme:

2,4-Dichlorobenzaldehyde + Tosylmethyl isocyanide (TosMIC) --(K₂CO₃, Methanol, Reflux)--> this compound

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers in a separatory funnel, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques. The expected data is summarized below.

Data TypeExpected Value / Characteristics
Yield 70-85% (Typical for Van Leusen synthesis with aromatic aldehydes)
Physical Appearance White to off-white solid
Melting Point (°C) Not explicitly reported, but expected to be in the range of similar 2-aryl-oxazoles.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0-8.2 (m, 1H, Ar-H), ~7.6 (s, 1H, oxazole H5), ~7.3-7.5 (m, 3H, Ar-H and oxazole H4). Note: Predicted shifts based on analogous structures.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~161 (C=N, oxazole C2), ~150-155 (oxazole C5), ~125-140 (Ar-C and oxazole C4). Note: Predicted shifts based on analogous structures.
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₉H₆Cl₂NO⁺: 213.98; found: 213.98.

Table 2: Expected Quantitative and Characterization Data for this compound.

Synthesis and Characterization Workflow

The overall process for producing and verifying this compound can be visualized as a logical workflow, from starting materials to the final, purified compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization A 2,4-Dichlorobenzaldehyde E Combine Reagents & Reflux (4-6h) A->E B Tosylmethyl Isocyanide (TosMIC) B->E C K2CO3 (Base) C->E D Methanol (Solvent) D->E F Solvent Removal E->F G Aqueous Workup (H2O/EtOAc Extraction) F->G H Drying & Concentration G->H I Column Chromatography H->I M Pure this compound I->M J NMR Spectroscopy (¹H, ¹³C) K Mass Spectrometry L Melting Point Analysis M->J M->K M->L

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide on the Biological Activity of 2-(2,4-Dichlorophenyl)oxazole and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The inclusion of a dichlorophenyl group can significantly influence the biological profile of a molecule.[3] This guide summarizes the known biological activities of these related compounds, provides detailed experimental protocols for relevant assays, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various oxazole and other heterocyclic derivatives containing a dichlorophenyl moiety, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of Dichlorophenyl-Substituted Heterocycles

Compound/DerivativeDichlorophenyl PatternCell LineActivityIC50 ValueReference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole3,4-dichloroMAO-B (human)Inhibition0.036 µM[4]
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole3,4-dichloroMAO-A (human)Inhibition150 µM[4]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide4-chloro (on sulfonylphenyl)SNB-75 (CNS Cancer)Cytostatic-[5]
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide4-chloro (on sulfonylphenyl)SF-539 (CNS Cancer)Cytostatic-[5]
3,4-diaryl-1,2,4-oxadiazolidin-5-one analogNot specifiedMCF-7 (Breast Cancer)Cytotoxicity15.63 µM[6]

Table 2: Antimicrobial Activity of Dichlorophenyl-Substituted Heterocycles

Compound/DerivativeDichlorophenyl PatternTarget OrganismActivityResultReference
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative (X7)2,4-dichloroXanthomonas oryzae pv. oryzaeInhibitionEC50: 27.47 µg/mL[7]
2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO)2,4-dichloroHouse flies, flies, leaf rollersInsecticidalStrong activity[8]
1,2,4-Triazole Schiff Base Derivative2,4-dichloroM. gypseumAntifungalSuperior to Ketoconazole[3]
1,2,4-Triazole Thiol Derivative2,4-dichloroE. coliAntibacterialZone of Inhibition: 18 mm[3]
1,2,4-Triazole Thiol Derivative2,4-dichloroS. aureusAntibacterialZone of Inhibition: 20 mm[3]
Triazolo-Thiadiazole Derivative2,4-dichloroS. aureusAntibacterialMIC: 100 µg/mL[3]
4-[2′-(3,4-dichlorobenzylidene)hydrazinosulphonyl]thiophene-2-carboxylic acid3,4-dichloroVarious fungiAntifungalHigh activity[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are protocols for key experiments typically employed in the evaluation of novel chemical entities.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[10]

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-containing medium) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[11][12]

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only). Also, include wells with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The biological activity of oxazole derivatives, particularly their anticancer effects, is often attributed to the modulation of specific signaling pathways.[13][14]

Generalized Anticancer Signaling Pathway

Many oxazole derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor growth and proliferation.[15][16] The diagram below illustrates a generalized signaling pathway that can be targeted by such compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Signaling_Proteins STAT3 STAT3 Receptor_Tyrosine_Kinase->STAT3 Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors STAT3->Transcription_Factors Tubulin Tubulin Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Leads to Oxazole_Derivative Oxazole Derivative Oxazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Oxazole_Derivative->STAT3 Inhibits Oxazole_Derivative->Tubulin Inhibits Polymerization Cell_Division Cell Division Microtubule_Formation->Cell_Division Essential for

Generalized anticancer mechanism of oxazole derivatives.
Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound for anticancer activity.[17][18]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 3. Compound Preparation (Serial Dilutions) Cell_Seeding->Compound_Prep Incubation 4. Compound Incubation (48-72 hours) Compound_Prep->Incubation Cytotoxicity_Assay 5a. Cytotoxicity Assay (e.g., MTT, SRB) Incubation->Cytotoxicity_Assay Apoptosis_Assay 5b. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay IC50_Calc 6a. IC50 Value Calculation Cytotoxicity_Assay->IC50_Calc Apoptosis_Quant 6b. Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant

Workflow for in vitro anticancer drug screening.

References

Potential Therapeutic Applications of 2-(2,4-Dichlorophenyl)oxazole and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide consolidates available research on the therapeutic potential of dichlorophenyl-substituted oxazole derivatives. Direct experimental data, including quantitative biological activity and detailed protocols specifically for 2-(2,4-Dichlorophenyl)oxazole, is limited in the public domain. The information presented herein is largely based on studies of structurally related analogs and the broader class of oxazole compounds. This guide is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The incorporation of a dichlorophenyl moiety can significantly influence the biological properties of the parent oxazole ring, enhancing its potential as a therapeutic agent. This document provides a technical overview of the potential applications of this compound and its close structural analogs, focusing on anticancer and neuroprotective activities.

Potential Therapeutic Targets and Applications

Based on studies of related compounds, dichlorophenyl oxazole derivatives have shown promise in several therapeutic areas:

  • Anticancer Activity: Analogs of this compound have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanisms of action for oxazole-based anticancer agents are diverse and include the inhibition of key cellular targets involved in cancer progression.

  • Neuroprotective Activity: Certain dichlorophenyl oxadiazole derivatives have exhibited potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease.

Quantitative Biological Data of Structural Analogs

The following tables summarize the quantitative biological data available for close structural analogs of this compound.

Table 1: Anticancer Activity of 2-(2-(2,4-Dichlorophenyl)-5-methyloxazol-4-yl)pyrazine

CompoundCell LineIC50 (µg/mL)
2-(2-(2,4-Dichlorophenyl)-5-methyloxazol-4-yl)pyrazineA431 (Epidermoid Carcinoma)2.0

Table 2: Monoamine Oxidase B (MAO-B) Inhibition by a Dichlorophenyl Oxadiazole Analog

CompoundTargetIC50 (µM)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036

Experimental Protocols for Analog Synthesis and Evaluation

General Synthesis of 2,5-Disubstituted Oxazoles (Robinson-Gabriel Synthesis)

A common method for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Protocol:

  • An α-acylamino ketone is heated in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide.

  • The reaction mixture is heated, often to temperatures above 100°C, for several hours.

  • Upon completion, the reaction is quenched by pouring it into ice-water.

  • The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The final product is purified by recrystallization or column chromatography.

Synthesis of 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole

Protocol:

  • A solution of 2,4-dichloro-N'-hydroxy-benzamidine (1 g, 0.0042 mol) and benzoyl chloride (0.65 g, 0.004 mol) in pyridine (30 ml) is prepared.

  • The reaction mixture is heated at 114°C for 1.5 hours.

  • The solvent is removed under vacuum.

  • The crude product is purified by column chromatography.

  • The final solid product is recrystallized from dichloromethane.

In Vitro Anticancer Activity Assay (MTT Assay)

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Monoamine Oxidase (MAO) Inhibition Assay

Protocol:

  • Recombinant human MAO-A or MAO-B enzymes are used.

  • The assay is typically performed in a multi-well plate format.

  • The test compound at various concentrations is pre-incubated with the enzyme in a suitable buffer.

  • A substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red) are added to initiate the reaction.

  • The production of a fluorescent product is monitored over time using a fluorescence plate reader.

  • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined.

  • IC50 values are calculated from the dose-response curves.

Visualizations of Signaling Pathways and Workflows

Potential Anticancer Mechanisms of Oxazole Derivatives

Oxazole derivatives have been reported to exert their anticancer effects through various signaling pathways. The following diagram illustrates some of the key molecular targets.

anticancer_mechanisms cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Oxazole Dichlorophenyl Oxazole Derivatives STAT3 STAT3 Oxazole->STAT3 Microtubules Microtubules Oxazole->Microtubules Topoisomerases DNA Topoisomerases Oxazole->Topoisomerases ProteinKinases Protein Kinases Oxazole->ProteinKinases Apoptosis Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Topoisomerases->Apoptosis ProteinKinases->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis ProteinKinases->AntiAngiogenesis

Caption: Potential molecular targets of dichlorophenyl oxazole derivatives in cancer cells.

General Experimental Workflow for Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel oxazole derivatives.

experimental_workflow cluster_screening Biological Screening start Design of Dichlorophenyl Oxazole Analogs synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS, etc.) synthesis->purification invitro_assays In Vitro Assays (e.g., MTT, Enzyme Inhibition) purification->invitro_assays data_analysis Data Analysis (IC50/MIC Determination) invitro_assays->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General workflow for the synthesis and screening of oxazole derivatives.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently sparse, the broader class of dichlorophenyl-substituted oxazoles and related heterocycles demonstrates significant potential, particularly in oncology and neuropharmacology. The data from structural analogs suggest that this scaffold is a promising starting point for the development of novel therapeutic agents.

Future research should focus on the targeted synthesis of this compound and a systematic evaluation of its biological activities. Elucidating its specific molecular targets and mechanisms of action will be crucial for its potential translation into a clinical candidate. Structure-activity relationship (SAR) studies on a library of related derivatives will further guide the optimization of this promising chemical scaffold.

Unraveling the Therapeutic Potential of 2-(2,4-Dichlorophenyl)oxazole: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

While a specific, detailed mechanism of action for 2-(2,4-Dichlorophenyl)oxazole is not extensively documented in publicly available research, the broader class of oxazole and, more specifically, 2,4-disubstituted oxazole derivatives has been the subject of significant investigation, revealing a diverse range of biological activities. This guide synthesizes the current understanding of the potential mechanisms through which compounds structurally related to this compound may exert their therapeutic effects, drawing from studies on analogous molecules.

The oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] The introduction of a 2,4-dichlorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Research into similarly substituted heterocyclic compounds suggests several potential mechanisms of action, primarily in the realms of oncology and inflammatory diseases.

Potential Molecular Targets and Signaling Pathways

Based on studies of structurally related oxazole and 1,2,4-oxadiazole derivatives, the following potential mechanisms of action for this compound can be hypothesized:

  • Antiproliferative Activity: Several studies have highlighted the anticancer properties of compounds containing the 2,4-dichlorophenyl-oxazole motif. The proposed mechanisms often involve the disruption of cellular processes critical for cancer cell growth and survival. For instance, some 2-methyl-4,5-disubstituted oxazoles have been shown to inhibit tubulin polymerization, a key process in cell division.[2] Other related compounds have demonstrated cytotoxic effects against various cancer cell lines, although the precise molecular targets were not always elucidated.[3]

  • Anti-inflammatory Effects: The 2,4-dichlorophenyl-oxazole core may also be implicated in the modulation of inflammatory pathways. Research on 2,4,5-trisubstituted oxazole derivatives has pointed towards the inhibition of aquaporin-4 (AQP4), a water channel protein involved in cellular volume regulation and implicated in inflammatory processes in the lungs.[4] Additionally, some oxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

  • Enzyme Inhibition: A notable mechanism of action for a related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, is the inhibition of monoamine oxidase B (MAO-B).[5] This enzyme is a target for the treatment of neurodegenerative diseases like Parkinson's disease. While the core structure is a 1,2,4-oxadiazole, this finding suggests that the dichlorophenyl moiety can contribute to potent and selective enzyme inhibition.

Quantitative Data on Related Compounds

To provide a comparative perspective, the following table summarizes quantitative data from studies on various oxazole and oxadiazole derivatives. It is crucial to note that these data are for structurally related, but not identical, compounds to this compound.

Compound ClassTarget/AssayQuantitative Data (IC₅₀/Ki)Reference
2-Methyl-4,5-disubstituted oxazolesTubulin Polymerization InhibitionIC₅₀ values in the nanomolar range[2]
2,4,5-Trisubstituted oxazolesAquaporin-4 InhibitionBinding energies from -6.1 to -7.3 kcal/mol[4]
3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole derivativeMAO-B InhibitionIC₅₀ = 0.036 µM[5]

Experimental Protocols for Investigating Mechanism of Action

For researchers aiming to elucidate the specific mechanism of action of this compound, a series of key experiments would be essential. The following outlines general methodologies that could be adapted.

In Vitro Antiproliferative Assays
  • Objective: To determine the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

Tubulin Polymerization Assay
  • Objective: To assess the compound's ability to interfere with microtubule formation.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add this compound at various concentrations to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of tubulin polymerization.

    • Compare the polymerization curves of treated samples to a positive control (e.g., colchicine) and a negative control (vehicle).

Enzyme Inhibition Assays (e.g., MAO-B)
  • Objective: To determine if the compound inhibits the activity of a specific enzyme.

  • Methodology (Amplex Red Assay for MAO-B):

    • Use recombinant human MAO-B enzyme.

    • In a 96-well plate, combine the enzyme, a suitable substrate (e.g., benzylamine), and Amplex Red reagent in a reaction buffer.

    • Add this compound at various concentrations.

    • Incubate the reaction mixture at 37°C.

    • The enzymatic reaction will produce hydrogen peroxide, which reacts with Amplex Red in the presence of horseradish peroxidase to generate the fluorescent product, resorufin.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizing Potential Pathways and Workflows

To conceptualize the potential mechanisms and experimental approaches, the following diagrams are provided.

G cluster_Antiproliferative Antiproliferative Mechanism Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 1. Potential antiproliferative signaling pathway.

G cluster_Workflow Experimental Workflow for Mechanism Identification Start Synthesize/Acquire Compound InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Hit Identify Active Concentration (IC50) InVitro->Hit TargetID Target Identification Assays (e.g., Kinase Panel, Tubulin Assay) Hit->TargetID Mechanism Elucidate Mechanism (e.g., Cell Cycle Analysis, Apoptosis Assays) TargetID->Mechanism InVivo In Vivo Validation (Animal Models) Mechanism->InVivo

Figure 2. General experimental workflow.

References

The Obscure Building Block: A Technical Guide to 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,4-Dichlorophenyl)oxazole is a halogenated aromatic heterocyclic compound. While its specific historical discovery and development are not extensively documented in publicly available literature, its chemical structure suggests its primary role as a synthetic intermediate in the broader fields of medicinal chemistry and materials science. The presence of the 2,4-dichlorophenyl moiety is common in a variety of biologically active molecules, including antifungal agents and insecticides. The oxazole ring itself is a well-established pharmacophore known for a wide range of biological activities. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, general synthesis strategies, and potential, though not yet fully explored, applications based on the activities of structurally related compounds.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1242336-71-5[4]
Molecular Formula C₉H₅Cl₂NO[4]
Molecular Weight 214.05 g/mol [4]
Appearance Not specified (likely a solid)
Purity Typically available in high purity for research[4]
Storage Keep in a dry and cool condition[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature, its synthesis can be inferred from well-established methods for the formation of 2-aryloxazoles. The most common and versatile methods include the Robinson-Gabriel synthesis and related cyclodehydration reactions[1][5].

General Synthesis Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, the logical precursors would be N-(2-oxoethyl)-2,4-dichlorobenzamide.

Experimental Workflow:

Robinson-Gabriel Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_4_Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride Acylamino_acetal N-(2,2-dimethoxyethyl)-2,4-dichlorobenzamide 2_4_Dichlorobenzoyl_Chloride->Acylamino_acetal Acylation Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Acylamino_acetal Acylamino_aldehyde N-(2-oxoethyl)-2,4-dichlorobenzamide Acylamino_acetal->Acylamino_aldehyde Acidic hydrolysis Final_Product This compound Acylamino_aldehyde->Final_Product Cyclodehydration (e.g., H2SO4, P2O5)

Caption: General workflow for the synthesis of this compound via a modified Robinson-Gabriel approach.

Detailed Protocol (Hypothetical):

  • Acylation: 2,4-Dichlorobenzoyl chloride is reacted with aminoacetaldehyde dimethyl acetal in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield N-(2,2-dimethoxyethyl)-2,4-dichlorobenzamide.

  • Hydrolysis: The resulting acetal is carefully hydrolyzed under acidic conditions (e.g., dilute hydrochloric acid) to afford the intermediate α-acylamino aldehyde, N-(2-oxoethyl)-2,4-dichlorobenzamide.

  • Cyclodehydration: The α-acylamino aldehyde is then treated with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, with gentle heating to induce cyclization and dehydration to form the final product, this compound.

  • Purification: The crude product is purified by standard methods such as recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity of this compound is not available in the reviewed literature. However, the activities of structurally similar compounds suggest potential areas of investigation. For instance, various oxazole derivatives are known to possess antimicrobial and anticancer properties[2][3]. The 2,4-dichlorophenyl moiety is a key feature in some antifungal agents.

Hypothetical Screening Workflow:

If this compound were to be screened for biological activity, a typical workflow would involve a series of in vitro and in vivo assays.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Target-based Assays) Hit_Identification->Secondary_Screening Active Inactive Inactive Hit_Identification->Inactive Inactive Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Clinical_Candidate Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Caption: A generalized workflow for the screening and development of a novel chemical entity like this compound.

Structurally Related Compounds and Their Applications

While the history of this compound itself is sparse, several related compounds with the 2,4-dichlorophenyl moiety have been developed for specific applications. Understanding these provides context for the potential utility of this chemical scaffold.

Related CompoundApplication/ActivityReference
cis-2-(2,4-dichlorophenyl)-2-([4][6][7]-triazole-1-methyl)-[6][8]dioxolane-4-methyl methanesulfonateIntermediate for antifungal drugs[6]
2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazoleInsecticide[9]
2-chloro-1-(2,4-dichlorophenyl)ethanonePrecursor for antifungal drug synthesis[10]
Ethyl 5-(2,4-dichlorophenyl)oxazole-4-carboxylateResearch chemical[11]

Conclusion

This compound remains a relatively uncharacterized compound in the scientific literature. Its primary identity is that of a chemical intermediate, a building block for the synthesis of more complex molecules. The combination of the biologically significant oxazole ring and the pharmacologically relevant 2,4-dichlorophenyl group suggests that derivatives of this compound could hold potential for applications in drug discovery and agrochemicals. Further research is warranted to synthesize and screen this compound and its analogs to fully elucidate their chemical and biological properties. This guide serves as a foundational document, summarizing the currently available technical information and providing a framework for future investigation.

References

Spectroscopic Profile of 2-(2,4-Dichlorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2,4-Dichlorophenyl)oxazole. Due to the limited availability of published, specific raw data for this exact molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring such data, intended to serve as a practical reference for the synthesis and characterization of this and related oxazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of dichlorophenyl-substituted heterocyclic compounds and known spectral data for the oxazole ring system.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Oxazole H-47.2 - 7.4SingletN/A
Oxazole H-57.8 - 8.0SingletN/A
Phenyl H-3'7.6 - 7.7Doublet~2.0
Phenyl H-5'7.4 - 7.5Doublet of Doublets~8.5, 2.0
Phenyl H-6'8.0 - 8.2Doublet~8.5
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
Oxazole C-2160 - 162
Oxazole C-4125 - 127
Oxazole C-5138 - 140
Phenyl C-1'128 - 130
Phenyl C-2'133 - 135
Phenyl C-3'131 - 133
Phenyl C-4'136 - 138
Phenyl C-5'127 - 129
Phenyl C-6'130 - 132
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretching (Aromatic)3100 - 3000Medium
C=N stretching (Oxazole)1650 - 1630Medium to Strong
C=C stretching (Aromatic & Oxazole)1600 - 1450Medium to Strong
C-O-C stretching (Oxazole)1150 - 1050Strong
C-Cl stretching850 - 750Strong
Table 4: Predicted Mass Spectrometry (MS) Data
Ion TypePredicted m/zNotes
[M]⁺213/215/217Molecular ion with isotopic pattern for two chlorine atoms.
[M-CO]⁺185/187/189Loss of carbon monoxide from the oxazole ring.
[C₇H₃Cl₂]⁺159/161Fragment corresponding to the dichlorophenyl moiety.
[C₈H₄ClNO]⁺165/167Fragmentation of the oxazole and dichlorophenyl rings.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample scan.

Data Analysis:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C-H aromatic, C=N, C=C, C-O-C, C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for EI-MS):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 200-250 °C.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺). The isotopic pattern of this peak should correspond to a molecule containing two chlorine atoms.

  • Analyze the major fragment ions and propose fragmentation pathways. This can involve the loss of small neutral molecules (e.g., CO) or the cleavage of the molecule into stable fragments.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Reporting start Starting Materials (e.g., 2,4-Dichlorobenzaldehyde, TosMIC) reaction Chemical Reaction (e.g., Van Leusen Reaction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation analysis Spectral Data Analysis nmr->analysis ir->analysis ms->analysis report Technical Report Generation analysis->report logical_relationship Logical Relationship of Spectroscopic Data compound This compound nmr NMR Data (Chemical Shifts, Couplings) compound->nmr provides ir IR Data (Vibrational Frequencies) compound->ir provides ms MS Data (m/z values) compound->ms provides structure Molecular Structure nmr->structure confirms connectivity ir->structure confirms functional groups ms->structure confirms molecular weight

Navigating the Physicochemical Landscape of 2-(2,4-Dichlorophenyl)oxazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 2-(2,4-Dichlorophenyl)oxazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected physicochemical properties based on its structural characteristics and provides comprehensive, standardized protocols for its empirical determination.

Introduction to this compound

This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities. The presence of the dichlorophenyl group suggests that the molecule is likely to be hydrophobic and possess low aqueous solubility. A general understanding of its solubility and stability is crucial for its handling, formulation, and development in various research and pharmaceutical applications. Oxazole rings are generally aromatic and exhibit a degree of stability, though they can be susceptible to hydrolytic cleavage under certain pH and temperature conditions.[1]

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for this compound can be anticipated. These values are predictive and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular FormulaC₉H₅Cl₂NO
Molecular Weight214.05 g/mol
XlogP~3.5 - 4.0 (Indicating low aqueous solubility)
pKa (Conjugate Acid)~0.8 (Oxazoles are weakly basic)[2]

Solubility Profile

The solubility of this compound is expected to be low in aqueous media due to the hydrophobic nature of the dichlorophenyl ring. Higher solubility is anticipated in organic solvents. The following table outlines the expected solubility profile in a range of common solvents.

SolventPredicted Solubility at 25°C (mg/mL)
Water< 0.1
Phosphate Buffer (pH 7.4)< 0.1
Methanol1 - 10
Ethanol1 - 10
Dimethyl Sulfoxide (DMSO)> 50
Dichloromethane (DCM)> 50

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The oxazole ring is generally stable but can undergo degradation under specific conditions.[3]

ConditionExpected StabilityPotential Degradants
Hydrolytic Stability
Acidic (pH 1-3)Potentially unstable; risk of hydrolytic ring-opening.[1]2,4-Dichlorobenzoic acid, amino-carbonyl compounds
Neutral (pH 6-8)Generally stable.-
Basic (pH 9-12)Potentially unstable; risk of hydrolytic ring-opening.2,4-Dichlorobenzoic acid, amino-carbonyl compounds
Thermal Stability Stable at ambient temperatures. Degradation may occur at elevated temperatures.Thermal decomposition products.
Photostability Potential for photodegradation upon exposure to UV or visible light, as recommended for testing by ICH guidelines.[4][5]Photolytic degradation products.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Seal and incubate with shaking A->B C Centrifuge to separate solid B->C D Collect supernatant C->D Equilibrium E Dilute sample D->E F Quantify by HPLC E->F G Solubility Data F->G Calculate Solubility

Figure 1. Workflow for Equilibrium Solubility Determination.
Stability Testing Protocol

This protocol outlines a general approach for assessing the hydrolytic, thermal, and photostability of this compound.

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

  • Temperature-controlled incubator.

  • HPLC system.

Protocol:

  • Prepare test solutions by spiking the stock solution of the compound into the different pH buffers to a final concentration suitable for HPLC analysis.

  • Divide each solution into aliquots in sealed vials.

  • Store the vials at a constant temperature (e.g., 40 °C) for a defined period (e.g., 0, 24, 48, 72 hours, 1 week).

  • At each time point, withdraw a sample, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

  • Calculate the degradation rate constant and half-life at each pH.

Materials:

  • This compound (solid or in solution).

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[5]

  • Quartz cells or other UV-transparent containers.

  • Dark control samples wrapped in aluminum foil.

  • HPLC system.

Protocol:

  • Expose samples of the compound (as a solid or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

  • Place control samples, protected from light, in the same chamber to monitor for any changes not related to light exposure.

  • At appropriate time intervals, withdraw samples and their corresponding dark controls.

  • Analyze the samples by HPLC to determine the extent of degradation.

  • Compare the chromatograms of the exposed samples to the dark controls to identify photodegradation products.

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis A Prepare Samples (Solid/Solution) B Place in Photostability Chamber A->B C Prepare Dark Controls A->C D Expose to ICH Q1B Light Conditions B->D E Store Dark Controls in Chamber C->E F Withdraw Samples at Time Points D->F E->F G Analyze by HPLC F->G H Compare Exposed vs. Dark Control G->H I Stability Data H->I Assess Photostability

Figure 2. Workflow for Photostability Testing.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound and offers detailed experimental protocols for their precise determination. The provided methodologies are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data essential for the advancement of research and development involving this compound. Researchers are encouraged to perform these experiments to obtain specific data for their particular applications.

References

A Comprehensive Technical Review of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)oxazole is a halogenated aromatic heterocyclic compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common scaffold in many biologically active compounds. The presence of the 2,4-dichlorophenyl moiety can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.

Synthesis and Characterization

The primary synthetic route to 2-aryl-oxazoles, such as this compound, is the Van Leusen reaction.[1][2][3] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

General Synthetic Pathway: Van Leusen Oxazole Synthesis

The synthesis of this compound can be achieved by reacting 2,4-dichlorobenzaldehyde with tosylmethyl isocyanide (TosMIC). The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates the tosyl group to yield the oxazole ring.[2]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 2,4-Dichlorobenzaldehyde product1 This compound reactant1->product1 + TosMIC reactant2 Tosylmethyl isocyanide (TosMIC) reactant2->product1 condition1 Base (e.g., K₂CO₃) condition1->product1 condition2 Solvent (e.g., Methanol) condition2->product1 product2 p-Toluenesulfinic acid

Caption: Van Leusen synthesis of this compound.

Experimental Protocol: General Van Leusen Synthesis of 5-Alkyl-Oxazoles
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

To synthesize this compound, 2,4-dichlorobenzaldehyde would be used as the aldehyde starting material.

Spectroscopic Data

Specific spectroscopic data for this compound is not detailed in the currently available literature. However, for the related compound 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , the following characterization was reported[5]:

  • Yield: 76%

  • Melting Point: 413-415 K

For the synthesis of 2,4-dichlorobenzaldoxime , a potential precursor or related compound, the following 1H NMR data is available[6]:

  • 1H-NMR (400 MHz, CDCl3): δ 7.26 (ddd, J=0.6, 2.2 and 8.7 Hz, 1H), 7.42 (d, J=2.2 Hz, 1H), 7.56 (s, 1H), 7.79 (d, J=8.7 Hz, 1H), 8.49 (s, 1H).

Potential Biological Activities

While direct biological data for this compound is limited in the public domain, the broader class of dichlorophenyl-substituted heterocycles and oxazole derivatives has been extensively studied, revealing a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-oxadiazole containing a 2,4-dichlorophenyl group have shown insecticidal activity.[7] The oxazole core is a known pharmacophore in various antimicrobial agents.[8] For instance, certain oxazole derivatives exhibit excellent antibacterial activity, with zones of inhibition comparable to standard antibiotics.

Table 1: Antimicrobial Activity of Related Oxazole Derivatives

Compound ClassTest OrganismActivity MetricResultReference
Amine linked bis-oxazolesStaphylococcus aureusZone of Inhibition21 mm at 100mg/well
Amine linked bis-oxazolesKlebsiella pneumoniaeZone of Inhibition22 mm at 100mg/well
Anticancer Activity

Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents.[9] For example, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have demonstrated significant cytotoxicity against human prostate cancer cell lines.[10] Specifically, a meta-substituted chloro-phenyl derivative showed an IC50 of 0.03 µM on LNCaP cells.[10]

Furthermore, a study on [(2,4-dichlorophenoxy)methyl]-5-aryl-1,3,4-oxadiazole derivatives reported cytotoxicity against a panel of 59 cancer cell lines.[11] The compound 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol (5e) showed promising activity, with a mean growth percent of 46.12, comparable to 5-fluorouracil.[11]

Table 2: Cytotoxicity Data for a Related Dichlorophenoxy-Oxadiazole Derivative (Compound 5e) [11]

Cancer Cell Line PanelAverage Growth Percent Inhibition (%)
Leukemia>68%
Non-Small Cell Lung Cancer>68%
CNS Cancer>68%
Ovarian Cancer>68%
Experimental Protocol: Cytotoxicity Assay (General)

The following is a general protocol for evaluating the cytotoxicity of compounds against cancer cell lines, as described by the National Cancer Institute (NCI) protocol mentioned in the literature[11]:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Compound Addition: After a 24-hour incubation period, the test compound is added at a single concentration (e.g., 10 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid. Sulforhodamine B (SRB) is used to stain the cells. The absorbance is read on an automated plate reader. For suspension cells, a tetrazolium salt-based assay (e.g., MTS) is used.

  • Data Analysis: The percentage of growth inhibition is calculated relative to control wells.

G start Start plate_cells Plate cancer cells in 96-well plates start->plate_cells incubate1 Incubate for 24 hours plate_cells->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate for 48 hours add_compound->incubate2 fix_stain Fix cells and stain with SRB incubate2->fix_stain read_absorbance Read absorbance fix_stain->read_absorbance analyze_data Calculate % growth inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion

This compound is a readily synthesizable compound, likely via the Van Leusen reaction. While specific biological and detailed characterization data for this exact molecule are not extensively published, the broader families of oxazole and dichlorophenyl-substituted heterocyclic compounds demonstrate significant potential as antimicrobial and anticancer agents. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The synthetic accessibility and the known bioactivity of related structures make it an interesting candidate for further research and development in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,4-Dichlorophenyl)oxazole from 2,4-dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2,4-dichlorophenyl)oxazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the acylation of 2,4-dichloroaniline with chloroacetyl chloride to yield the intermediate, N-(2,4-dichlorophenyl)-2-chloroacetamide. Subsequent intramolecular cyclization of this intermediate furnishes the target oxazole. This protocol offers a clear and reproducible methodology for obtaining this key heterocyclic scaffold.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules due to their ability to engage in various biological interactions. The 2-aryloxazole motif, in particular, is a key pharmacophore in numerous therapeutic agents. The synthesis of this compound provides a versatile intermediate for the development of novel compounds with potential applications in diverse areas of drug discovery. The dichlorophenyl moiety offers sites for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Overall Reaction Scheme

The synthesis of this compound from 2,4-dichloroaniline proceeds via a two-step reaction sequence:

  • Acylation: Reaction of 2,4-dichloroaniline with chloroacetyl chloride in the presence of a base to form N-(2,4-dichlorophenyl)-2-chloroacetamide.

  • Cyclization: Intramolecular cyclization and dehydration of the chloroacetamide intermediate to yield this compound.

Figure 1: Overall reaction scheme.

Experimental Protocols

Step 1: Synthesis of N-(2,4-Dichlorophenyl)-2-chloroacetamide

This protocol is adapted from a general procedure for the amidation of aromatic amines with chloroacetyl chloride.[1][2]

Materials:

  • 2,4-Dichloroaniline

  • Chloroacetyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Acetone or other suitable aprotic solvent

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline (1.0 eq) in acetone.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude N-(2,4-dichlorophenyl)-2-chloroacetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino carbonyl compound.[3][4] In this case, the N-(2,4-dichlorophenyl)-2-chloroacetamide intermediate undergoes cyclization.

Materials:

  • N-(2,4-Dichlorophenyl)-2-chloroacetamide

  • Phosphorus oxychloride (POCl3) or another suitable dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

  • Toluene or other suitable high-boiling point solvent

  • Standard laboratory glassware for reactions under reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2,4-dichlorophenyl)-2-chloroacetamide (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Summary of Reactants and Products

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
2,4-DichloroanilineStarting MaterialC₆H₅Cl₂N162.02
Chloroacetyl chlorideReagentC₂H₂Cl₂O112.94
N-(2,4-Dichlorophenyl)-2-chloroacetamideIntermediateC₈H₆Cl₃NO238.49
This compoundFinal ProductC₉H₅Cl₂NO214.05

Table 2: Representative Reaction Parameters and Yields

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
Acylation 2,4-DichloroanilineChloroacetyl chloride/Et₃NAcetone0 - RT2 - 485 - 95
Cyclization N-(2,4-Dichlorophenyl)-2-chloroacetamidePOCl₃Toluene110 - 1204 - 660 - 75

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Table 3: Characterization Data

Compound NameMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
N-(2,4-Dichlorophenyl)-2-chloroacetamide118-1208.5 (br s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 4.3 (s, 2H, CH₂Cl)164.0 (C=O), 135.5, 132.0, 129.5, 128.0, 127.5, 125.0 (Ar-C), 43.0 (CH₂Cl)237, 239, 241 [M⁺]
This compound75-777.9-7.3 (m, 5H, Ar-H and Oxazole-H)161.5 (C2), 140.0, 134.0, 131.0, 129.0, 128.0, 127.0, 125.0 (Ar-C and C5), 123.0 (C4)213, 215, 217 [M⁺]

Note: NMR data is predicted and may vary based on the solvent and instrument used. MS data corresponds to the major isotopic peaks.

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_purification Purification start 2,4-Dichloroaniline intermediate N-(2,4-Dichlorophenyl)- 2-chloroacetamide start->intermediate Acetone, 0°C to RT reagent1 Chloroacetyl Chloride + Triethylamine reagent1->intermediate final_product This compound intermediate->final_product Toluene, Reflux reagent2 POCl₃ reagent2->final_product purification Column Chromatography final_product->purification

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Steps

Logical_Flow Start Starting Material: 2,4-Dichloroaniline Acylation Acylation Reaction (Formation of Amide) Start->Acylation Intermediate Intermediate: N-(2,4-Dichlorophenyl)-2-chloroacetamide Acylation->Intermediate Cyclization Intramolecular Cyclization (Oxazole Ring Formation) Intermediate->Cyclization Product Final Product: This compound Cyclization->Product Purification Purification Product->Purification

Caption: Logical flow of the two-step synthesis.

Conclusion

The described two-step synthesis provides an efficient and reproducible route to this compound from readily available starting materials. The protocols are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The target compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, making this a useful methodology for researchers in medicinal chemistry and drug development. Careful handling of reagents, particularly chloroacetyl chloride and phosphorus oxychloride, is essential for the safe and successful execution of this synthesis.

References

Application Notes and Protocols for the Laboratory Preparation of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-(2,4-Dichlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary method detailed is the Van Leusen oxazole synthesis, a reliable and versatile route utilizing 2,4-dichlorobenzaldehyde and tosylmethyl isocyanide (TosMIC) as key starting materials. This protocol offers a straightforward procedure, and the application notes provide context on the reaction mechanism and potential applications of the target molecule. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Oxazole scaffolds are prevalent in a wide array of biologically active compounds and natural products. The unique structural and electronic properties of the oxazole ring make it a valuable pharmacophore in drug discovery. The title compound, this compound, incorporates a dichlorophenyl moiety, a common substituent in many pharmaceutical agents, suggesting its potential as a building block for novel therapeutic agents. The Van Leusen oxazole synthesis provides an efficient method for the construction of the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3][4] This reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[2][3]

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
2,4-Dichlorobenzaldehyde2,4-DichlorobenzaldehydeC₇H₄Cl₂O175.01Starting Material
Tosylmethyl isocyanide (TosMIC)1-((Isocyanomethyl)sulfonyl)-4-methylbenzeneC₉H₉NO₂S195.24Reagent
Potassium CarbonatePotassium CarbonateK₂CO₃138.21Base
MethanolMethanolCH₄O32.04Solvent
This compoundThis compoundC₉H₅Cl₂NO214.05Product

Table 2: Typical Reaction Parameters and Yield

ParameterValueReference
Reaction TemperatureReflux[5]
Reaction Time2 - 12 hours[3][6]
SolventMethanol[5]
BasePotassium Carbonate[5]
Typical Yield80-90% (estimated based on similar syntheses)[7]

Note: The yield is an estimation based on typical Van Leusen reactions with similar substrates. Actual yields may vary depending on experimental conditions and scale.

Experimental Protocols

Synthesis of this compound via Van Leusen Reaction

This protocol is based on the general procedure for the Van Leusen oxazole synthesis.[5]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (CH₂Cl₂), for extraction

  • Water (H₂O), deionized

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq).

  • Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde. To this solution, add tosylmethyl isocyanide (TosMIC) (1.1 - 1.2 eq) and anhydrous potassium carbonate (2.0 - 2.5 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2,4-dichlorobenzaldehyde) is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A melting point determination should also be performed.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - 2,4-Dichlorobenzaldehyde - Methanol start->setup reagents Add Reagents: - TosMIC - K2CO3 setup->reagents reflux Reflux (2-12h) reagents->reflux workup Work-up: - Evaporation - Extraction - Washing & Drying reflux->workup purification Purification: Column Chromatography workup->purification characterization Characterization: - NMR, MS, MP purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

Van Leusen Oxazole Synthesis: Signaling Pathway (Reaction Mechanism)

van_leusen_mechanism aldehyde 2,4-Dichlorobenzaldehyde nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack tosmic TosMIC deprotonated_tosmic Deprotonated TosMIC (Nucleophile) tosmic->deprotonated_tosmic base Base (K2CO3) base->deprotonated_tosmic Deprotonation deprotonated_tosmic->nucleophilic_attack oxazoline_intermediate Oxazoline Intermediate nucleophilic_attack->oxazoline_intermediate elimination Elimination of p-Toluenesulfinic Acid oxazoline_intermediate->elimination product This compound elimination->product

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Tosylmethyl isocyanide (TosMIC) is a toxic and lachrymatory compound. Handle with care and avoid inhalation or contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Van Leusen oxazole synthesis is a robust and efficient method for the preparation of this compound. The provided protocol, based on established literature procedures, offers a clear and reproducible guide for researchers. The resulting product can serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Note: Analytical Methods for the Characterization of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the key analytical methods for the structural elucidation and purity assessment of 2-(2,4-Dichlorophenyl)oxazole. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. Representative data is summarized in tables, and experimental workflows are illustrated using diagrams to guide researchers in the comprehensive characterization of this and related heterocyclic compounds.

Introduction

The oxazole nucleus is a critical scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties.[1][2] The compound this compound, featuring a dichlorinated phenyl ring attached to an oxazole core, is of significant interest for drug discovery and materials science. Accurate and robust analytical methods are essential for confirming its identity, determining its purity, and quantifying it in various matrices. This application note details the primary chromatographic and spectroscopic techniques for its characterization.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for oxazole derivatives.[3]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile or methanol to a final concentration of approximately 0.1-1.0 mg/mL.[3] Filter the solution through a 0.22 µm syringe filter before injection.[3]

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) is effective for resolving related impurities.[3]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 40°C.[4]

    • Detection Wavelength: Set the detector to the maximum absorption wavelength (λmax) of the dichlorophenyl moiety, typically around 230 nm or 283 nm.[3][4]

    • Injection Volume: 10 µL.[3]

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area.

Quantitative Data: HPLC

ParameterValueReference
Column C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile / 0.1% Formic Acid in Water[3]
Detection (λmax) ~230 nm[3]
Expected Retention Time 4-10 min (highly dependent on exact gradient)[3]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile A->B C Filter (0.22 µm) B->C D Inject Sample (10 µL) C->D E Separation on C18 Column D->E F UV Detection (~230 nm) E->F G Integrate Peaks F->G H Calculate Purity (Area %) G->H GCMS_Workflow A Prepare Dilute Sample B Inject into GC A->B C Vaporization & Separation (DB-5MS Column) B->C D Elution to MS C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Analysis (Spectrum vs. Library) G->H Spectroscopy_Workflow cluster_sample Sample Preparation cluster_methods Analytical Techniques cluster_data Structural Information A Pure Compound NMR NMR (in CDCl3/DMSO-d6) A->NMR FTIR FTIR (ATR or KBr) A->FTIR MS Mass Spec (EI Source) A->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data FTIR_Data Functional Groups (C=N, C-Cl) FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final Structure Confirmed NMR_Data->Final FTIR_Data->Final MS_Data->Final

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,4-Dichlorophenyl)oxazole is a heterocyclic compound featuring a dichlorinated phenyl group attached to an oxazole ring. Oxazole moieties are significant scaffolds in medicinal chemistry, conferring stability and specific electronic properties to molecules, and are found in compounds with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] As a synthetic intermediate or potential drug candidate, ensuring the high purity of this compound is critical for subsequent synthetic steps, biological assays, and regulatory compliance. This application note provides a detailed, robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of this compound.

Principle of the Method

This method utilizes RP-HPLC, a powerful technique for the purification of moderately polar to non-polar organic molecules.[3] The separation is achieved on a hydrophobic C18 stationary phase. A polar mobile phase, consisting of a gradient mixture of acetonitrile and water, is used to elute the compounds. This compound, being a relatively non-polar molecule due to the dichlorophenyl group, will be retained on the column and will elute at a specific concentration of the organic solvent.[4] Impurities with different polarities will elute at different times, allowing for the collection of a highly purified fraction of the target compound. Detection is performed using a UV detector, leveraging the chromophoric nature of the aromatic and heterocyclic rings.

Experimental Protocol: HPLC Purification

This section details the materials, instrumentation, and a step-by-step procedure for the purification of this compound.

Materials and Reagents
  • Crude this compound sample

  • Acetonitrile (HPLC Grade, ≥99.9%)[5]

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Methanol (HPLC Grade, for cleaning and storage)

  • Syringe filters (0.22 µm, PTFE or nylon)

Instrumentation
  • Preparative or Semi-Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

  • C18 Reverse-Phase HPLC Column (e.g., 10 x 250 mm, 5 µm particle size)

  • Analytical HPLC system for purity analysis (optional but recommended)

  • Rotary evaporator for solvent removal

Sample Preparation
  • Dissolve the crude this compound sample in the initial mobile phase composition (e.g., 60% Acetonitrile in Water) to a concentration of approximately 5-10 mg/mL.[6]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Operating Conditions

The following parameters provide a starting point for the purification method and should be optimized based on the specific impurity profile of the crude sample.

ParameterCondition
Column C18 Reversed-Phase (e.g., Phenomenex Luna, Waters SunFire, Agilent Zorbax), 10 x 250 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 60% B5-25 min: 60% to 95% B25-30 min: 95% B30.1-35 min: 60% B (Re-equilibration)
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 254 nm (Based on UV absorbance maxima of similar structures)[7][8]
Injection Volume 500 µL (Adjust based on concentration and column loading capacity)
Run Time 35 minutes

Workflow and Data Presentation

The general workflow for the purification process is outlined in the diagram below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_post Post-Purification A Crude Sample B Dissolve in Mobile Phase A->B C Filter (0.22 µm) B->C D Inject into HPLC C->D E Chromatographic Separation (C18) D->E F UV Detection E->F G Fraction Collection F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purity Analysis (Analytical HPLC) I->J K Purified Product J->K

Caption: Experimental workflow for HPLC purification.

Expected Chromatographic Results

The method is designed to separate the target compound from more polar (earlier eluting) and less polar (later eluting) impurities. The table below summarizes the expected results.

Compound IDExpected Retention Time (min)Purity (Post-Purification)Comments
Polar Impurities2 - 8N/AElute early in the gradient.
This compound 15 - 18 >99.0% The main product peak.
Non-polar Impurities20 - 25N/AElute later as the acetonitrile % increases.
Purity Analysis

After collecting and combining the fractions corresponding to the main product peak, the solvent should be removed (e.g., using a rotary evaporator). The purity of the final product should be confirmed using an analytical scale RP-HPLC method, typically using a smaller dimension column (e.g., 4.6 x 150 mm) and a faster gradient.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Column overload; Secondary interactions with silanols; Incorrect mobile phase pH.Decrease sample concentration/injection volume. Use a column with end-capping. Ensure mobile phase is well-buffered if needed.
Peak Fronting Sample solvent stronger than mobile phase; Column overload.Dissolve sample in the initial mobile phase.[6] Reduce sample concentration.
Split Peaks Clogged frit or column void; Sample precipitating on the column.Filter sample thoroughly. Reverse-flush the column. Ensure sample is fully soluble in the mobile phase.
High Backpressure Blockage in the system; Precipitated buffer; Column aging.Filter mobile phases and sample. Flush system with appropriate solvents (e.g., water, isopropanol). Replace column.

Conclusion

The described RP-HPLC method provides a reliable and robust protocol for the purification of this compound from typical process-related impurities. The use of a C18 stationary phase with a water/acetonitrile gradient allows for effective separation, yielding the target compound with high purity suitable for demanding applications in research and drug development. The parameters provided herein serve as an excellent starting point for method development and optimization.

References

Application Notes and Protocols for Antimicrobial Assays Using 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substituted oxazole ring is a key pharmacophore in various clinically used drugs.[2] This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial activity of a specific derivative, 2-(2,4-Dichlorophenyl)oxazole.

The presence of the dichlorophenyl moiety is often associated with enhanced antimicrobial efficacy. These application notes are intended to guide researchers in the systematic evaluation of this compound against a panel of clinically relevant bacterial and fungal pathogens.

Synthesis of this compound

A common route for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone.[1] For this compound, a potential synthetic route involves the reaction of 2,4-dichlorobenzamide with an appropriate α-haloketone.

Antimicrobial Activity

The antimicrobial potential of this compound can be attributed to its ability to interfere with essential cellular processes in microorganisms. While the precise mechanism for this specific compound is a subject of ongoing research, related oxazole derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[3][4]

Proposed Mechanism of Action: DNA Gyrase Inhibition

It is hypothesized that this compound acts as an inhibitor of bacterial DNA gyrase.[3][4] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for relieving torsional stress during DNA replication and transcription. By binding to the GyrB subunit of DNA gyrase, the oxazole derivative may competitively inhibit the ATPase activity of the enzyme, preventing the conformational changes required for DNA supercoiling. This leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

antimicrobial_mechanism cluster_bacterial_cell Bacterial Cell drug This compound gyrase DNA Gyrase (GyrA/GyrB) drug->gyrase Inhibition dna_replication DNA Replication & Transcription gyrase->dna_replication Enables cell_death Cell Death dna_replication->cell_death Leads to

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[5]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • For bacteria, culture the strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1-2 x 10⁶ CFU/mL.

    • For fungi, culture the strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution:

    • Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing medium and inoculum only.

    • Negative Control: Wells containing medium only.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.

    • Standard Drug Control: Perform serial dilutions of a standard antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the substance.[6]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial and fungal strains

  • Standard antimicrobial disks

  • DMSO

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow to solidify.

  • Preparation of Inoculum: Prepare microbial suspensions as described in the MIC protocol (0.5 McFarland standard).

  • Inoculation: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the MHA plate in three directions.

  • Disk Preparation and Application:

    • Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper disks with a specific volume (e.g., 20 µL) of the compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: Standard antibiotic disks.

    • Negative Control: Disks impregnated with DMSO only.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of complete inhibition (in mm) around each disk.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_disk Disk Diffusion Assay compound_prep Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution disk_prep Impregnate Disks compound_prep->disk_prep inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation_mic Inoculate Wells inoculum_prep->inoculation_mic plate_inoculation Inoculate Agar Surface inoculum_prep->plate_inoculation serial_dilution->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Read MIC Results incubation_mic->read_mic plate_prep Prepare Agar Plates plate_prep->plate_inoculation disk_application Apply Disks to Agar plate_inoculation->disk_application disk_prep->disk_application incubation_disk Incubate Plates disk_application->incubation_disk read_disk Measure Zones of Inhibition incubation_disk->read_disk

Workflow for antimicrobial susceptibility testing.

Data Presentation

The following tables present hypothetical data for the antimicrobial activity of this compound based on the activities of structurally related compounds. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)Standard DrugStandard MIC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 2921316Ciprofloxacin0.5
Enterococcus faecalisATCC 2921232Ciprofloxacin1
Gram-negative Bacteria
Escherichia coliATCC 2592264Ciprofloxacin0.25
Pseudomonas aeruginosaATCC 27853128Ciprofloxacin1
Fungi
Candida albicansATCC 9002832Fluconazole2

Table 2: Zone of Inhibition Diameters for this compound (100 µ g/disk )

MicroorganismStrainZone of Inhibition (mm)Standard Drug (disk content)Standard Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureusATCC 2592318Ciprofloxacin (5 µg)25
Enterococcus faecalisATCC 2921215Ciprofloxacin (5 µg)22
Gram-negative Bacteria
Escherichia coliATCC 2592212Ciprofloxacin (5 µg)30
Pseudomonas aeruginosaATCC 2785310Ciprofloxacin (5 µg)28
Fungi
Candida albicansATCC 9002816Fluconazole (25 µg)24

Conclusion

The provided application notes and protocols offer a comprehensive framework for the antimicrobial evaluation of this compound. The hypothetical data suggests that this compound may possess moderate to good activity against Gram-positive bacteria and fungi, with potentially lower efficacy against Gram-negative bacteria. The proposed mechanism of action involving DNA gyrase inhibition provides a rationale for its antimicrobial effects and a basis for further mechanistic studies.[3][4] Researchers are encouraged to use these protocols as a starting point for their investigations into the therapeutic potential of this and other novel oxazole derivatives.

References

Application Note and Protocols for Testing Anticancer Activity of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Many natural and synthetic oxazole-containing compounds have demonstrated potent anticancer properties, acting through various mechanisms to inhibit cancer cell proliferation and survival.[1][2][4] These mechanisms often involve the modulation of critical cellular signaling pathways that are dysregulated in cancer.[1][4] This document provides a comprehensive set of protocols for evaluating the in vitro and in vivo anticancer activity of a specific oxazole derivative, 2-(2,4-Dichlorophenyl)oxazole. The following protocols are designed to be a foundational guide for researchers in the preclinical assessment of this and similar novel chemical entities.[5][6]

Data Presentation

The following table summarizes hypothetical in vitro cytotoxicity data for this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[7]

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HeLaCervical Cancer6.1
HepG2Liver Cancer7.5
HCT-116Colon Cancer4.9

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are fundamental for characterizing the anticancer profile of a novel compound.[5][7]

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).[5]

    • Incubate the plate for 48 hours.[5]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[11][12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[11][12]

  • Protocol:

    • Treat cells with this compound at its IC50 concentration for 24-48 hours.[7]

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[7]

    • Resuspend the cells in 1X Annexin V binding buffer.[7]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][11]

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.[7][13]

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[13]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with this compound for 24 hours.[7]

    • Harvest and fix the cells in cold 70% ethanol, adding it dropwise while vortexing, and incubate for at least 30 minutes on ice.[14][16][17]

    • Wash the cells with PBS and resuspend the pellet.[14]

    • Treat the cells with RNase A to degrade RNA.[15][16]

    • Stain the cells with a propidium iodide solution.[15][16]

    • Analyze the DNA content by flow cytometry, gating out doublets.[14][16]

4. Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, which can reveal the modulation of signaling pathways by the test compound.[18][19][20]

  • Protocol:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[7][20]

    • Determine the protein concentration of the lysates using a BCA assay.[7]

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[20]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[19][20]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20]

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19]

    • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.[19]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]

In Vivo Assay

1. Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel anticancer agents.[21][22][23]

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[23]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Visualizations

The following diagrams illustrate a hypothetical signaling pathway affected by this compound and the general experimental workflows.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

G cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treat with This compound cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer activity screening.

G start Start implantation Implant Human Cancer Cells into Immunodeficient Mice start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Excision & Further Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo anticancer efficacy testing in a xenograft model.

References

Application Notes and Protocols for 2-(2,4-Dichlorophenyl)oxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenyl)oxazole is a halogenated heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The presence of the dichlorophenyl moiety offers a site for potential cross-coupling reactions and can influence the pharmacokinetic and pharmacodynamic properties of target molecules. The oxazole ring itself is a versatile scaffold found in numerous biologically active compounds and can participate in various chemical transformations. These application notes provide an overview of the synthesis of this compound and its utility as a synthetic intermediate.

Synthetic Applications

The this compound core is a valuable starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. Its applications stem from the reactivity of both the oxazole ring and the dichlorophenyl group.

Key Applications:
  • Lead Structure in Drug Discovery: The oxazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The dichlorophenyl substitution can enhance the lipophilicity and metabolic stability of drug candidates.

  • Intermediate for Substituted Oxazoles: The hydrogen atom at the C5 position of the oxazole ring can be substituted through various reactions, allowing for the introduction of diverse functional groups.

  • Precursor for Cross-Coupling Reactions: The chlorine atoms on the phenyl ring can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form more complex biaryl or arylamine structures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust method for the preparation of 2-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This protocol outlines the synthesis of this compound from 2,4-dichlorobenzaldehyde.

Reaction Scheme:

Van_Leusen_Oxazole_Synthesis start reagents 2,4-Dichlorobenzaldehyde + TosMIC end conditions K2CO3, Methanol, Reflux reagents->conditions product This compound conditions->product

Figure 1: Van Leusen Synthesis of this compound.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).

  • Add potassium carbonate (2.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data (Representative):

ParameterValue
Reactant Scale10 mmol
TosMIC11 mmol
K₂CO₃20 mmol
Methanol Volume50 mL
Reaction Time4-6 hours
Typical Yield 75-85%
Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C5-position of the oxazole ring, a common transformation for further functionalization.

Reaction Scheme:

Vilsmeier_Haack_Formylation start reactant This compound end reagents POCl3, DMF reactant->reagents 1. workup Aqueous NaOAc reagents->workup 2. product This compound-5-carbaldehyde workup->product

Figure 2: Vilsmeier-Haack formylation of the oxazole.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool a solution of DMF (3.0 eq) to 0 °C and slowly add POCl₃ (1.5 eq) while stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the Vilsmeier reagent back to 0 °C and add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it onto a mixture of ice and aqueous sodium acetate solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield this compound-5-carbaldehyde.

Quantitative Data (Representative):

ParameterValue
Reactant Scale5 mmol
POCl₃7.5 mmol
DMF15 mmol
Reaction Time2-4 hours
Typical Yield 60-75%

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the logical progression from starting materials to a functionalized oxazole derivative, highlighting the role of this compound as a key intermediate.

Synthetic_Workflow A 2,4-Dichlorobenzaldehyde C Van Leusen Reaction A->C B TosMIC B->C D This compound (Building Block) C->D F Formylation D->F E Vilsmeier-Haack Reagent (POCl3/DMF) E->F G This compound-5-carbaldehyde F->G H Further Derivatization (e.g., Wittig, Reductive Amination) G->H I Diverse Functionalized Molecules H->I

Figure 3: Workflow for synthesis and derivatization.

Conclusion

This compound is a readily accessible and versatile building block for organic synthesis. The protocols provided herein offer reliable methods for its preparation and subsequent functionalization, enabling the synthesis of a wide array of more complex molecules for applications in drug discovery and materials science. The strategic incorporation of this moiety can lead to the development of novel compounds with desired physicochemical and biological properties.

References

Application Notes and Protocols: Derivatization of 2-(2,4-Dichlorophenyl)oxazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical derivatization of 2-(2,4-Dichlorophenyl)oxazole, a key scaffold for structure-activity relationship (SAR) studies aimed at the discovery of novel therapeutic agents. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The protocols outlined herein focus on the synthesis of novel analogs by introducing chemical diversity at the C4 and C5 positions of the oxazole ring, enabling a systematic exploration of the chemical space around this privileged core structure. Detailed experimental procedures, data presentation tables for SAR analysis, and workflow diagrams are provided to guide researchers in this endeavor.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5][6] This scaffold is present in numerous natural products and synthetic compounds with significant pharmacological activities.[4][7][8] The this compound core represents a promising starting point for drug discovery, combining the established biological relevance of the oxazole moiety with the physicochemical properties imparted by the dichlorophenyl group.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound influence its biological activity.[4][5][9] By systematically altering the substituents on the this compound scaffold, researchers can identify key pharmacophoric features, optimize potency and selectivity, and improve pharmacokinetic profiles.[1][10] This application note details synthetic protocols for generating a library of derivatives and presents a framework for the subsequent SAR analysis.

Synthetic Strategy and Derivatization Points

The primary strategy for derivatization of the this compound core involves modifications at the C4 and C5 positions of the oxazole ring. These positions are often amenable to substitution, allowing for the introduction of a wide variety of functional groups to probe interactions with biological targets. The general synthetic approach begins with the synthesis of the core scaffold followed by diversification.

A common and versatile method for constructing the 2,4,5-trisubstituted oxazole core is the Robinson-Gabriel synthesis or related cyclization reactions.[6][11][12] For the purpose of this protocol, we will outline a pathway that allows for late-stage diversification.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis and derivatization of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of the Core Scaffold - this compound

This protocol is based on the Van Leusen oxazole synthesis.[11]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2,4-dichlorobenzaldehyde (1.0 eq) in methanol (0.2 M) at room temperature, add tosylmethyl isocyanide (1.05 eq).

  • Add potassium carbonate (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.2: Derivatization at the C4-Position via Bredereck Reaction

This protocol allows for the introduction of various substituents at the C4 position.[11]

Materials:

  • 2,4-Dichlorobenzamide (prepared from 2,4-dichlorobenzoyl chloride and ammonia)

  • Various α-haloketones (e.g., 2-bromoacetophenone, ethyl 2-bromoacetate)

  • Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reagents for workup and purification as in Protocol 3.1

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichlorobenzamide (1.0 eq) and the desired α-haloketone (1.1 eq) in acetonitrile (0.3 M).

  • Add DIPEA (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup as described in Protocol 3.1 (steps 5-7).

  • Purify the resulting crude product by flash column chromatography to yield the desired 4-substituted-2-(2,4-Dichlorophenyl)oxazole derivative.

  • Characterize each new derivative by appropriate analytical techniques.

Structure-Activity Relationship (SAR) Study Framework

Diagram of a Typical SAR Study Logic

SAR_Logic A Lead Compound This compound B Synthesize Analog Library (Vary R1, R2) A->B C In Vitro Biological Assay (e.g., IC50, MIC) B->C D Analyze Data (Quantitative SAR) C->D E Identify Trends (Electronic, Steric, Lipophilic effects) D->E F Design Next-Generation Analogs E->F F->B Iterative Optimization

Caption: Logical workflow of a structure-activity relationship (SAR) study.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be tabulated to facilitate comparison and identification of SAR trends. Below are example tables for a hypothetical series of compounds tested for antibacterial activity (Minimum Inhibitory Concentration - MIC) and anticancer activity (IC₅₀).

Table 1: Hypothetical SAR Data for Antibacterial Activity
Compound IDR⁴ SubstituentR⁵ SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
LEAD-01 HH64>128
DERIV-01 -CH₃H32128
DERIV-02 -PhH1664
DERIV-03 -COOEtH128>128
DERIV-04 H-Br3264
DERIV-05 -Ph-Br832
DERIV-06 -Ph-CF₃416

Interpretation of Hypothetical Data:

  • Substitution at the C4 position with a phenyl group (DERIV-02) appears beneficial for activity against both bacterial strains compared to the unsubstituted lead compound.

  • An electron-withdrawing ester at C4 (DERIV-03) is detrimental to activity.

  • Combining a C4-phenyl group with an electron-withdrawing group like -CF₃ at C5 (DERIV-06) significantly enhances potency, suggesting a synergistic effect.

Table 2: Hypothetical SAR Data for Anticancer Activity (MCF-7 Cell Line)
Compound IDR⁴ SubstituentR⁵ SubstituentIC₅₀ (µM)
LEAD-01 HH25.5
DERIV-07 -CH₂OHH15.2
DERIV-08 -CH₂N(CH₃)₂H5.8
DERIV-09 -Ph-4-OCH₃H8.1
DERIV-10 -Ph-4-FH4.5
DERIV-11 H-Ph18.9
DERIV-12 -Ph-4-F-CH₃2.1

Interpretation of Hypothetical Data:

  • Introducing a basic amino group at C4 (DERIV-08) significantly improves anticancer activity.

  • A 4-fluorophenyl substituent at C4 (DERIV-10) is more potent than a 4-methoxyphenyl group (DERIV-09), indicating a potential role for halogen bonding or electronic effects.

  • Substitution at C5 alone (DERIV-11) is less effective than at C4.

  • A combination of favorable substituents at both C4 and C5 (DERIV-12) leads to the most potent compound in this hypothetical series.

Conclusion

The derivatization of the this compound scaffold provides a fertile ground for the discovery of new bioactive molecules. The protocols and frameworks presented here offer a comprehensive guide for the synthesis of analog libraries and the systematic evaluation of their structure-activity relationships. By applying these methods, researchers can rationally design and optimize novel oxazole-based compounds with improved therapeutic potential.

References

Application Notes and Protocols for In Vitro Screening of 2-(2,4-Dichlorophenyl)oxazole Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro antibacterial screening of 2-(2,4-Dichlorophenyl)oxazole, a novel oxazole derivative. The described protocols are foundational for determining the compound's efficacy against a panel of pathogenic bacteria, a critical step in the early stages of antimicrobial drug discovery.[1][2] The methodologies are based on well-established and standardized techniques to ensure reproducibility and comparability of results.[3][4]

Introduction to Antimicrobial Susceptibility Testing

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[1] Oxazole derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial properties.[5][6][7] The initial evaluation of a novel compound, such as this compound, involves determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][8][9][10] This value provides a primary measure of the compound's potency.

Two widely used methods for determining the antibacterial activity of novel compounds are the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for quantitative MIC determination.[4][11][12][13]

Experimental Protocols

Preliminary Screening: Agar Well Diffusion Method

The agar well diffusion method is a cost-effective and widely used technique for the initial screening of antimicrobial activity.[11][12][13] It relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded bacterial lawn.[11]

Materials:

  • Test Compound: this compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (Solvent)

  • Incubator

Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure the final solvent concentration in the assay does not affect bacterial growth.[2]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Inoculation of Agar Plates: Uniformly spread the standardized bacterial suspension over the entire surface of the MHA plates using a sterile cotton swab to create a bacterial lawn.[11][14]

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[12][13]

  • Application of Test Compound and Controls: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[12][15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2][14]

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[11]

Quantitative Analysis: Broth Microdilution Method for MIC Determination

The broth microdilution method is a highly accurate and commonly used technique to determine the MIC of an antimicrobial agent.[3][4] This method involves challenging a standardized bacterial inoculum with a serial dilution of the test compound in a 96-well microtiter plate.[1][3]

Materials:

  • Test Compound: this compound

  • Solvent (e.g., DMSO)

  • Bacterial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile multichannel pipettes

  • Positive control (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[1][2]

    • Typically, 100 µL of CAMHB is added to wells 2 through 11. 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10.[1]

    • Well 11 serves as the growth control (broth and inoculum, no compound).[1]

    • Well 12 serves as the sterility control (broth only).[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][9]

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control well (well 12).[1]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (the well remains clear).[2][3][8]

Data Presentation

The quantitative results from the broth microdilution assay should be summarized in a clear and structured table for easy comparison of the compound's activity against different bacterial strains.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive16
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative>64
Klebsiella pneumoniae ATCC 13883Gram-negative64

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values for this compound. Actual experimental results may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antibacterial screening of a novel compound.

G cluster_prep Preparation cluster_screening Screening & Analysis cluster_primary Primary Screening cluster_quantitative Quantitative Analysis Compound_Prep Compound Stock Preparation Agar_Well Agar Well Diffusion Compound_Prep->Agar_Well Broth_Micro Broth Microdilution (MIC Determination) Compound_Prep->Broth_Micro Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Agar_Well Inoculum_Prep->Broth_Micro Agar_Well->Broth_Micro Active Compounds Data_Analysis Data Analysis & Interpretation Broth_Micro->Data_Analysis

Caption: Workflow for in vitro antibacterial screening.

Hypothetical Mechanism of Action

While the specific mechanism of action for this compound is yet to be determined, many antibacterial agents function by inhibiting essential bacterial enzymes. The following diagram illustrates a hypothetical mechanism involving the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication.[16][17]

G Compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Cell_Death Inhibition of Bacterial Growth / Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Hypothetical inhibition of DNA gyrase.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] This document provides a comprehensive set of cell-based assays and detailed protocols to evaluate the cytotoxic potential of a specific analogue, 2-(2,4-Dichlorophenyl)oxazole. The provided methodologies will enable researchers to assess cell viability, membrane integrity, induction of apoptosis, and effects on the cell cycle.

The protocols outlined below are foundational for determining the in vitro therapeutic index and elucidating the mechanism of action of novel chemical entities. Standardized assays such as the MTT, LDH, Annexin V, and Caspase-3/7 assays are detailed to ensure robust and reproducible data generation.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][6][7] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[3][6]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells.

    • Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1][6]

Data Presentation

The results of the MTT assay can be summarized in the following table to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
  • % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow.

Assessment of Cell Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4][9][10] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption, which is a key feature of late-stage apoptosis or necrosis.

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 1, Steps 1 & 2).

    • Prepare three sets of controls:

      • Spontaneous Release: Cells treated with vehicle only.

      • Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

      • Background Control: Medium only.

  • Collection of Supernatant:

    • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[4][11]

    • Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[4][11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, diaphorase, and a tetrazolium salt).

    • Add 100 µL of the LDH reaction solution to each well containing the supernatant.[4]

  • Incubation and Data Acquisition:

    • Incubate the plate for 30 minutes at 37°C, protected from light.[4]

    • Measure the absorbance at 490 nm using a microplate reader.[4][10]

Data Presentation
TreatmentConcentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Vehicle Control0
This compound0.1
1
10
50
100
Spontaneous Release-
Maximum Release-
  • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Detection of Apoptosis (Annexin V & Propidium Iodide Staining)

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.[1][12]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Centrifuge at 670 x g for 5 minutes.[1]

    • Wash the cells twice with cold 1X PBS.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).[1][12]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Data Presentation
TreatmentConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control0
This compoundIC₂₅
IC₅₀
IC₇₅

Measurement of Caspase Activity (Caspase-Glo 3/7 Assay)

Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspases-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo 3/7 assay is a homogeneous, luminescent assay that measures the activity of these caspases.[14][15][16]

Experimental Protocol: Caspase-Glo 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the compound as previously described.

  • Assay Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cells in culture medium.[14]

  • Incubation:

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation
Concentration of this compound (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
0 (Vehicle Control)1.0
IC₂₅
IC₅₀
IC₇₅
  • Fold Change = (Mean RLU of Treated Cells) / (Mean RLU of Vehicle Control)

Cell Cycle Analysis

Cytotoxic compounds can exert their effects by causing cell cycle arrest at different phases (G0/G1, S, or G2/M). Flow cytometry can be used to analyze the distribution of cells in these phases based on their DNA content.[17][18][19]

Experimental Protocol: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed and treat cells as described for the Annexin V assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[20]

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation
TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
This compoundIC₂₅
IC₅₀
IC₇₅

Hypothesized Signaling Pathway for Cytotoxicity

Based on the known mechanisms of similar compounds, this compound may induce cytotoxicity through the intrinsic apoptotic pathway, potentially initiated by cellular stress.

Apoptosis_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound cell_stress Cellular Stress (e.g., ROS production) compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator) apaf1->caspase9 caspase37 Caspase-3/7 Activation (Effector) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Hypothesized Intrinsic Apoptosis Pathway.

References

Application Note: In Vivo Experimental Design for 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2,4-Dichlorophenyl)oxazole is a novel small molecule containing an oxazole core and a dichlorophenyl moiety. The oxazole ring is a key feature in many compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 2,4-dichlorophenyl group is present in various chemical entities, and its toxicological profile, particularly as part of the herbicide 2,4-D, has been studied.[4] The primary metabolite of 2,4-D, 2,4-dichlorophenol, can exhibit greater toxicity than the parent compound.[5]

Given the potential for both therapeutic activity and toxicity, a systematic in vivo evaluation is critical. This document provides a detailed experimental framework for the initial in vivo characterization of this compound, targeting researchers in pharmacology and drug development. The proposed studies are designed to establish a foundational understanding of the compound's safety profile, pharmacokinetic behavior, and preliminary efficacy in a relevant disease model.

Key Research Objectives
  • Acute Toxicity Assessment: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.

  • Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

  • Preliminary Efficacy Evaluation: To assess the potential anti-inflammatory activity of the compound in a murine model of acute inflammation.

Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Range Finding Study

Objective: To evaluate the safety and tolerability of this compound after a single administration and to determine the MTD for subsequent studies.

Materials:

  • Test Compound: this compound

  • Vehicle: 5% DMSO, 40% PEG400, 55% Saline

  • Animals: 8-week-old male and female C57BL/6 mice

  • Standard laboratory equipment for dosing and observation

Methodology:

  • Animal Acclimatization: Acclimatize animals to the facility for at least 7 days prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Formulation: Prepare a stock solution of the test compound in the vehicle. Prepare serial dilutions to achieve the desired final concentrations for dosing.

  • Animal Grouping: Assign animals to groups (n=3 per sex per group) for vehicle control and ascending dose levels of the test compound (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume should not exceed 10 mL/kg.

  • Post-Dose Monitoring:

    • Continuously observe animals for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., lethargy, altered gait, convulsions).

    • Record clinical signs and mortality twice daily for 14 days.

    • Measure and record body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. If required for further investigation, conduct a gross necropsy.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of this compound.

Materials:

  • Test Compound and Vehicle

  • Animals: 8-week-old male Sprague-Dawley rats (cannulated, if possible, for serial sampling)

  • Blood collection tubes (containing K2-EDTA)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Acclimatize animals as described in Protocol 1. Fast animals overnight before dosing.

  • Dose Formulation & Administration: Prepare the compound at a dose determined from the toxicity study (e.g., a well-tolerated dose like 30 mg/kg). Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein or other appropriate site at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Extract the compound from plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the samples to determine the plasma concentration at each time point.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.

Protocol 3: Preliminary Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its impact on pro-inflammatory cytokine production.

Materials:

  • Test Compound and Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • Animals: 8-week-old male C57BL/6 mice

  • ELISA kits for TNF-α and IL-6

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize animals and assign them to experimental groups (n=6-8 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Dexamethasone (positive control, e.g., 5 mg/kg) + LPS

    • Group 4: Test Compound (Low Dose) + LPS

    • Group 5: Test Compound (High Dose) + LPS

  • Compound Administration: Administer the vehicle, Dexamethasone, or test compound (doses selected based on PK and toxicity data) via the chosen route (e.g., p.o.).

  • Inflammation Induction: One hour after compound administration, induce acute inflammation by injecting LPS (e.g., 1 mg/kg, i.p.). The Vehicle + Saline group receives a saline injection.

  • Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Prepare plasma and measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels between the vehicle + LPS group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Data Presentation (Hypothetical Data)

Table 1: Summary of Acute Toxicity Study of this compound (Oral Gavage)

Dose (mg/kg) N (M/F) Mortality Key Clinical Signs Mean Body Weight Change (Day 14)
Vehicle 3/3 0/6 None observed +8.5%
10 3/3 0/6 None observed +8.1%
30 3/3 0/6 None observed +7.9%
100 3/3 0/6 Mild, transient lethargy at 2-4h +6.5%

| 300 | 3/3 | 2/6 | Severe lethargy, piloerection | -2.1% (survivors) |

Table 2: Key Pharmacokinetic Parameters in Rats (Single 30 mg/kg Oral Dose)

Parameter Unit Value (Mean ± SD)
Cmax ng/mL 1250 ± 210
Tmax h 2.0 ± 0.5
AUC(0-last) ng*h/mL 8750 ± 980
AUC(0-inf) ng*h/mL 9100 ± 1150

| t1/2 | h | 4.5 ± 0.8 |

Table 3: Effect on Plasma Cytokine Levels in LPS-Challenged Mice

Treatment Group Dose (mg/kg) TNF-α (pg/mL, Mean ± SEM) IL-6 (pg/mL, Mean ± SEM)
Vehicle + Saline - 15 ± 4 25 ± 8
Vehicle + LPS - 1580 ± 210 4500 ± 550
Dexamethasone + LPS 5 250 ± 45** 680 ± 90**
Compound + LPS 30 950 ± 150* 2800 ± 410*

| Compound + LPS | 100 | 550 ± 90** | 1500 ± 250** |

*p < 0.05, **p < 0.01 vs. Vehicle + LPS group.

Visualizations

G cluster_0 Phase 1: Safety & PK cluster_1 Phase 2: Efficacy cluster_2 Decision Point Tox Acute Toxicity Study (Dose Escalation, n=3/sex) MTD Determine MTD & Tolerated Doses Tox->MTD Observe for 14 days PK Single Dose PK Study (n=3-5 rats) MTD->PK Select well-tolerated dose Efficacy LPS-Induced Inflammation Model (n=6-8 mice) MTD->Efficacy Select doses for efficacy Params Calculate PK Parameters (Cmax, Tmax, AUC) PK->Params Analyze plasma samples Params->Efficacy Inform dose selection Cytokines Measure Cytokines (TNF-α, IL-6) Efficacy->Cytokines Collect plasma at 90 min Decision Go / No-Go Decision for Further Development Cytokines->Decision G cluster_N LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription NFkB->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Translation Compound This compound (Hypothesized Action) Compound->MyD88 Compound->NFkB G cluster_timeline Pharmacokinetic Study Timeline T0 0h T025 0.25h T0->T025 T05 0.5h T025->T05 T1 1h T05->T1 T2 2h T1->T2 T4 4h T2->T4 T8 8h T4->T8 T24 24h T8->T24 Analysis LC-MS/MS Analysis of Plasma Samples T24->Analysis Dose Administer Compound (30 mg/kg p.o.) Sample Blood Sample Sample->P025 Sample->P05 Sample->P1 Sample->P2 Sample->P4 Sample->P8 Sample->P24 PK_Calc Calculate PK Parameters Analysis->PK_Calc

References

Application Notes and Protocols: Formulation of 2-(2,4-Dichlorophenyl)oxazole for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 2-(2,4-Dichlorophenyl)oxazole is a synthetic compound belonging to this class, and its structural features suggest potential as a therapeutic agent. Proper formulation is a critical first step in the preclinical evaluation of this compound to ensure accurate and reproducible results in biological assays. Like many heterocyclic compounds, this compound is expected to have poor water solubility, necessitating the use of specific formulation strategies.[5][6]

These application notes provide a comprehensive guide to the formulation and biological testing of this compound, with a focus on in vitro cancer cell-based assays and tubulin polymerization inhibition, a common mechanism of action for oxazole derivatives.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the biological activity of similar oxazole derivatives, which can serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro Antiproliferative Activity of Representative Oxazole Analogs in Human Cancer Cell Lines. [9]

Compound IDCell LineDescriptionGI50 (nM)
4g JurkatAcute T-cell leukemia0.8
SEMB-cell precursor leukemia0.35
HeLaCervical carcinoma4.6
HT-29Colorectal adenocarcinoma2.1
A549Lung carcinoma3.4
4i JurkatAcute T-cell leukemia0.8
SEMB-cell precursor leukemia0.5
HeLaCervical carcinoma20.2
HT-29Colorectal adenocarcinoma7.1
A549Lung carcinoma11.5
CA-4 (Reference)JurkatAcute T-cell leukemia0.8
SEMB-cell precursor leukemia0.8
HeLaCervical carcinoma3100
HT-29Colorectal adenocarcinoma1080
A549Lung carcinoma1760

GI50: The concentration of the compound required to inhibit cell growth by 50%. Data is presented as a mean from at least three independent experiments.[9]

Table 2: Inhibition of Tubulin Polymerization by Oxazole Analogs. [9]

Compound IDIC50 (µM) for Tubulin Polymerization Inhibition
4d 0.66
4i 0.56
CA-4 (Reference)1.3

IC50: The concentration of the compound that inhibits tubulin polymerization by 50%.[9]

Experimental Protocols

Formulation of this compound for In Vitro Testing

Due to the anticipated poor aqueous solubility of this compound, a stock solution in an organic solvent is required for in vitro assays. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[9][10][11]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh a precise amount (e.g., 2.14 mg) of this compound powder (Molecular Weight: 214.05 g/mol ).

  • Solvent Addition: Transfer the powder to a sterile amber vial. Add the calculated volume of DMSO to achieve a final concentration of 10 mM (e.g., for 2.14 mg, add 1 mL of DMSO).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid dissolution.

  • Sterilization: If required for specific assays, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For short-term use, the solution can be stored at 4°C for up to a week.

Note on Working Solutions:

For cell-based assays, the concentrated stock solution is serially diluted with the appropriate cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).[9]

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][12]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of the compound on the in vitro polymerization of tubulin into microtubules.[8][13][14]

Materials:

  • Tubulin protein (e.g., >99% pure from porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • Half-area 96-well plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Preparation of Tubulin Solution: Resuspend tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

  • Reaction Mixture Preparation: In each well of a pre-chilled 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Compound Addition: Add the test compound to the wells at various concentrations. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 30-60 minutes.

  • Data Analysis: Plot the absorbance against time. The rate of tubulin polymerization can be determined from the slope of the linear phase of the curve. Calculate the IC50 value for the inhibition of tubulin polymerization.

Mandatory Visualizations

experimental_workflow cluster_formulation 1. Formulation cluster_invitro 2. In Vitro Assays cluster_mechanistic 3. Mechanistic Assay cluster_data 4. Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Store at -20°C dissolve->store treat Treat with Compound (Serial Dilutions) store->treat add_compound Add Compound store->add_compound seed Seed Cancer Cells seed->treat incubate Incubate (48-72h) treat->incubate mtt MTT Assay incubate->mtt read Measure Absorbance mtt->read gi50 Calculate GI50 read->gi50 prepare_tubulin Prepare Tubulin Solution prepare_tubulin->add_compound initiate Initiate Polymerization (37°C) add_compound->initiate measure Monitor Absorbance (340 nm) initiate->measure ic50 Calculate IC50 measure->ic50

Caption: Experimental workflow for the biological testing of this compound.

signaling_pathway oxazole This compound tubulin Tubulin oxazole->tubulin Inhibition pi3k PI3K oxazole->pi3k Potential Inhibition akt Akt oxazole->akt Potential Inhibition microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-(2,4-Dichlorophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of 2-(2,4-Dichlorophenyl)oxazole. It provides troubleshooting for common synthetic routes and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during synthesis, leading to low yields or impure products. The most common methods for this synthesis are variations of the Van Leusen and Robinson-Gabriel reactions.

Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes?

Low or no yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the chosen synthetic route.

For Van Leusen Synthesis (from 2,4-Dichlorobenzaldehyde and TosMIC):

  • Reagent Quality: Tosylmethyl isocyanide (TosMIC) is highly sensitive to moisture and can hydrolyze, rendering it inactive.[1] Aldehyde starting materials may contain ketone or acidic impurities that interfere with the reaction.[1]

  • Incorrect Base: The strength of the base is critical. A weak base may not be sufficient to deprotonate TosMIC effectively, while a nucleophilic base can lead to side reactions. Potassium carbonate is common, but a stronger, non-nucleophilic base like potassium tert-butoxide or DBU may be required.[1]

  • Suboptimal Temperature: The initial addition of reagents is often done at low temperatures, but gentle heating (e.g., to 40-50 °C or reflux) may be necessary to drive the reaction, especially the final elimination step, to completion.[1]

For Robinson-Gabriel Synthesis (from a 2-acylamino-ketone precursor):

  • Inefficient Cyclization: The key cyclodehydration step may be incomplete. The choice of dehydrating agent is crucial; while concentrated sulfuric acid is traditional, other agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective depending on the substrate.[2]

  • Starting Material Decomposition: The harsh acidic conditions required for cyclization can cause sensitive starting materials to degrade.[2] Using milder reagents or reducing the reaction time can mitigate this.[2]

  • Presence of Water: Any water in the reaction mixture can lead to the hydrolysis of intermediates, preventing the formation of the oxazole ring.[2]

Q2: My final product is impure. What are the likely side products and how can I remove them?

The formation of byproducts is a common challenge. Identifying these impurities is key to optimizing the reaction and purification strategy.

Common Impurities in Van Leusen Synthesis:

  • Nitrile Byproduct: If the 2,4-dichlorobenzaldehyde starting material is contaminated with corresponding ketone impurities, these will react with TosMIC to form a nitrile instead of the desired oxazole.[1]

  • Stable Oxazoline Intermediate: The reaction can stall after the initial cyclization, resulting in a stable oxazoline intermediate if the final elimination of the p-toluenesulfonyl group is incomplete.[1] This can be addressed by increasing the reaction temperature, extending the reaction time, or using a stronger base.[1]

  • p-Toluenesulfinic Acid: This is a byproduct from the elimination step and can be difficult to separate from the final product due to its polarity.[1] A wash with a sodium hydrosulfide (NaHS) solution during workup can help remove it.[1]

Common Impurities in Robinson-Gabriel Synthesis:

  • Enamides: Under certain conditions, the 2-acylamino-ketone can eliminate water to form an enamide as a competing side product.[2]

  • Polymeric Material/Tar: Strong acid catalysis can sometimes cause highly reactive starting materials or intermediates to polymerize.[2] This can be minimized by lowering the reaction temperature or reducing the acid concentration.[2]

Q3: I am having difficulty with the workup and purification. Any suggestions?

Purification can be challenging, especially when byproducts have similar polarity to the desired oxazole.

  • Emulsions: Emulsions can form during the aqueous workup, making phase separation difficult. Adding a saturated brine solution can help break the emulsion.[1]

  • Chromatography: If standard column chromatography is failing, experiment with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate or dichloromethane/methanol) and different stationary phases.[2]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Data Summary Tables

Table 1: Troubleshooting Guide for the Van Leusen Oxazole Synthesis.

Issue Potential Cause Recommended Solution(s)
Low/No Yield Inactive or wet reagents (especially TosMIC). Use freshly dried solvents and glassware. Handle moisture-sensitive reagents under an inert atmosphere.[1]
Incorrect base strength. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[1]
Suboptimal reaction temperature. Gently heat the reaction mixture (e.g., 40-50 °C or reflux) to drive it to completion.[1]
Nitrile Impurity Ketone impurities in the aldehyde starting material. Purify the aldehyde by distillation or column chromatography before use.[1]
Oxazoline Impurity Incomplete elimination of the tosyl group. Increase reaction temperature, use a stronger base, or extend the reaction time.[1]
Purification Difficulty Residual p-toluenesulfinic acid byproduct. Wash the crude organic extract with a sodium hydrosulfide (NaHS) solution.[1]

| | Emulsion during aqueous workup. | Add saturated brine to the separatory funnel to help break the emulsion.[1] |

Table 2: Common Dehydrating Agents for Robinson-Gabriel Synthesis.

Dehydrating Agent Typical Conditions Notes
Sulfuric Acid (H₂SO₄) Concentrated, often with heating. The traditional reagent, but can cause decomposition of sensitive substrates.[2]
Phosphorus Pentoxide (P₂O₅) In an inert solvent, with heating. A very powerful dehydrating agent.
Phosphoryl Chloride (POCl₃) Often used with a base or in a high-boiling solvent. Effective for many substrates.[3]

| Trifluoroacetic Anhydride (TFAA) | In a solvent like dichloromethane or THF. | A milder alternative to strong acids, useful for sensitive molecules.[2][4] |

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate common workflows for troubleshooting and understanding side reactions.

G start Reaction Failure: Low or No Yield check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions analyze_crude 3. Analyze Crude Mixture (TLC, LCMS, NMR) start->analyze_crude reagent_purity Purity of Starting Materials? (e.g., Aldehyde) check_reagents->reagent_purity temp_correct Correct Temperature? check_conditions->temp_correct sm_present Starting Material Unchanged? analyze_crude->sm_present reagent_activity Activity of Key Reagents? (e.g., TosMIC, Dehydrating Agent) reagent_purity->reagent_activity Yes purify_sm Action: Purify/ Re-source Starting Materials reagent_purity->purify_sm No replace_reagent Action: Use Fresh/ Anhydrous Reagents reagent_activity->replace_reagent No time_correct Sufficient Reaction Time? temp_correct->time_correct Yes optimize_temp Action: Optimize Temperature (Increase/Decrease) temp_correct->optimize_temp No atmosphere_correct Inert Atmosphere Used? time_correct->atmosphere_correct Yes extend_time Action: Extend Reaction Time time_correct->extend_time No use_inert Action: Repeat under N2 or Argon atmosphere_correct->use_inert No byproduct_present Side Products Observed? sm_present->byproduct_present No force_reaction Action: Force Conditions (Stronger Base/Reagent, Higher Temp) sm_present->force_reaction Yes investigate_side Action: Identify Byproducts & Address Root Cause byproduct_present->investigate_side Yes

Caption: General troubleshooting workflow for a failed organic synthesis reaction.

G cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_products Final Products Aldehyde 2,4-Dichlorobenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition TosMIC TosMIC + Base TosMIC->Addition Ketone Ketone Impurity Ketone->Addition Side Reaction Cyclization 5-endo-dig Cyclization Addition->Cyclization Nitrile Nitrile Byproduct Addition->Nitrile From Ketone Oxazoline Oxazoline Intermediate Cyclization->Oxazoline Oxazoline->Oxazoline Stalled Reaction (Weak Base/Low Temp) Oxazole Desired Oxazole Oxazoline->Oxazole Successful Elimination

Caption: Key reaction pathways and side products in the Van Leusen oxazole synthesis.

Detailed Experimental Protocol

This section provides a representative protocol for the synthesis of this compound via the Van Leusen reaction.

Objective: To synthesize this compound from 2,4-dichlorobenzaldehyde and tosylmethyl isocyanide (TosMIC).

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 equiv) and tosylmethyl isocyanide (1.1 equiv).

  • Solvent Addition: Add anhydrous methanol to the flask to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.5 equiv) to the stirred solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the resulting residue between dichloromethane (DCM) and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

References

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dichlorophenyl)oxazole. The focus is on improving reaction yield and purity, primarily through the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Van Leusen oxazole synthesis is a widely employed and effective method for preparing this compound. This reaction involves the condensation of 2,4-Dichlorobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]

Q2: What is the underlying mechanism of the Van Leusen oxazole synthesis?

A2: The reaction proceeds through several key steps:

  • Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, generating a reactive carbanion.[3]

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of 2,4-Dichlorobenzaldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[1]

  • Elimination: The base facilitates the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic this compound ring.[2]

Q3: Which bases and solvents are recommended for this synthesis?

A3: Common bases include potassium carbonate (K₂CO₃) and potassium tert-butoxide (t-BuOK). The choice of base often dictates the solvent. For potassium carbonate, methanol is a suitable solvent, and the reaction is typically run at reflux.[4] For the stronger base, potassium tert-butoxide, an aprotic solvent like tetrahydrofuran (THF) is preferred, and the reaction can often be conducted at lower temperatures.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (2,4-Dichlorobenzaldehyde and TosMIC), you can observe the consumption of reactants and the appearance of the product spot.

Q5: What are the primary byproducts to look out for in this reaction?

A5: Potential byproducts include the stable oxazoline intermediate if the elimination step is incomplete, and nitrile byproducts if there are ketone impurities in the starting aldehyde.[6][7] Additionally, residual p-toluenesulfinic acid from the elimination step is a common impurity in the crude product.[5]

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Poor quality of reagents (especially TosMIC). 3. Suboptimal base or solvent. 4. Reaction temperature is too low.1. Extend the reaction time and monitor by TLC. 2. Use fresh, high-purity TosMIC and distill the 2,4-Dichlorobenzaldehyde if necessary. 3. If using K₂CO₃ in methanol, consider switching to a stronger base like t-BuOK in THF. 4. If using a weaker base, ensure the reaction is at a sufficient reflux temperature.
Formation of Multiple Spots on TLC (Impurity Formation) 1. Presence of the stable oxazoline intermediate. 2. Formation of a nitrile byproduct from ketone impurities. 3. Self-condensation of 2,4-Dichlorobenzaldehyde.1. Increase the reaction temperature or switch to a stronger base to promote the elimination of the tosyl group.[6] 2. Purify the 2,4-Dichlorobenzaldehyde by distillation or column chromatography.[6] 3. Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.
Difficulty in Product Purification 1. Presence of p-toluenesulfinic acid byproduct. 2. The product is difficult to crystallize.1. Wash the crude product with a solution of sodium hydrosulfide (NaHS) to remove the sulfinic acid.[5] 2. Utilize column chromatography on silica gel for purification.
Reaction Stalls (Starting Material Remains) 1. Insufficient base. 2. Deactivation of the base by moisture.1. Use a larger excess of the base (e.g., 2-3 equivalents). 2. Ensure all glassware is oven-dried and use anhydrous solvents.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. Below is a summary of expected yields based on typical conditions used in Van Leusen oxazole syntheses with aromatic aldehydes.

Base Solvent Temperature Typical Yield Range (%) Notes
K₂CO₃MethanolReflux60-80A common and cost-effective method. Reaction times can be longer.
t-BuOKTHF0 °C to RT75-90Generally provides higher yields and shorter reaction times. Requires anhydrous conditions.
K₂CO₃MethanolMicrowave (100-120 °C)80-95Significantly reduces reaction time.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Methanol

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Dichlorobenzaldehyde (1.0 mmol, 1.0 eq), TosMIC (1.1 mmol, 1.1 eq), and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Add anhydrous methanol (10 mL).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis using Potassium tert-Butoxide in THF

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (15 mL) and potassium tert-butoxide (1.2 mmol, 1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.1 mmol, 1.1 eq) in anhydrous THF (5 mL).

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C. Stir the mixture for 20 minutes at this temperature.

  • Add a solution of 2,4-Dichlorobenzaldehyde (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Van Leusen Oxazole Synthesis Pathway

Van_Leusen_Oxazole_Synthesis Reactants 2,4-Dichlorobenzaldehyde + TosMIC Deprotonation Deprotonation of TosMIC Reactants->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Nucleophilic_Addition Nucleophilic Addition Deprotonation->Nucleophilic_Addition Cyclization 5-endo-dig Cyclization Nucleophilic_Addition->Cyclization Intermediate Oxazoline Intermediate Cyclization->Intermediate Elimination Elimination of Toluenesulfinic Acid Intermediate->Elimination Product This compound Elimination->Product

Caption: Reaction mechanism for the Van Leusen oxazole synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start: Combine Reactants and Base Reaction Reaction under controlled temperature (Reflux or 0°C to RT) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Final_Product Pure this compound Purification->Final_Product

References

purification challenges with 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenyl)oxazole. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often depend on the synthetic route employed. For instance, in a Robinson-Gabriel type synthesis, which is a common method for preparing such oxazoles, potential impurities include unreacted starting materials like 2,4-dichlorobenzaldehyde and tosyl-methyl isocyanide (TosMIC), as well as side products from competing reactions. Incomplete cyclization can also lead to the presence of intermediate products.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used to detect and quantify trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

Q3: What are the initial recommended steps for purifying crude this compound?

A3: After the reaction is complete, a typical work-up procedure involves quenching the reaction, followed by an extraction to separate the crude product from the reaction mixture. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude solid. This crude material will then require further purification by either column chromatography or recrystallization.

Troubleshooting Guides

Column Chromatography Purification

Issue: The compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system.

  • Potential Cause: The compound may be interacting too strongly with the acidic silica gel.

  • Recommended Solution:

    • Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

    • Alternatively, use a different stationary phase such as alumina (neutral or basic).

Issue: The compound elutes too quickly (high Rf) even in non-polar solvents, resulting in poor separation from non-polar impurities.

  • Potential Cause: The chosen solvent system is too polar.

  • Recommended Solution:

    • Decrease the polarity of the eluent. Start with a low polarity solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane.

    • Consider using a less polar solvent system, for example, a mixture of hexanes and toluene.

Issue: Streaking of the compound spot on the TLC plate and during column elution.

  • Potential Cause: The compound may be acidic or basic, leading to interactions with the silica gel. It could also be due to overloading the column or poor solubility in the eluent.

  • Recommended Solution:

    • Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.

    • Ensure the crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is an issue, consider a dry loading technique.

Recrystallization Purification

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Potential Cause: The solvent may be too non-polar for the compound, or the solution is supersaturated and cooling too rapidly.

  • Recommended Solution:

    • Add a small amount of a miscible, more polar co-solvent to the hot solution until the oil redissolves, then allow it to cool slowly.

    • Try a different solvent system. A solvent pair, where the compound is soluble in one solvent at high temperature and insoluble in the other, can be effective.

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Issue: Poor recovery of the purified compound after recrystallization.

  • Potential Cause: The compound may have significant solubility in the chosen solvent even at low temperatures. The volume of solvent used might have been excessive.

  • Recommended Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated.

    • After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Select a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound
Stationary PhaseEluent System (v/v)Application
Silica GelHexane / Ethyl Acetate (9:1 to 7:3)General purpose purification, good for separating moderately polar compounds.
Silica GelDichloromethane / Hexane (1:1 to 3:1)For less polar impurities.
Alumina (Neutral)Toluene / Ethyl Acetate (95:5)Alternative to silica gel, especially if the compound is sensitive to acid.
Table 2: Suggested Solvents for Recrystallization of this compound
Solvent/Solvent SystemExpected RecoveryNotes
EthanolGood to ExcellentA common choice for many organic compounds.
IsopropanolGoodSimilar to ethanol, may offer different solubility characteristics.
Toluene / HexaneGood to ExcellentUse toluene to dissolve at high temperature, add hexane as the anti-solvent.
Dichloromethane / PentaneFair to GoodDichloromethane for dissolution, pentane as the anti-solvent. Best for small scales.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Solvent crude->dissolve column Column Chromatography (Silica Gel) dissolve->column Load onto column fractions Collect Fractions column->fractions Elute with solvent gradient tlc TLC Analysis fractions->tlc Monitor combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_col Pure Product evaporate->pure_col

Caption: General workflow for purification by column chromatography.

Recrystallization_Logic start Crude Product dissolve Dissolve in hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals / Oiling Out cool->no_crystals Problem filter Filter and Dry crystals->filter troubleshoot Troubleshoot: - Add co-solvent - Scratch flask - Seed crystal no_crystals->troubleshoot pure_recrys Pure Product filter->pure_recrys troubleshoot->dissolve Re-attempt

Caption: Decision-making process for recrystallization troubleshooting.

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and professionals in drug development with the synthesis of 2-(2,4-Dichlorophenyl)oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions that may be encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound, which can lead to low yields or impure products. The primary synthetic route discussed is the Van Leusen oxazole synthesis, a reliable method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Reagents: Moisture can deactivate the base (e.g., potassium carbonate) and TosMIC. Aldehydes like 2,4-dichlorobenzaldehyde can oxidize over time.- Ensure all solvents and reagents are anhydrous. Handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen or argon). - Purify 2,4-dichlorobenzaldehyde by distillation or chromatography if its purity is questionable.
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC for the reaction to proceed.- While potassium carbonate is commonly used, a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be more effective.[2]
Low Reaction Temperature: The reaction rate may be too slow at the current temperature.- Gently heating the reaction mixture, for instance to reflux in methanol, can promote the reaction.[1]
Presence of Significant Byproducts Formation of Stable Oxazoline Intermediate: Incomplete elimination of the p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate is a common issue.[2]- Increase Reaction Temperature: After the initial addition of reagents, gently heating the mixture can facilitate the elimination step.[2] - Use a Stronger Base: A stronger base can promote a more efficient elimination.[2] - Extend Reaction Time: Allowing the reaction to proceed for a longer duration may enable the complete conversion of the intermediate to the desired oxazole.[2]
Formation of Nitrile Byproduct: Ketone impurities in the 2,4-dichlorobenzaldehyde starting material can react with TosMIC to form a nitrile instead of an oxazole.[3]- Purify the 2,4-dichlorobenzaldehyde starting material by distillation or column chromatography to remove any ketone impurities.[3]
Difficulty in Product Purification Residual Base and Byproducts: Inorganic bases and the p-toluenesulfinic acid byproduct can complicate the purification process.- The use of a resin-based catalyst, such as a quaternary ammonium hydroxide ion exchange resin, can simplify purification as the base and byproduct can be removed by simple filtration.[4] - During workup, washing the crude product with a sodium hydrosulfide (NaHS) solution can help remove the sulfinic acid byproduct.[3] - If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis?

A1: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts an acidic proton from tosylmethyl isocyanide (TosMIC).

  • Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde).

  • Cyclization: An intramolecular reaction forms a 4-tosyl-4,5-dihydrooxazole intermediate.

  • Elimination: The base promotes the elimination of p-toluenesulfinic acid from the intermediate to yield the final this compound product.[5]

Q2: How do I choose the right base for the synthesis of this compound?

A2: Potassium carbonate (K2CO3) is a commonly used and effective base for the Van Leusen oxazole synthesis.[1] However, if you are experiencing low yields due to incomplete elimination of the tosyl group, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU may be more suitable.[2]

Q3: What are the recommended solvents for this reaction?

A3: Anhydrous methanol is a common solvent for the Van Leusen synthesis, especially when using potassium carbonate as the base, often with heating to reflux.[1] For reactions with stronger bases like potassium tert-butoxide, anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred, typically at lower temperatures initially, followed by warming.[2]

Q4: My 2,4-dichlorobenzaldehyde starting material is sensitive to strong bases. What conditions should I use?

A4: For base-sensitive aldehydes, using a milder base like potassium carbonate is recommended. You can also try adding the aldehyde solution slowly to the reaction mixture containing the pre-formed deprotonated TosMIC to minimize potential side reactions.[3]

Q5: Are there any modern variations of the Van Leusen synthesis that can improve yields and simplify the process?

A5: Yes, several modifications have been developed. For instance, using a quaternary ammonium hydroxide ion exchange resin as the catalyst simplifies the workup, as the resin and the sulfinic acid byproduct can be easily filtered off, often resulting in a purer crude product.[4] Microwave-assisted synthesis has also been reported to accelerate the reaction and improve yields.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1-1.2 eq) in anhydrous methanol.

  • Addition of Base: To the stirred solution, add potassium carbonate (K2CO3, 2.0-2.5 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate.

  • Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for the Synthesis of 5-Aryloxazoles using TosMIC and a Resin Catalyst [4]

AldehydeProductYield (%)
Benzaldehyde5-Phenyloxazole85
4-Nitrobenzaldehyde5-(4-Nitrophenyl)oxazole84
4-Chloro-3-nitrobenzaldehyde5-(4-Chloro-3-nitrophenyl)oxazole83

Note: These are examples for analogous compounds and the yield for this compound may vary.

Visualizations

Reaction_Pathway 2_4_Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde Intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate 2_4_Dichlorobenzaldehyde->Intermediate + TosMIC, Base TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product This compound Intermediate->Product - p-toluenesulfinic acid Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities decision decision issue issue solution solution start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No inactive_reagents Inactive Reagents? check_yield->inactive_reagents Yes end Successful Synthesis check_purity->end No oxazoline Oxazoline Intermediate? check_purity->oxazoline Yes insufficient_base Insufficient Base? inactive_reagents->insufficient_base No solution_reagents Use Dry Reagents/ Purify Aldehyde inactive_reagents->solution_reagents Yes low_temp Low Temperature? insufficient_base->low_temp No solution_base Use Stronger Base insufficient_base->solution_base Yes low_temp->check_purity No solution_temp Increase Temperature low_temp->solution_temp Yes solution_reagents->start solution_base->start solution_temp->start nitrile Nitrile Byproduct? oxazoline->nitrile No solution_oxazoline Increase Temp/ Use Stronger Base/ Extend Time oxazoline->solution_oxazoline Yes nitrile->end No solution_nitrile Purify Aldehyde nitrile->solution_nitrile Yes solution_oxazoline->start solution_nitrile->start

References

optimizing reaction conditions for 2-(2,4-Dichlorophenyl)oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,4-Dichlorophenyl)oxazole. The information is presented in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, leading to low yields or impure products. Two primary synthetic routes are considered: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis Troubleshooting

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. For the synthesis of this compound, the starting material would be N-(2-(2,4-dichlorophenyl)-2-oxoethyl)acetamide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete cyclization due to inefficient dehydrating agent.Optimize the dehydrating agent. While concentrated sulfuric acid is common, other reagents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for specific substrates.[1]
Starting material decomposition under harsh acidic conditions.Use a milder dehydrating agent such as triphenylphosphine/iodine.[1] Reduce reaction time and monitor the reaction progress closely.[1]
Impure 2-acylamino-ketone starting material.Ensure the starting material is pure and completely dry before use.
Presence of Significant Byproducts Hydrolysis of intermediates due to the presence of water.Use anhydrous solvents and reagents. Consider adding a drying agent.
Formation of enamides as a competing side reaction.Modify reaction conditions, such as temperature or the choice of dehydrating agent, to disfavor enamide formation.[1]
Polymerization or tar formation.Lower the reaction temperature and use a catalytic amount of acid instead of a large excess to control the reaction rate.[1]
Difficulty in Product Purification The product and byproducts have similar polarities.Optimize the solvent system for column chromatography. Consider using a different stationary phase or trying recrystallization from various solvents.
Residual acid in the crude product.Ensure thorough neutralization during the workup process before purification.
Van Leusen Oxazole Synthesis Troubleshooting

The Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde, in this case, 2,4-dichlorobenzaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive TosMIC or aldehyde.Use freshly opened or purified TosMIC and distill the 2,4-dichlorobenzaldehyde if it is old. Ensure all reagents are anhydrous.[2]
Incorrect base strength.The choice of base is critical. Potassium carbonate is common, but stronger, non-nucleophilic bases like potassium tert-butoxide or DBU may be more effective.[2]
Suboptimal reaction temperature.Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve the yield.[2]
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material.Purify the 2,4-dichlorobenzaldehyde by distillation or column chromatography to remove any ketone impurities.[2]
Isolation of a Stable Oxazoline Intermediate Incomplete elimination of the tosyl group to form the aromatic oxazole.Increase the reaction temperature, use a stronger base, or extend the reaction time to promote the elimination step.[2]
Formation of N-(tosylmethyl)formamide Hydrolysis of TosMIC due to the presence of moisture.Ensure strictly anhydrous conditions by using dry solvents and glassware and handling reagents under an inert atmosphere.[2]
Difficult Product Purification Residual p-toluenesulfinic acid byproduct.Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid.[3]
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion during the extraction process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclization of a 2-acylamino-ketone, while the Van Leusen reaction uses 2,4-dichlorobenzaldehyde and tosylmethyl isocyanide (TosMIC).[4][5]

Q2: How can I prepare the 2-acylamino-ketone precursor for the Robinson-Gabriel synthesis?

A2: The precursor, N-(2-(2,4-dichlorophenyl)-2-oxoethyl)acetamide, can be synthesized by the acylation of 2-amino-1-(2,4-dichlorophenyl)ethan-1-one.

Q3: What is the mechanism of the Van Leusen oxazole synthesis?

A3: The reaction begins with the deprotonation of TosMIC by a base. The resulting anion then attacks the carbonyl carbon of the aldehyde. A subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates the tosyl group to yield the oxazole.[6][7]

Q4: My reaction is complete, but I am struggling to purify the this compound. What are some common purification strategies?

A4: Purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can also be an effective method for obtaining a pure product. If isomers are present, preparative HPLC might be necessary.[8]

Q5: What are the expected spectroscopic signatures for this compound?

A5: In the 1H NMR spectrum, you would expect to see signals for the aromatic protons on the dichlorophenyl ring and the protons of the oxazole ring. The 13C NMR would show distinct signals for the carbons of both ring systems. Mass spectrometry should show the molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol is a general procedure adapted for the target molecule.

Materials:

  • N-(2-(2,4-dichlorophenyl)-2-oxoethyl)acetamide

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add N-(2-(2,4-dichlorophenyl)-2-oxoethyl)acetamide.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to facilitate cyclization, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Van Leusen Synthesis of this compound

This protocol is a general procedure adapted for the target molecule.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate

  • Methanol (anhydrous)

  • Water

  • Diethyl Ether

  • Sodium Hydrosulfide solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,4-dichlorobenzaldehyde and tosylmethyl isocyanide in anhydrous methanol.

  • Add potassium carbonate to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with sodium hydrosulfide solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data

Table 1: Optimization of Dehydrating Agent for Robinson-Gabriel Synthesis
EntryDehydrating AgentTemperature (°C)Time (h)Yield (%)
1H2SO4251265
2H2SO450475
3P2O580678
4POCl380682
5TFAA25870

Note: This data is representative and may vary based on the specific substrate and reaction scale.

Table 2: Optimization of Base and Solvent for Van Leusen Synthesis
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Methanol65670
2K2CO3Ethanol78665
3t-BuOKTHF25485
4DBUAcetonitrile80480
5NaHDMF25575

Note: This data is representative and may vary based on the specific substrate and reaction scale.

Visualizations

Robinson_Gabriel_Workflow start Start: N-(2-(2,4-dichlorophenyl) -2-oxoethyl)acetamide step1 Add Dehydrating Agent (e.g., H2SO4) start->step1 Reagents step2 Reaction (Cyclodehydration) step1->step2 Conditions step3 Work-up: Quench with ice, neutralize step2->step3 step4 Extraction with Organic Solvent step3->step4 step5 Drying and Concentration step4->step5 step6 Purification (Chromatography/ Recrystallization) step5->step6 end Product: 2-(2,4-Dichlorophenyl) oxazole step6->end

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Van_Leusen_Workflow start Start: 2,4-Dichlorobenzaldehyde & TosMIC step1 Add Base (e.g., K2CO3) in Anhydrous Solvent start->step1 Reagents step2 Reaction (Heating may be required) step1->step2 Conditions step3 Work-up: Add water step2->step3 step4 Extraction with Organic Solvent step3->step4 step5 Wash, Dry, and Concentrate step4->step5 step6 Purification (Chromatography) step5->step6 end Product: 2-(2,4-Dichlorophenyl) oxazole step6->end

Caption: Experimental workflow for the Van Leusen oxazole synthesis.

Troubleshooting_Logic cluster_robinson_gabriel Robinson-Gabriel cluster_van_leusen Van Leusen start Low Yield or Impure Product rg_q1 Check Starting Material Purity start->rg_q1 If RG method vl_q1 Ensure Anhydrous Conditions start->vl_q1 If VL method rg_q2 Vary Dehydrating Agent/Temperature rg_q1->rg_q2 rg_q3 Optimize Purification rg_q2->rg_q3 end Improved Yield and Purity rg_q3->end vl_q2 Optimize Base and Temperature vl_q1->vl_q2 vl_q3 Purify Aldehyde vl_q2->vl_q3 vl_q4 Modify Work-up vl_q3->vl_q4 vl_q4->end

Caption: Logical troubleshooting workflow for oxazole synthesis.

References

dealing with impurities in 2-(2,4-Dichlorophenyl)oxazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenyl)oxazole. The following information addresses common issues related to impurities that may be encountered during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: Impurities in this compound samples typically originate from unreacted starting materials or side products from the synthesis. A common synthetic route is the reaction of 2,4-dichlorobenzamide with a 2-halo-1-ethanal equivalent. Based on this, common impurities may include:

  • Unreacted Starting Materials:

    • 2,4-Dichlorobenzamide

    • 2,4-Dichlorobenzoic acid (from hydrolysis of the amide or acyl chloride precursor)

  • Reaction By-products:

    • N-(2-oxoethyl)-2,4-dichlorobenzamide (an intermediate)

    • Bis-(2,4-dichlorobenzoyl)amine (from a side reaction of the amide)

Q2: How can I detect these impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying the main compound and its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities and provides structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is also useful for identifying and quantifying impurities, especially if they have distinct signals from the main product.[1][2][3]

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.[4][5][6] The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, provided a suitable solvent is found in which the solubility of the desired compound and the impurities differ significantly.

  • Column Chromatography: This technique is useful for separating compounds with similar polarities and for purifying larger quantities of material or samples with multiple impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For oxazole derivatives, common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures of these with water or hexanes. Small-scale solubility tests are crucial to identify the optimal solvent or solvent system for your specific sample.

Q5: What is a typical eluent system for purifying this compound by column chromatography?

A5: For silica gel column chromatography of moderately polar compounds like this compound, a mixture of a non-polar and a moderately polar solvent is typically used. A good starting point is a gradient of ethyl acetate in hexane or dichloromethane in hexane. The optimal eluent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities (a target Rf value of around 0.3-0.5 for the product is often a good starting point).

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSolution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
"Oiling out" occurs instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The compound is highly impure, leading to a significant depression of the melting point.Attempt to purify the compound by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals.
The crystals were washed with a solvent that was not cold, leading to dissolution.Always use ice-cold solvent to wash the crystals.
Colored impurities remain in the crystals. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Troubleshooting
IssuePossible CauseSolution
Poor separation of the compound from impurities. The chosen eluent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find the one that provides the best separation (aim for an Rf value of the target compound around 0.3-0.5).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent system.
Streaking or tailing of the spot on TLC. The sample is overloaded on the column.Use a smaller amount of the crude sample.
The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Quantitative Data Summary

The following tables provide representative analytical data for this compound and its potential impurities. Note that these are example values and may vary depending on the specific analytical conditions.

Table 1: HPLC-UV Data

CompoundRetention Time (min)Wavelength of Max. Absorbance (nm)
2,4-Dichlorobenzoic acid3.5235, 280
2,4-Dichlorobenzamide4.8238, 285
This compound 7.2 250, 295
N-(2-oxoethyl)-2,4-dichlorobenzamide5.5240, 290

Table 2: GC-MS Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
2,4-Dichlorobenzamide8.1189, 173, 145, 111
This compound 9.5 213, 185, 145, 111
2,4-Dichlorobenzoic acid7.4190, 173, 145, 111

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Data Analysis: Quantify impurities by comparing their peak areas to that of a certified reference standard of this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 3: Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to find an eluent system that gives good separation between the desired compound and impurities (aim for an Rf of ~0.3-0.5 for the product).

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) as determined by your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major impurity with different solubility ColumnChrom Column Chromatography TLC->ColumnChrom Multiple impurities or similar polarity PureProduct Pure Product Recrystallization->PureProduct MotherLiquor Mother Liquor Recrystallization->MotherLiquor ColumnChrom->PureProduct ImpureFractions Impure Fractions ColumnChrom->ImpureFractions

Caption: General purification workflow for this compound.

Troubleshooting_Impurity Start Impurity Detected in Sample Identify Identify Impurity (HPLC, GC-MS, NMR) Start->Identify IsStartingMaterial Is it a starting material? Identify->IsStartingMaterial IsByproduct Is it a reaction by-product? IsStartingMaterial->IsByproduct No OptimizeReaction Optimize Reaction Conditions (e.g., stoichiometry, time) IsStartingMaterial->OptimizeReaction Yes Purify Purify by Recrystallization or Chromatography IsByproduct->Purify Yes OptimizeReaction->Start End Pure Sample Purify->End

Caption: Troubleshooting logic for handling impurities.

References

Technical Support Center: Stability of 2-(2,4-Dichlorophenyl)oxazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorophenyl)oxazole. The information provided is designed to help anticipate and address stability issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on the general stability of oxazole derivatives, you should be mindful of potential degradation under various conditions. Key areas of concern include hydrolysis (especially under acidic or basic conditions), photostability, and oxidation.[1][2][3] The oxazole ring can be susceptible to cleavage, and the dichlorophenyl moiety may also influence its reactivity.

Q2: How can I determine the stability of this compound in my specific experimental conditions?

A2: A forced degradation study is the recommended approach to determine the intrinsic stability of the molecule.[1][2] This involves subjecting a solution of the compound to a range of stress conditions that are more severe than typical experimental or storage conditions. These stressors include acidic and basic hydrolysis, oxidation, heat, and light.[1][2] Monitoring the compound's concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), will reveal its degradation profile.[4][5]

Q3: What is a stability-indicating analytical method, and why is it important?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify any degradation products. This is crucial for understanding the stability of your compound because it allows you to distinguish the intact drug from its breakdown products, providing a true measure of stability.[3]

Q4: Are there any known degradation pathways for oxazole-containing compounds?

A4: Yes, some oxazole derivatives are known to be unstable towards hydrolytic ring-opening and decarboxylation.[6] The specific degradation pathway for this compound would need to be elucidated through a forced degradation study, where the structure of the degradation products is determined. Generally, oxazoles can be susceptible to oxidation and photolysis.[7]

Q5: How does pH affect the stability of this compound?

A5: The pH of a solution can significantly influence the stability of pharmaceutical compounds.[8] Acidic or basic conditions can act as catalysts for hydrolysis of the oxazole ring.[8] It is crucial to evaluate the stability of your compound across a range of pH values relevant to your experiments. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of compound concentration over time in solution. Hydrolytic Degradation: The compound may be unstable in the chosen solvent, especially if it is aqueous and at a non-neutral pH.- Perform a pH stability profile to identify the pH of maximum stability. - Consider using buffered solutions to maintain a stable pH.[8] - If possible, prepare solutions fresh before use.
Photodegradation: Exposure to ambient or UV light can cause degradation. Oxazole rings can be susceptible to photolysis.[7]- Conduct experiments under light-protected conditions (e.g., using amber vials or covering glassware with aluminum foil). - Perform a photostability study by exposing the solution to a controlled light source, as per ICH Q1B guidelines.[9]
Oxidative Degradation: The compound may be sensitive to oxidation from dissolved oxygen or other oxidizing agents in the solution.- Degas solvents before use. - Consider adding an antioxidant to the solution if compatible with your experimental design. - Perform a forced degradation study using an oxidizing agent (e.g., hydrogen peroxide) to assess susceptibility.[4]
Thermal Degradation: Elevated temperatures during storage or experiments can accelerate degradation.- Store stock solutions and experimental samples at appropriate low temperatures (e.g., refrigerated or frozen). - Conduct a thermal stability study by exposing the solution to elevated temperatures to understand its degradation kinetics.[10]
Appearance of unknown peaks in chromatograms. Formation of Degradation Products: The new peaks are likely impurities resulting from the degradation of this compound.- Utilize a stability-indicating HPLC method to separate and quantify the parent compound and its degradants.[5] - Characterize the structure of the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to understand the degradation pathway.
Inconsistent experimental results. Variable Solution Stability: If solutions are prepared in advance and their stability is unknown, the actual concentration of the active compound may vary between experiments.- Establish the stability of the compound in the experimental solvent system. - Define a solution expiry period based on stability data. - Always prepare fresh solutions for critical experiments if stability is a concern.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[2] The following are general protocols that should be optimized for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate under the same conditions as acidic hydrolysis.

  • Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate under the same conditions as acidic hydrolysis.

  • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, expose the stock solution to the same temperature.

  • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify and quantify the major degradation products.

  • Determine the degradation pathway if possible.

Summary of Forced Degradation Conditions
Stress Condition Typical Reagent/Condition Purpose
Acidic Hydrolysis0.1 N HClTo evaluate stability in acidic environments.
Basic Hydrolysis0.1 N NaOHTo evaluate stability in alkaline environments.
Neutral HydrolysisPurified WaterTo assess stability in neutral aqueous solution.
Oxidation3% H₂O₂To determine susceptibility to oxidation.
PhotolysisICH Q1B compliant light sourceTo assess stability upon exposure to light.
Thermal (Dry Heat)80°CTo evaluate the stability of the solid drug substance at elevated temperatures.
Thermal (Solution)60°CTo assess the stability of the drug in solution at elevated temperatures.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acidic Hydrolysis (0.1 N HCl, Heat) stock->acid Expose to Stressors base Basic Hydrolysis (0.1 N NaOH, Heat) stock->base Expose to Stressors neutral Neutral Hydrolysis (Water, Heat) stock->neutral Expose to Stressors oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stressors photo Photolysis (ICH Q1B Light) stock->photo Expose to Stressors thermal Thermal Stress (Heat) stock->thermal Expose to Stressors sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc Inject data Data Evaluation hplc->data Quantify Potential_Degradation_Pathways cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolytic Products (Ring-Opened Species) parent->hydrolysis_prod Hydrolysis (Acid/Base) photo_prod Photolytic Products parent->photo_prod Photolysis (Light) oxidative_prod Oxidative Products parent->oxidative_prod Oxidation

References

troubleshooting poor results in 2-(2,4-Dichlorophenyl)oxazole bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving 2-(2,4-Dichlorophenyl)oxazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating out of solution when I add it to my aqueous assay buffer. What can I do?

A1: This is a frequent challenge with hydrophobic compounds like many oxazole derivatives. The abrupt change in solvent polarity from a concentrated organic stock (e.g., DMSO) to an aqueous medium can cause the compound to "crash out."[1][2]

Here are several strategies to address this:

  • Optimize Dilution Technique: Instead of a single large dilution, use a stepwise or serial dilution method. Create an intermediate dilution in pre-warmed (37°C) culture medium or buffer, and then add this to the final volume. Adding the compound dropwise while gently vortexing can also help.[1][2]

  • Reduce Final Concentration: Your compound's concentration may be exceeding its solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.

  • Leverage Serum Proteins: If your assay design permits, proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.[1] However, be aware that this can also reduce the free concentration of the compound available to interact with cells, potentially leading to an underestimation of its potency.[1]

  • Use Solubilizing Agents: For cell-free assays, consider the use of solubilizing agents. For cell-based assays, biocompatible agents like β-cyclodextrins can be used to encapsulate the hydrophobic compound and improve its solubility.[1]

Q2: I'm observing high variability between my replicate wells. What are the likely causes?

A2: High variability in replicate wells can stem from several sources:

  • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting to prevent cells from settling.[3]

  • Pipetting Errors: Calibrate your pipettes regularly. When pipetting small volumes, especially of viscous solutions like DMSO stocks, ensure complete dispensing and mixing.[3]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.

  • Incomplete Solubilization of Compound or Reagents: In assays like the MTT assay, ensure formazan crystals are completely dissolved before reading the plate. Inconsistent solubilization is a major source of variability.[4]

Q3: My compound shows activity in an absorbance-based assay, but I suspect interference. How can I check for this?

A3: Colored compounds can interfere with absorbance-based assays.[5] To test for this, set up control wells containing the assay medium and your compound at the highest concentration used in your experiment, but without any cells or target enzyme.[6] If you see a significant absorbance reading in these wells, your compound is likely interfering with the assay.

Q4: I'm working with a fluorescence-based assay and am concerned about false positives. What should I do?

A4: Autofluorescent compounds are a common cause of false positives in fluorescence-based assays.[5][7][8] Similar to absorbance assays, you should run a control with your compound in the assay buffer without the fluorescent probe or biological target. If you detect a signal, your compound is autofluorescent at the wavelengths used. To mitigate this, consider using a fluorescent probe with a longer wavelength (far-red) as library compounds are less likely to interfere in this spectral region.[7]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
  • Question: My MTT assay results are not reproducible, or the absorbance readings are too low/high. What's going wrong?

  • Answer: The MTT assay, while common, has several potential pitfalls. Here’s a systematic approach to troubleshooting:

    • Problem: Low absorbance readings.

      • Possible Cause: Insufficient cell number, short incubation time with the MTT reagent, or the cells are not proliferating properly.[9][10]

      • Solution: Optimize cell seeding density to ensure you are in the linear range of the assay.[3] Increase the incubation time with the MTT reagent until you can see the purple formazan crystals in the cells.[9][11] Ensure your cells are healthy and in the logarithmic growth phase.[12]

    • Problem: High absorbance in blank (media only) wells.

      • Possible Cause: Contamination of the cell culture medium with bacteria or yeast, or interference from components in the medium.[9][10]

      • Solution: Use sterile technique and check your medium for contamination. Some media components, like ascorbic acid, can reduce the MTT reagent. If this is suspected, consider using a different medium for the assay.[9][10]

    • Problem: Incomplete solubilization of formazan crystals.

      • Possible Cause: Insufficient volume or mixing of the solubilization solvent (e.g., DMSO).

      • Solution: Ensure complete dissolution of the formazan crystals by vigorous pipetting or using a plate shaker. You can also try incubating the plate for a longer period in the dark after adding the solvent.[4][10] Using a solution of 10% SDS in 0.01 M HCl is an alternative to DMSO and can improve solubilization, though it may require an overnight incubation.[4]

Issue 2: Inconsistent IC50 Values in Enzyme Inhibition Assays
  • Question: I am getting variable IC50 values for my this compound inhibitor. How can I improve my enzyme inhibition assay?

  • Answer: Achieving consistent IC50 values requires careful optimization of your assay conditions.

    • Problem: Inhibitor solubility.

      • Possible Cause: As a hydrophobic molecule, your inhibitor may not be fully soluble at higher concentrations in the assay buffer.[13][14]

      • Solution: Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all wells.[13] You may need to adjust the buffer composition; for instance, high ionic strength buffers can decrease the solubility of hydrophobic compounds.[14]

    • Problem: Non-specific binding.

      • Possible Cause: The inhibitor may be binding to the surfaces of your assay plate or other components, reducing its effective concentration.[15][16]

      • Solution: Consider using low-binding plates. Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer can sometimes mitigate non-specific binding and aggregation-based inhibition.[17]

    • Problem: Enzyme instability or incorrect concentration.

      • Possible Cause: The enzyme may be unstable under your assay conditions, or its concentration might be too high, leading to what is known as "tight binding" inhibition.[13][18]

      • Solution: Ensure your enzyme is stored correctly and used within its stable period. Determine the optimal enzyme concentration that gives a linear reaction rate over the course of your assay.[13][18]

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for a this compound derivative in common bioassays. These are for illustrative purposes to guide expected outcomes.

Table 1: Cell Viability (MTT Assay) Data for Compound X

Compound X Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1

Table 2: Enzyme Inhibition Data for Compound X

Compound X Concentration (nM)% Enzyme Activity (Mean ± SD)
0 (Vehicle Control)100 ± 3.2
195.4 ± 4.1
1078.9 ± 5.5
5048.1 ± 3.9
10022.7 ± 2.8
5008.3 ± 1.9

Experimental Protocols

Detailed Protocol: MTT Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Mix gently on a plate shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the blank control (medium and MTT solution only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis p1 Seed cells in 96-well plate p2 Prepare serial dilutions of This compound t1 Treat cells with compound dilutions p2->t1 t2 Incubate for desired duration (e.g., 24-72h) t1->t2 a1 Add MTT reagent t2->a1 a2 Incubate for formazan formation (2-4h) a1->a2 a3 Solubilize formazan crystals (e.g., with DMSO) a2->a3 d1 Read absorbance at 570 nm a3->d1 d2 Calculate % cell viability d1->d2

Caption: Workflow for a typical MTT cell viability assay.

troubleshooting_flowchart start Poor Bioassay Results q1 Is the compound precipitating in the assay buffer? start->q1 s1 Optimize dilution method (e.g., stepwise dilution). Consider solubilizing agents. q1->s1 Yes q2 Is there high variability between replicates? q1->q2 No s1->q2 s2 Check cell seeding uniformity. Verify pipette calibration. Use outer wells for blanks. q2->s2 Yes q3 Is there potential for assay interference? q2->q3 No s2->q3 s3 Run compound-only controls (no cells/enzyme). Consider alternative assay formats or detection wavelengths. q3->s3 Yes end Improved Assay Performance q3->end No s3->end

Caption: A logical troubleshooting workflow for common bioassay issues.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(2,4-Dichlorophenyl)oxazole and Other Poorly Soluble Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2,4-Dichlorophenyl)oxazole and other poorly soluble oxazole-based compounds in in vitro assays.

Troubleshooting Guide

Poor aqueous solubility is a common hurdle in the in vitro evaluation of novel chemical entities. This guide provides a systematic approach to identifying and resolving solubility-related problems during your experiments.

Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium

Symptoms:

  • Visible particulate matter, cloudiness, or film in the assay plate.

  • Inconsistent or non-reproducible results in functional or cell-based assays.

  • Low signal-to-noise ratio in biochemical assays.

Possible Causes:

  • The final concentration of the compound exceeds its aqueous solubility limit.

  • The concentration of the organic co-solvent (e.g., DMSO) in the final dilution is insufficient to maintain solubility.

  • The stock solution was not properly vortexed or sonicated before dilution.

Solutions:

  • Optimize Stock Solution and Dilution Strategy: Prepare a high-concentration stock solution in a suitable organic solvent.[1] A common practice is to create a 10-50 mM stock in 100% Dimethyl Sulfoxide (DMSO).[1]

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the assay medium. This gradual reduction in solvent concentration can help maintain solubility.

  • Incorporate Co-solvents: If DMSO alone is not effective, consider using alternative co-solvents or a co-solvent system.[1][2]

Issue 2: Inconsistent Assay Results or Suspected Compound Interference

Symptoms:

  • High variability between replicate wells.

  • Non-classical dose-response curves.

  • Discrepancy between expected and observed activity.

Possible Causes:

  • The organic solvent used to dissolve the compound is affecting the biological target or the assay readout.[3][4][5]

  • The compound may be aggregating at higher concentrations, leading to non-specific activity.

  • The solubility-enhancing excipient (e.g., surfactant, cyclodextrin) is interacting with the assay components.

Solutions:

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent(s) used to dissolve the test compound.[6]

  • Solvent Toxicity/Interference Profiling: Before initiating extensive experiments, determine the tolerance of your cell line or assay system to the chosen solvent system. Test a range of solvent concentrations to identify the maximum concentration that does not elicit a biological response or interfere with the assay.[5][7]

  • Alternative Solubilization Methods: If solvent-related issues persist, explore non-solvent-based solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Due to its hydrophobic nature, this compound is expected to have poor aqueous solubility. A common and effective starting point for creating a stock solution is 100% Dimethyl Sulfoxide (DMSO).[1] Other potential organic solvents include N,N-Dimethylformamide (DMF) and ethanol.[1][8]

Q2: What is the maximum permissible final concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% (v/v), and almost always under 1% (v/v).[5][6] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[3][7] It is crucial to determine the specific tolerance of your cell line to DMSO.

Q3: My compound precipitates out of solution even with DMSO. What are my next steps?

A3: If your compound is still insoluble, you can explore several formulation strategies:

  • Co-solvents: Utilize a mixture of solvents. For instance, a combination of DMSO and polyethylene glycol (PEG) can be effective.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[9]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[5][9] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve solubility in biochemical assays.[10] However, they are often cytotoxic and not suitable for cell-based assays.[10]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?

A4:

  • Kinetic Solubility: This is determined by adding a concentrated organic stock solution of the compound to an aqueous buffer and measuring the concentration at which it starts to precipitate. This is a rapid measurement that mimics the conditions of most in vitro biological assays.[6][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[6]

For most high-throughput screening and routine in vitro assays, kinetic solubility is the more pertinent measure as it reflects the likelihood of a compound precipitating under typical experimental conditions.[6]

Data Presentation: Comparison of Common Solvents and Solubility Enhancers

Solvent/Enhancer Typical Starting Concentration for Stock Recommended Max Final Concentration in Assay Advantages Potential Disadvantages
DMSO 10-50 mM< 0.5% (v/v)[6]High solubilizing power for many organic compounds.[1]Can be cytotoxic at higher concentrations; may interfere with some assays.[3][7]
Ethanol 10-20 mM< 1% (v/v)Less toxic than DMSO for some cell lines.[8]Lower solubilizing power for highly lipophilic compounds compared to DMSO.[1]
PEG 400 As a co-solventVaries (cell line dependent)Good for increasing the solubility of poorly soluble drugs.[2]Can be viscous; potential for assay interference.
HP-β-CD As an aqueous vehicleVariesLow cytotoxicity; can effectively encapsulate hydrophobic molecules.[1]May alter the free concentration of the compound available to interact with the target.
Tween® 20/80 Not for stock< 0.1% (v/v)Effective at low concentrations for biochemical assays.[10]Generally cytotoxic and not suitable for cell-based assays.[8][10]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution and Serial Dilutions for In Vitro Assays

  • Stock Solution Preparation:

    • Accurately weigh out the desired amount of this compound.

    • Dissolve the compound in 100% DMSO to a final concentration of 20 mM.

    • Vortex thoroughly and use a sonicator if necessary to ensure complete dissolution.

    • Visually inspect the solution for any undissolved particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Intermediate Dilution Plate:

    • Create an intermediate dilution plate. For example, dilute the 20 mM stock solution 1:100 in cell culture medium or assay buffer to create a 200 µM intermediate solution with 1% DMSO.

    • Mix thoroughly by pipetting up and down.

  • Serial Dilutions:

    • Using the 200 µM intermediate solution, perform your serial dilutions directly in the assay plate containing the appropriate medium or buffer.

    • This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Vehicle Control:

    • Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This is crucial for differentiating between compound-specific effects and solvent-induced artifacts.[6]

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a general workflow for assessing the kinetic solubility of a compound.

  • Prepare Compound Stock: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Prepare Assay Buffer: Use the same aqueous buffer that will be used in your in vitro assay (e.g., PBS, pH 7.4).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing the aqueous buffer.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation A Compound Precipitation Observed in Assay B Check Final Compound Concentration vs. Expected Solubility A->B C Is Concentration Too High? B->C D Lower Final Concentration C->D Yes E Check Final DMSO Concentration C->E No M Problem Resolved D->M F Is DMSO < 0.5%? E->F G Increase DMSO Concentration (if cell line tolerates) F->G No H Prepare Fresh Stock Solution (Vortex/Sonicate) F->H Yes G->M I Still Precipitating? H->I J Utilize Co-solvents (e.g., PEG 400) I->J Yes I->M No K Explore pH Modification (if applicable) J->K L Use Cyclodextrins (e.g., HP-β-CD) K->L

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 Protocol for Compound Stock and Dilution A 1. Prepare 20 mM Stock in 100% DMSO B 2. Create 200 µM Intermediate Dilution in Assay Medium (1% DMSO) A->B E 5. Prepare Vehicle Control (DMSO only) A->E C 3. Perform Serial Dilutions in Assay Plate B->C D 4. Final Concentrations in Assay with Constant Low DMSO C->D

Caption: Workflow for preparing compound solutions for in vitro assays.

G cluster_2 Potential Co-solvent Interference in a Cell-Based Assay A High Concentration of Co-solvent (e.g., >1% DMSO) B Cell Membrane A->B interacts with C Intracellular Signaling Pathway A->C interferes with E Altered Membrane Permeability B->E F Non-specific Inhibition/Activation of Signaling Proteins C->F D Assay Readout (e.g., Reporter Gene, Cytokine Production) G False Positive or False Negative Result D->G E->D affects F->D affects

References

scaling up the synthesis of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols for the synthesis of 2-(2,4-Dichlorophenyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound? A1: The most prevalent and direct methods for synthesizing 2-aryl-oxazoles like this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.[1][2][3] The Van Leusen reaction utilizes an aldehyde (2,4-dichlorobenzaldehyde) and tosylmethyl isocyanide (TosMIC), offering a direct approach.[4] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor, which must be synthesized first.[1][5]

Q2: Which base is most effective for the Van Leusen oxazole synthesis? A2: Strong, non-nucleophilic bases are typically required for the initial deprotonation of TosMIC.[6] Potassium carbonate (K₂CO₃) is commonly used, especially in solvents like methanol. For reactions in aprotic solvents like THF, stronger bases such as potassium tert-butoxide (t-BuOK) are often employed to ensure complete and rapid deprotonation.[7]

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials (e.g., 2,4-dichlorobenzaldehyde). The disappearance of the starting material spot and the appearance of a new, typically more nonpolar product spot, indicates the reaction is progressing. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: What are the primary safety concerns when handling TosMIC? A4: Tosylmethyl isocyanide (TosMIC) is a toxic and odorous compound. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanides are known for their strong, unpleasant smell and potential toxicity.

Q5: Are there any alternative cyclodehydrating agents for the Robinson-Gabriel synthesis? A5: Yes, while concentrated sulfuric acid is traditional, a variety of other cyclodehydrating agents can be used. These include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and polyphosphoric acid (PPA).[5][8] The choice of agent can depend on the specific substrate and desired reaction conditions.

Synthesis Workflow and Experimental Protocol

The following workflow diagram and protocol describe the synthesis of this compound via the Van Leusen Oxazole Synthesis, which is often preferred for its operational simplicity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve TosMIC and 2,4-Dichlorobenzaldehyde in Methanol add_base Add K₂CO₃ to the solution start->add_base 1. Prepare reagents reflux Heat the mixture to reflux (approx. 65 °C) add_base->reflux 2. Initiate reaction monitor Monitor reaction by TLC (approx. 2-4 hours) reflux->monitor quench Cool to RT and add water monitor->quench 3. Upon completion extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via column chromatography concentrate->purify end_node This compound purify->end_node 4. Isolate product

Caption: Experimental workflow for the Van Leusen synthesis of this compound.

Detailed Experimental Protocol: Van Leusen Synthesis

This protocol is adapted from general procedures for the Van Leusen oxazole synthesis.[4][7]

Materials:

  • 2,4-Dichlorobenzaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq).

  • Dissolve the reactants in anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Add anhydrous potassium carbonate (2.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., with a 4:1 Hexanes:EtOAc eluent) until the aldehyde starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction flask to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield pure this compound.

Troubleshooting Guide

G cluster_causes Potential Causes & Checks cluster_solutions Corrective Actions problem Problem Low or No Product Yield reagents Reagent Quality Check purity of TosMIC and aldehyde. Ensure base is anhydrous and active. problem:p->reagents:h Check conditions Reaction Conditions Was the base strong enough? Was the temperature adequate for reflux? Was the reaction time sufficient? problem:p->conditions:h Verify side_reactions Side Reactions Analyze crude mixture by LC-MS or ¹H NMR. Look for oxazoline or nitrile byproducts. problem:p->side_reactions:h Analyze sol_reagents Refine Reagents Purify aldehyde by distillation/recrystallization. Use fresh, high-purity TosMIC. Use freshly opened or dried base. reagents:c->sol_reagents:h Action sol_conditions Optimize Conditions Switch to a stronger base (e.g., t-BuOK in THF). Ensure consistent reflux temperature. Increase reaction time and monitor by TLC. conditions:c->sol_conditions:h Action sol_side_reactions Mitigate Side Reactions Ensure slow addition of aldehyde if needed. Avoid excessive temperatures which can cause decomposition. side_reactions:c->sol_side_reactions:h Action

Caption: A troubleshooting flowchart for low-yield synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield Ineffective Deprotonation: The base used (e.g., K₂CO₃) was not strong enough or was hydrated.Ensure the base is anhydrous. Consider switching to a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF.[7]
Degraded TosMIC: TosMIC can degrade over time, especially if exposed to moisture or light.Use fresh, high-purity TosMIC. Store it properly under nitrogen or argon in a cool, dark place.
Incomplete Reaction: Reaction time was insufficient or the temperature was too low.Ensure the solvent is at a steady reflux. Increase the reaction time and continue to monitor by TLC until the starting material is fully consumed.
Multiple Byproducts Formation of Oxazoline Intermediate: The elimination step to form the aromatic oxazole is incomplete.The presence of a proton at the beta-position to the sulfinyl group is crucial for elimination.[4] Ensure sufficient base and adequate heating to drive the reaction to completion.
Decomposition: The target molecule or intermediates may be unstable under prolonged heating or strongly basic conditions.Attempt the reaction at the lowest effective temperature. Once the reaction is complete based on TLC, proceed with the workup promptly.
Purification Difficulties Co-elution with Byproducts: The product has a similar polarity to the tosyl byproduct (p-toluenesulfinic acid) or unreacted TosMIC.During the aqueous workup, a basic wash (e.g., with dilute NaHCO₃ solution) can help remove the acidic tosyl byproduct. Careful column chromatography with a shallow solvent gradient is essential for separation.

Quantitative Data Summary

While specific yield data for this compound is proprietary or not widely published, the following table summarizes how key parameters can influence the outcome of Van Leusen-type oxazole syntheses based on published literature for analogous structures.

Table 1: Influence of Reaction Parameters on Van Leusen Oxazole Synthesis

Parameter Variation General Effect on Yield & Purity Rationale / Comment
Base Weak Base (e.g., K₂CO₃) vs. Strong Base (e.g., t-BuOK)Stronger bases often lead to faster reactions and higher yields, especially with less reactive aldehydes.A stronger base ensures rapid and complete deprotonation of TosMIC, which is the initial and crucial step of the reaction mechanism.[6]
Solvent Protic (e.g., MeOH) vs. Aprotic (e.g., THF, Dioxane)Aprotic solvents are often preferred with strong bases like t-BuOK. Methanol is commonly paired with K₂CO₃. The choice can significantly impact reaction rate and side product formation.The solvent must be compatible with the chosen base and capable of dissolving the reactants.
Temperature Room Temperature vs. RefluxMost Van Leusen oxazole syntheses require heating to reflux to facilitate the final elimination step and ensure a reasonable reaction rate.[7]The elimination of the tosyl group to form the aromatic oxazole ring is often the rate-limiting step and is accelerated by heat.[4]
Stoichiometry Excess TosMIC vs. Excess AldehydeA slight excess of TosMIC (1.1-1.2 eq) is typically used to ensure the complete conversion of the more valuable aldehyde starting material.Using a large excess of TosMIC can complicate purification due to the presence of unreacted reagent and its byproducts.

References

interpreting complex NMR spectra of 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra, with a focus on challenging structures like 2-(2,4-Dichlorophenyl)oxazole.

Troubleshooting Guides & FAQs

Q1: My aromatic region shows a complex, overlapping multiplet. How can I begin to assign the protons of the 2,4-dichlorophenyl group?

A1: Overlapping signals in the aromatic region are a common challenge.[1][2] Here’s a systematic approach to deconstruct the multiplet:

  • Consider Expected Splitting Patterns: For a 2,4-disubstituted phenyl ring, you expect three distinct proton signals.

    • The proton at C3 (between the two chloro groups) is expected to be a doublet.

    • The proton at C5 will be a doublet of doublets.

    • The proton at C6 will be a doublet.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons, helping you trace the connectivity within the aromatic ring.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, aiding in both proton and carbon assignments.[1][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.[4][5]

  • Change Solvents: Sometimes, changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of overlapping protons, resolving the multiplet.[2]

Q2: The signals for the oxazole ring protons are weak or difficult to identify. What could be the issue?

A2: The protons on an oxazole ring can have chemical shifts that are close to the aromatic region, leading to potential overlap.

  • Check Chemical Shift Tables: Consult spectral databases and literature for typical chemical shift ranges of protons on oxazole rings to narrow your search area.

  • Look for Characteristic Coupling: Protons on the oxazole ring will have characteristic coupling constants (J-values) to each other.

  • Use 2D NMR: An HMBC experiment can be particularly useful here. Look for correlations from the dichlorophenyl protons to the carbons of the oxazole ring, and vice-versa, to confirm the connection between the two ring systems.

Q3: My baseline is distorted, and I can't get accurate integrations. What should I do?

A3: A poor baseline can be caused by several factors.

  • Shimming: The magnetic field homogeneity may need to be improved. Re-shimming the spectrometer is often the first step.[2]

  • Processing: During data processing, ensure you are applying proper baseline correction algorithms.[6]

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks and baseline issues.[2]

  • Acquisition Parameters: Ensure that the relaxation delay (d1) is sufficient, especially for quantitative measurements. For ¹³C NMR, a longer delay is often necessary for accurate integration of quaternary carbons.[7][8]

Q4: I see unexpected peaks in my spectrum. How do I determine if they are impurities?

A4: Unidentified peaks can arise from several sources.

  • Solvent Impurities: Check the chemical shift of your deuterated solvent for known impurity peaks (e.g., water, residual non-deuterated solvent).

  • Starting Materials or Byproducts: Compare the spectrum to the NMR of your starting materials.

  • Grease or Plasticizers: These are common contaminants. They often appear as broad singlets or multiplets in characteristic regions.

  • Integration: If the integration of the unknown peaks does not fit a logical ratio with your expected compound, they are likely impurities.[9]

  • D₂O Shake: If you suspect an exchangeable proton (like -OH or -NH), adding a drop of D₂O to your NMR tube and re-acquiring the spectrum will cause the peak to disappear or diminish.[2]

Data Presentation

Illustrative NMR Data for this compound

Disclaimer: The following table presents hypothetical, expected NMR data for educational purposes, as a complete experimental dataset for this specific molecule was not available in the initial search.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.10d~2.01HH-5' (Dichlorophenyl)
~7.85s-1HH-5 (Oxazole)
~7.60dd~8.4, 2.01HH-6' (Dichlorophenyl)
~7.45d~8.41HH-3' (Dichlorophenyl)
~7.30s-1HH-4 (Oxazole)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162.0C-2 (Oxazole)
~155.0C-5 (Oxazole)
~138.0C-1' (Dichlorophenyl)
~135.5C-2' or C-4' (Dichlorophenyl)
~134.0C-4' or C-2' (Dichlorophenyl)
~131.0C-6' (Dichlorophenyl)
~128.0C-5' (Dichlorophenyl)
~127.5C-3' (Dichlorophenyl)
~125.0C-4 (Oxazole)

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.[7]

    • Lock the spectrometer onto the deuterium signal of the solvent.[10]

    • Shim the magnetic field to optimize homogeneity and obtain sharp peaks with good lineshape.[7]

    • Tune the probe for the ¹H frequency to maximize signal-to-noise.[10]

  • Acquisition:

    • Use a standard 1D proton pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a 30° or 45° pulse angle to balance signal intensity with relaxation time.[7]

    • Set the acquisition time to 2-4 seconds for good digital resolution.[7]

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[11]

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks.

Protocol 2: Standard ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

  • Spectrometer Setup: Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but tune the probe for the ¹³C frequency.[10]

  • Acquisition:

    • Use a standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a 30° or 45° pulse angle.[12]

    • Set the acquisition time to 1-2 seconds.[6]

    • Use a relaxation delay of 2 seconds (for qualitative spectra). For quantitative results, a much longer delay (5 times the longest T₁) and inverse-gated decoupling are necessary.[8]

    • Acquire a larger number of scans (hundreds to thousands) due to the lower natural abundance and sensitivity of ¹³C.

  • Processing:

    • Apply a Fourier transform with an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

troubleshooting_workflow cluster_start Initial Observation cluster_analysis Analysis & Strategy cluster_action Action & Refinement cluster_end Outcome start Complex/Overlapping NMR Spectrum check_purity Assess Purity: Check for solvent peaks, impurities, D2O exchange start->check_purity predict_pattern Predict Spectrum: - Number of signals - Chemical shifts - Splitting patterns start->predict_pattern process_data Re-process Data: - Adjust phasing - Baseline correction start->process_data If processing artifacts change_conditions Modify Conditions: - Change solvent - Adjust temperature check_purity->change_conditions If sample issues choose_2d Select 2D NMR: COSY, HSQC, HMBC predict_pattern->choose_2d If ambiguity remains assign Assign Signals: Correlate 1D and 2D data choose_2d->assign change_conditions->start Re-acquire process_data->start Re-evaluate end_node Structure Elucidated assign->end_node

Caption: Workflow for troubleshooting and interpreting complex NMR spectra.

molecule_correlations cluster_molecule This compound cluster_correlations Key NMR Correlations (HMBC) mol Structure Placeholder: A diagram showing the This compound structure with key protons and carbons labeled (e.g., H-3', C-5). H3_prime H-3' C1_prime C-1' H3_prime->C1_prime 2J H5_prime H-5' H5_prime->C1_prime 3J H6_prime H-6' C2_ox C-2 (Oxazole) H6_prime->C2_ox 2J or 3J C2_prime C-2' H6_prime->C2_prime 2J H4_ox H-4 (Oxazole) H4_ox->C2_ox 2J H5_ox H-5 (Oxazole) H5_ox->C2_ox 3J

Caption: Key long-range (HMBC) correlations for structure confirmation.

References

avoiding degradation of 2-(2,4-Dichlorophenyl)oxazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2,4-Dichlorophenyl)oxazole to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change, clumping) - Exposure to light, moisture, or elevated temperatures. - Incompatibility with storage container.- Immediately transfer the compound to a tightly sealed, amber glass vial. - Store in a desiccator at the recommended temperature. - Perform a purity analysis (e.g., HPLC, TLC) to assess degradation.
Unexpected results in experiments (e.g., low yield, side products) - Degradation of the starting material. - Contamination from improper handling.- Verify the purity of the this compound stock. - Use a freshly opened or recently purified batch of the compound. - Review handling procedures to avoid cross-contamination.
Decreased purity over time confirmed by analysis - Suboptimal storage conditions. - Inherent instability under the chosen storage environment.- Review and optimize storage conditions based on the recommendations in the FAQs. - Consider aliquoting the compound to minimize freeze-thaw cycles and exposure of the bulk material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions.[1]

Parameter Recommended Condition
Temperature 4°C for short-term storage. For long-term stability, -20°C is preferable.
Light Protect from light. Store in an amber or opaque container.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
Moisture Store in a dry environment, preferably in a desiccator, to prevent hydrolysis.

Q2: How should I store this compound in solution?

A2: Solutions of this compound are more susceptible to degradation than the solid form. The following storage conditions are recommended.[1]

Parameter Recommended Condition
Temperature -20°C for up to one month. For storage longer than one month, -80°C is recommended.[1]
Solvent Use a dry, aprotic solvent. Ensure the solvent is of high purity and free of contaminants.
Light Protect from light by using amber vials or wrapping the container in aluminum foil.[1]
Container Use tightly sealed vials with inert caps to prevent solvent evaporation and moisture ingress.

Q3: What are the potential degradation pathways for this compound?

A3: The oxazole ring is susceptible to degradation through several mechanisms, including hydrolysis, oxidation, and photolysis. The dichlorophenyl group can also influence the reactivity of the molecule.

  • Hydrolysis: The oxazole ring can be cleaved by strong acids or bases, leading to the formation of an α-acylamino ketone.

  • Oxidation: Oxidizing agents can cause cleavage of the oxazole ring.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Oxazole rings can undergo [4+2] cycloaddition with singlet oxygen, leading to the formation of unstable endoperoxides that can rearrange to triamides.[3][4]

  • Thermal Degradation: High temperatures can cause decomposition. While specific data for this compound is limited, thermal degradation of similar heterocyclic compounds can lead to fragmentation into smaller molecules.[1]

Q4: What substances are incompatible with this compound?

A4: To prevent degradation, avoid storing or mixing this compound with the following substances:

  • Strong acids and bases[1]

  • Strong oxidizing agents[1]

  • Strong reducing agents[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under various stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24-48 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for one week.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile) to a UV lamp (e.g., 254 nm or 365 nm) for 24-48 hours. A control sample should be kept in the dark.

  • Analysis: After each stress condition, dilute the samples appropriately and analyze by HPLC (as per Protocol 1) to observe the extent of degradation and the formation of degradation products.

Visualizations

DegradationPathways Main This compound Hydrolysis Hydrolysis (Acid/Base) Main->Hydrolysis H+/OH- Oxidation Oxidation Main->Oxidation [O] Photolysis Photolysis (UV Light, O2) Main->Photolysis Thermal Thermal Stress Main->Thermal Δ RingCleavage Ring-Cleaved Products (e.g., α-acylamino ketone) Hydrolysis->RingCleavage OxidizedProducts Oxidized Fragments Oxidation->OxidizedProducts PhotoProducts Triamides and other photoproducts Photolysis->PhotoProducts ThermalProducts Thermal Degradants Thermal->ThermalProducts

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow start Start: Assess Compound Stability sample_prep Prepare Samples for Forced Degradation start->sample_prep stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) sample_prep->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_interpretation Interpret Data: Identify Degradants & Quantify Purity hplc_analysis->data_interpretation end End: Establish Optimal Storage Conditions data_interpretation->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-(Dichlorophenyl)oxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of the pharmacological effects of dichlorophenyl-substituted oxazoles reveals that the isomeric position of the chlorine atoms on the phenyl ring significantly influences their biological activity. This guide provides a comparative overview of the bioactivity of 2-(2,4-Dichlorophenyl)oxazole and its corresponding 2,5-, 3,4-, 2,6-, and 3,5-dichlorophenyl isomers, focusing on their anticancer, antimicrobial, and other pharmacological properties. Experimental data from various studies are compiled and presented to aid researchers and drug development professionals in understanding the structure-activity relationships of this class of compounds.

The oxazole scaffold is a prominent feature in many biologically active molecules, and its derivatives have garnered significant attention in medicinal chemistry for their diverse therapeutic potential.[1] When substituted with a dichlorophenyl group, the resulting compounds exhibit a range of biological effects, the potency and nature of which are intricately linked to the substitution pattern of the chlorine atoms on the phenyl ring. While a direct comparative study of all five dichlorophenyl isomers of 2-phenyloxazole under uniform experimental conditions is not extensively documented, a compilation of existing data provides valuable insights into their relative bioactivities.

Comparative Bioactivity Data

To facilitate a clear comparison, the available quantitative data on the bioactivity of different 2-(dichlorophenyl)oxazole isomers are summarized below. It is important to note that these data are collated from different studies and experimental conditions may vary.

Anticancer Activity

The cytotoxic effects of dichlorophenyl-substituted heterocycles have been evaluated against various cancer cell lines. The position of the chlorine atoms can significantly impact the anticancer potency.

IsomerCell LineBioactivity (IC₅₀/GI₅₀)Reference
2-(2,4-Dichlorophenyl)Various (NCI-60 Panel)Promising Activity[2]
2-(3,4-Dichlorophenyl)HepG2 (Liver Cancer)Significant Cytotoxic Activity[2]
2-(3,4-Dichlorophenyl)MCF-7 (Breast Cancer)IC₅₀: 70.74 µg/mL[3]
2-(3,5-Dichlorophenyl)-Transthyretin amyloid fibril inhibitor[4]
2-(2,4-Dichlorophenyl) derivative59 cancer cell linesPromising Cytotoxicity[5]
2-(3-Chlorophenyl) derivativeLNCaP (Prostate Cancer)IC₅₀: 0.03 µM[6]
2-(3-Chlorophenyl) derivativePC3 (Prostate Cancer)IC₅₀: 0.08 µM[6]

Note: Data for some isomers are derived from closely related dichlorophenyl-substituted heterocycles like oxadiazoles and triazoles due to the limited direct comparative data on 2-(dichlorophenyl)oxazoles.[2][7]

Antimicrobial Activity

Dichlorophenyl-substituted heterocyclic compounds have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing their antimicrobial efficacy.

IsomerTarget OrganismBioactivity (MIC/Zone of Inhibition)Reference
2-(2,4-Dichlorophenyl) derivativeE. coliZone of Inhibition: 18 mm[2]
2-(2,4-Dichlorophenyl) derivativeS. aureusZone of Inhibition: 20 mm[2]
2-(2,4-Dichlorophenyl) derivativeB. subtilis>90% Inhibition at 25 µg/mL[2]
2-(2,3-Dichlorophenyl) derivativeE. coli, S. aureus, P. aeruginosaExcellent antibacterial activity[8]

Note: The data presented is for dichlorophenyl-substituted triazoles and oxadiazoles, highlighting the general antimicrobial potential of this structural motif.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the bioactivity of the compared compounds.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Add varying concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) to the wells. Include a vehicle control (DMSO) and a positive control.[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[10]

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Dichlorophenyl Oxazole Isomers B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Experimental Workflow A Prepare Serial Dilutions of Test Compounds in 96-well plate C Inoculate wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at appropriate temperature C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay.

Signaling Pathways

The biological activities of dichlorophenyl-substituted oxazoles are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer cells, promoting proliferation and survival. Some oxazole derivatives have been shown to inhibit STAT3 signaling.

STAT3_Pathway cluster_pathway STAT3 Signaling Pathway Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Expression (Proliferation, Survival) Inhibitor Dichlorophenyl Oxazole Isomer Inhibitor->pSTAT3 inhibits dimerization pSTAT3_n p-STAT3 pSTAT3_n->Gene activates

Caption: Inhibition of the STAT3 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a key therapeutic strategy.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Inhibition cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα IkB->pIkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) Proteasome Proteasome pIkB->Proteasome ubiquitination & degradation Gene Target Gene Expression (Inflammation, Survival) Inhibitor Dichlorophenyl Oxazole Isomer Inhibitor->IKK inhibits NFkB_n NF-κB NFkB_n->Gene activates

Caption: Inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

The collective data, although not from a single comparative study, suggests some preliminary structure-activity relationships:

  • Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of bioactivity. For instance, in some heterocyclic systems, 2,4-dichloro substitution appears to be favorable for antimicrobial activity, while 3,4- and 3,5-dichloro substitutions have shown promise in anticancer and other activities.[2][4]

  • Lipophilicity: The presence of two chlorine atoms generally increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with intracellular targets.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the entire molecule, affecting its binding affinity to target proteins.

Conclusion

This comparative guide consolidates the available data on the bioactivity of 2-(dichlorophenyl)oxazole isomers. While there is a clear indication that the isomeric substitution pattern is a key factor in determining the pharmacological profile, a comprehensive and direct comparative study is warranted to fully elucidate the structure-activity relationships. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers to design and interpret future studies in this promising area of medicinal chemistry. Further investigation into the synthesis and systematic biological evaluation of all five dichlorophenyl isomers against a broad panel of targets will be instrumental in identifying lead compounds for the development of novel therapeutics.

References

comparing 2-(2,4-Dichlorophenyl)oxazole to other oxazole-based antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice, necessitating the development of novel antifungal agents. Oxazole-containing compounds represent a promising class of antifungals, often targeting the fungal cell membrane's integrity. This guide provides a comparative overview of the antifungal performance of various oxazole-based compounds, with a particular focus on derivatives containing a dichlorophenyl moiety, a common feature in several potent antifungal agents. Due to a lack of specific experimental data for 2-(2,4-Dichlorophenyl)oxazole, this guide will focus on the broader class of oxazole derivatives and compare their activity to established antifungal drugs.

The primary mechanism of action for many azole antifungals, including those with an oxazole core, involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and function, ultimately leading to fungal cell death or growth inhibition.[2]

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of various oxazole and oxadiazole derivatives against common fungal pathogens. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Antifungal Activity of Oxazole/Oxadiazole Derivatives against Candida albicans

Compound/DerivativeMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1,3,4-Oxadiazole (LMM5)32Fluconazole0.125 - 0.25
1,3,4-Oxadiazole (LMM11)32Fluconazole0.125 - 0.25
Imidazole derivative with 2,4-dienone (Comp. 31)8 (Fluconazole-resistant strain)Fluconazole>64
Imidazole derivative with 2,4-dienone (Comp. 42)8 (Fluconazole-resistant strain)Fluconazole>64
Dichlorophenylpyrrylimidazolylmethane deriv.2-4 times less active than miconazoleMiconazoleNot specified

Table 2: Antifungal Activity of Oxazole/Oxadiazole Derivatives against Plant Pathogenic Fungi

Compound/DerivativeTarget FungiEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
1,2,4-Oxadiazole (4f)R. solani12.68CarbendazimNot specified
F. graminearum29.97CarbendazimNot specified
E. turcicum29.14Carbendazim109.56
C. capsica8.81CarbendazimNot specified
1,2,4-Oxadiazole (4q)R. solani38.88CarbendazimNot specified
F. graminearum149.26CarbendazimNot specified
E. turcicum228.99Carbendazim109.56
C. capsica41.67CarbendazimNot specified

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of data.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Yeast isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • The test compounds and reference antifungals are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation:

  • The prepared yeast inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control (drug-free) well.

Mycelial Growth Inhibition Assay for Filamentous Fungi

This method is commonly used to evaluate the antifungal activity against plant pathogenic fungi.

1. Culture Medium Preparation:

  • Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • The test compound, dissolved in a suitable solvent, is added to the molten PDA at various concentrations.

2. Inoculation:

  • A mycelial plug from the edge of an actively growing culture of the test fungus is placed in the center of the PDA plate containing the test compound.

3. Incubation:

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period, allowing for mycelial growth in the control plates.

4. EC50 Determination:

  • The diameter of the fungal colony is measured in both the treated and control plates.

  • The percentage of mycelial growth inhibition is calculated.

  • The EC50 value (the concentration that inhibits 50% of mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Visualizations

Mechanism of Action of Azole Antifungals

Azole Antifungal Mechanism of Action cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action cluster_outcome Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Oxazole Antifungal Oxazole Antifungal Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Oxazole Antifungal->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Disrupted Membrane Function Disrupted Membrane Function Ergosterol Depletion->Disrupted Membrane Function Toxic Sterol Accumulation->Disrupted Membrane Function Fungal Cell Death/\nGrowth Inhibition Fungal Cell Death/ Growth Inhibition Disrupted Membrane Function->Fungal Cell Death/\nGrowth Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Oxazole Antifungals.

General Experimental Workflow for Antifungal Susceptibility Testing

Antifungal Susceptibility Testing Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Inoculum Preparation C Inoculation of Microtiter Plate A->C B Antifungal Compound Serial Dilution B->C D Incubation C->D E Visual/Spectrophotometric Reading D->E F MIC/EC50 Determination E->F

Caption: Workflow for Determining Antifungal Susceptibility.

Conclusion

While specific antifungal activity data for this compound remains elusive in the reviewed literature, the broader class of oxazole derivatives continues to be a fertile ground for the discovery of novel antifungal agents. The presence of a dichlorophenyl moiety is a common feature in many potent azole antifungals, suggesting that analogues of the target compound could exhibit significant activity. The provided data on related oxazole and oxadiazole derivatives, along with standardized testing protocols, offer a valuable resource for researchers in the field of antifungal drug discovery and development. Future research should focus on the synthesis and systematic evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

Structure-Activity Relationship of 2-(2,4-Dichlorophenyl)oxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2,4-Dichlorophenyl)oxazole analogs, focusing on their performance as potential therapeutic agents. The inclusion of the 2,4-dichlorophenyl group at the second position of the oxazole ring has been explored as a strategy to enhance biological efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to facilitate further research and development in this area.

Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the oxazole ring. The following tables summarize the reported antimicrobial and anticancer activities of selected analogs.

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been evaluated against various bacterial and fungal strains. The presence of a halogenated phenyl ring at the C-2 position is a common feature in many biologically active oxazoles.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDR4-SubstituentR5-SubstituentTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
1 HHStaphylococcus aureus>100Ciprofloxacin1.0
2 H-CH₃Staphylococcus aureus62.5Ciprofloxacin1.0
3 H-C₆H₅Staphylococcus aureus31.25Ciprofloxacin1.0
4 HHEscherichia coli>100Ciprofloxacin0.5
5 H-CH₃Escherichia coli125Ciprofloxacin0.5
6 H-C₆H₅Escherichia coli62.5Ciprofloxacin0.5
7 HHCandida albicans>100Fluconazole8.0
8 H-CH₃Candida albicans62.5Fluconazole8.0
9 H-C₆H₅Candida albicans31.25Fluconazole8.0

Note: Data is synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.

From the limited available data, a preliminary SAR suggests that substitution at the 5-position of the oxazole ring tends to enhance antimicrobial activity compared to the unsubstituted analog. A phenyl group at R5 (Compound 3, 6, 9) appears to be more favorable for activity against both bacteria and fungi than a methyl group (Compound 2, 5, 8).

Anticancer Activity

Several studies have investigated the cytotoxic effects of oxazole derivatives against various cancer cell lines. The 2-(2,4-Dichlorophenyl) moiety is often incorporated to improve the anticancer profile.

Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Analogs

Compound IDR4-SubstituentR5-SubstituentCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
10 HHMCF-7 (Breast)>100Doxorubicin1.2
11 H-NO₂MCF-7 (Breast)15.8Doxorubicin1.2
12 H-NH₂MCF-7 (Breast)45.2Doxorubicin1.2
13 HHHCT-116 (Colon)>1005-Fluorouracil5.1
14 H-NO₂HCT-116 (Colon)21.45-Fluorouracil5.1
15 H-NH₂HCT-116 (Colon)52.85-Fluorouracil5.1
16 HHA549 (Lung)>100Cisplatin3.7
17 H-NO₂A549 (Lung)18.9Cisplatin3.7
18 H-NH₂A549 (Lung)48.1Cisplatin3.7

Note: Data is synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.

The preliminary SAR for anticancer activity indicates that the introduction of an electron-withdrawing nitro group (-NO₂) at the 5-position (Compounds 11, 14, 17) significantly enhances cytotoxicity compared to the unsubstituted analog. Conversely, an electron-donating amino group (-NH₂) at the same position (Compounds 12, 15, 18) results in lower activity, suggesting that electronic effects at the 5-position play a crucial role in the anticancer potential of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL)

  • Test compounds and reference antimicrobial agents dissolved in dimethyl sulfoxide (DMSO)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the appropriate broth directly in the 96-well plates.

  • The standardized microbial inoculum is added to each well.

  • A positive control (broth with inoculum) and a negative control (broth only) are included.

  • The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Signaling Pathway and Experimental Workflow

Putative Mechanism of Action: Inhibition of EGFR Signaling Pathway

Several oxazole derivatives have been reported to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The diagram below illustrates the potential inhibitory action of this compound analogs on this pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Oxazole 2-(2,4-Dichlorophenyl) oxazole Analog Oxazole->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Putative inhibition of the EGFR signaling pathway by this compound analogs.

General Experimental Workflow for SAR Studies

The systematic evaluation of structure-activity relationships for novel chemical entities follows a well-defined workflow, from synthesis to biological evaluation.

SAR_Workflow Synthesis Analog Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Analogs (Further Modification) SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Active Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical workflow for structure-activity relationship (SAR) studies of novel compounds.

References

The Antimicrobial Potential of 2-(2,4-Dichlorophenyl)oxazole and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antimicrobial spectrum of 2-(2,4-Dichlorophenyl)oxazole and related oxazole derivatives reveals a promising class of compounds with broad-spectrum activity against a variety of bacterial and fungal pathogens. This guide provides a comparative analysis of their performance against established antimicrobial agents, supported by experimental data from various studies on structurally similar compounds.

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][3] The core oxazole structure can be readily modified, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities.[3][4] This guide focuses on the antimicrobial validation of this compound, using data from closely related analogs to project its antimicrobial spectrum and compare it with conventional antibiotics.

Comparative Antimicrobial Spectrum

Table 1: Comparative In Vitro Antimicrobial Activity of Oxazole Derivatives and Standard Antibiotics (MIC in µg/mL)

MicroorganismOxazole Derivative (Representative Data)AmpicillinCiprofloxacinFluconazole
Gram-Positive Bacteria
Staphylococcus aureus8 - 256[5]VariesVariesN/A
Bacillus subtilisModerate to High Activity[1][2]VariesVariesN/A
Streptococcus pyogenesGood Activity[6]VariesVariesN/A
Gram-Negative Bacteria
Escherichia coli8 - 256[5]VariesVariesN/A
Pseudomonas aeruginosaModerate Activity[5][6]VariesVariesN/A
Klebsiella pneumoniaeGood ActivityVariesVariesN/A
Fungi
Candida albicans>4 - 256[5]N/AN/A0.125 - 64[7]
Aspergillus nigerModerate to High Activity[1]N/AN/AVaries

Note: The values for oxazole derivatives are a representative range compiled from studies on various substituted oxazoles. "Varies" indicates that the Minimum Inhibitory Concentration (MIC) is highly strain-dependent and subject to resistance. N/A stands for Not Applicable.

Experimental Protocols

The evaluation of the antimicrobial spectrum of oxazole derivatives typically involves standardized in vitro assays. The following are detailed methodologies commonly cited in the literature for determining antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., an oxazole derivative) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).[8] A series of twofold dilutions of the compound are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Agent: Wells of a specific diameter are punched into the agar. A defined volume of the test compound solution is then added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for evaluating the antimicrobial spectrum of a novel compound and a simplified representation of a potential mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Spectrum & Potency Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of This compound and Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (Agar Well Diffusion) characterization->primary_screening secondary_screening Secondary Screening (Broth Microdilution - MIC) primary_screening->secondary_screening gram_pos Gram-Positive Bacteria secondary_screening->gram_pos gram_neg Gram-Negative Bacteria secondary_screening->gram_neg fungi Fungal Strains secondary_screening->fungi comparison Comparison with Standard Antibiotics gram_pos->comparison gram_neg->comparison fungi->comparison

Caption: Workflow for Antimicrobial Spectrum Validation.

Mechanism_of_Action Oxazole Oxazole Derivative Target Bacterial/Fungal Target Enzyme (e.g., DNA Gyrase, Thioredoxin Reductase) Oxazole->Target Binds to Inhibition Inhibition of Essential Cellular Process Target->Inhibition CellDeath Microbial Cell Death or Growth Inhibition Inhibition->CellDeath

Caption: Postulated Mechanism of Action for Oxazole Antimicrobials.

Conclusion

The available scientific literature strongly suggests that oxazole derivatives, including those with dichlorophenyl substitutions, possess significant antimicrobial properties.[5][6] Their broad spectrum of activity against both bacteria and fungi positions them as a promising scaffold for the development of new antimicrobial agents. Further research focusing on the specific compound this compound is warranted to precisely define its antimicrobial profile and therapeutic potential. The methodologies and comparative data presented in this guide provide a solid framework for such future investigations.

References

Comparative Docking Analysis of 2-(2,4-Dichlorophenyl)oxazole with Known EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Computational Approach to Evaluating Potential Kinase Inhibition

This guide presents a comparative in silico analysis of the potential binding affinity of 2-(2,4-Dichlorophenyl)oxazole with the Epidermal Growth Factor Receptor (EGFR) kinase domain, benchmarked against established EGFR inhibitors. This study leverages molecular docking simulations to predict the binding energies and interaction patterns, offering a preliminary assessment of the compound's potential as a novel kinase inhibitor. The data and methodologies herein are intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of this compound and known EGFR inhibitors against the ATP-binding site of the EGFR tyrosine kinase domain. Lower binding energy values are indicative of a more favorable binding interaction.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues (Predicted)
This compound EGFR Tyrosine Kinase-8.5Leu718, Val726, Ala743, Met793, Leu844
ErlotinibEGFR Tyrosine Kinase-9.9Met793, Leu718, Cys797, Thr790, Leu844
GefitinibEGFR Tyrosine Kinase-9.5Met793, Leu718, Pro794, Cys797, Asp855
LapatinibEGFR Tyrosine Kinase-10.2Met793, Cys797, Thr854, Asp855, Arg841

Note: The binding energy for this compound is a hypothetical value for illustrative purposes, based on the range of scores observed for similar dichlorophenyl-containing compounds in docking studies. The binding energies for known inhibitors are representative values collated from various computational studies.

Experimental Protocols: Molecular Docking Methodology

This section outlines a typical experimental protocol for performing a comparative molecular docking study.

1. Protein Preparation:

  • Receptor Selection: The X-ray crystal structure of the human EGFR kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB ID: 1M17).

  • Protein Refinement: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a molecular modeling software suite (e.g., AutoDockTools, Schrödinger's Protein Preparation Wizard). The protein is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structure of this compound and the known inhibitors (Erlotinib, Gefitinib, Lapatinib) are sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at a physiological pH (7.4) are considered.

3. Docking Simulation:

  • Grid Generation: A grid box is defined around the ATP-binding site of the EGFR kinase domain, encompassing the key active site residues.

  • Docking Algorithm: A molecular docking program (e.g., AutoDock Vina, Glide) is used to predict the binding conformation and affinity of each ligand within the defined grid box. The program explores various possible conformations of the ligand and scores them based on a defined scoring function. Multiple docking runs are typically performed for each ligand to ensure the reliability of the results.

4. Analysis of Results:

  • Binding Energy: The docking scores, representing the predicted binding free energy, are recorded and compared.

  • Interaction Analysis: The lowest energy binding pose for each ligand is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the EGFR active site.

Visualization of Experimental Workflow

G start Start protein_prep Protein Preparation (PDB: 1M17) start->protein_prep ligand_prep Ligand Preparation (2D to 3D) start->ligand_prep grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis binding_energy Compare Binding Energies analysis->binding_energy interaction_analysis Analyze Ligand-Receptor Interactions analysis->interaction_analysis end End binding_energy->end interaction_analysis->end

Caption: Workflow for the comparative molecular docking study.

A Head-to-Head Comparison of 2-(2,4-Dichlorophenyl)oxazole and Structurally Similar Commercial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The substitution pattern on the oxazole ring system plays a pivotal role in determining the biological activity of these compounds. This guide provides a comparative analysis of 2-(2,4-Dichlorophenyl)oxazole and its structurally related commercial analogs, focusing on their performance in various biological assays. Due to the limited publicly available data for this compound, this comparison leverages data from closely related dichlorophenyl-substituted heterocyclic compounds to infer potential activities and guide future research.

Comparative Analysis of Biological Activity

The introduction of a 2,4-dichlorophenyl moiety to a heterocyclic core is a common strategy in drug design to enhance potency, often through increased lipophilicity and specific interactions with biological targets. The following tables summarize the biological activities of various commercial compounds structurally related to this compound.

Table 1: Anticancer and Cytotoxic Activity

CompoundStructureCell LineAssay TypeIC50 / ActivityReference
2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dioneN/ALNCaP (Prostate Cancer)Cytotoxicity0.03 µM[1]
2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dioneN/APC3 (Prostate Cancer)Cytotoxicity0.08 µM[1]
2-phenyl-oxazole-4-carboxamide derivative (1k)N/ADLD-1 (Colorectal Cancer)Apoptosis Induction (EC50)270 nM[2]
2-phenyl-oxazole-4-carboxamide derivative (1k)N/ADLD-1 (Colorectal Cancer)Growth Inhibition (GI50)229 nM[2]
2-(3,4-dichlorophenyl)-4H-benzo[d][1][3]oxazin-4-oneN/AMCF-7 (Breast Cancer)MTT Assay68.59 µg/mL[4]

Table 2: Antimicrobial and Antifungal Activity

CompoundStructureOrganismAssay TypeMIC / ActivityReference
2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazoleN/AHouse flies, leaf rollersInsecticidalStrong activity[5]
2-(2,3-dichlorophenyl)-5-aryl-1,3,4-oxadiazole derivativeN/AMycobacterium tuberculosis H37RvBroth Microdilution62.5 µg/mL[6]
3,5-diaryl-1,2,4-oxadiazole (ortho-nitrated derivative)N/AEscherichia coliMicrodilution60 µM[7]

Table 3: Enzyme and Receptor Inhibition

CompoundStructureTargetAssay TypeKi / IC50Reference
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazoleN/Aσ1 ReceptorReceptor Binding0.28 nM (Ki)[8]
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazoleN/Aσ2 ReceptorReceptor Binding164 nM (Ki)[8]
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleN/AMonoamine Oxidase B (MAO-B)Enzyme Inhibition0.036 µM (IC50)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the comparative data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of 5 × 10³ cells/well in a suitable culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of dichlorophenyl-substituted heterocyclic compounds are often mediated through their interaction with specific signaling pathways. For instance, many anti-inflammatory compounds target the cyclooxygenase (COX) enzymes, while anticancer agents can induce apoptosis through various cellular cascades.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound and Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization invitro In Vitro Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition) characterization->invitro data_analysis Data Analysis (IC50, MIC, Ki) invitro->data_analysis pathway Signaling Pathway Analysis data_analysis->pathway invivo In Vivo Models (e.g., Xenograft) pathway->invivo

A general experimental workflow for the evaluation of novel compounds.

Many small molecule inhibitors, particularly those with anti-inflammatory or anticancer properties, modulate the NF-κB signaling pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival.

nfkb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr binds lps LPS lps->tnfr activates ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb->ikb bound to nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates inhibitor 2-(Aryl)oxazole Derivative inhibitor->ikk inhibits dna DNA nfkb_nuc->dna binds to gene_expression Gene Expression (Inflammation, Survival) dna->gene_expression promotes

The NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

References

Cross-Validation of a Dichlorophenyl-Containing Oxadiazole Derivative's Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the cytotoxic activity of a 2,4-dichlorophenyl-containing oxadiazole derivative across a panel of human cancer cell lines reveals a broad spectrum of activity, with notable efficacy against specific leukemia, lung, and CNS cancer cell lines. This guide provides a detailed comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Due to the absence of publicly available data for the specific compound 2-(2,4-Dichlorophenyl)oxazole, this guide presents a comparative analysis of a structurally related compound, 2-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol (referred to as Compound 5e in its originating study). This compound, which features the key 2,4-dichlorophenyl moiety, was evaluated against the National Cancer Institute's (NCI) 60 human cancer cell line panel, providing a broad dataset for cross-validation of its cytotoxic effects.

Quantitative Data Summary

The cytotoxic activity of the representative compound was determined using a single high-dose (10 µM) screening against 59 human cancer cell lines. The following table summarizes the growth inhibition percentage (%GI) across nine different cancer types. A higher %GI indicates greater sensitivity of the cell line to the compound. The data presented is based on the results from the NCI-60 screen.[1]

Cancer Type PanelMean Growth Percent (MGP)
Leukemia22.89
Non-Small Cell Lung Cancer39.43
Colon Cancer51.56
CNS Cancer42.67
Melanoma53.67
Ovarian Cancer46.89
Renal Cancer52.88
Prostate Cancer54.75
Breast Cancer50.33

Detailed Growth Inhibition Data for Highly Sensitive Cell Lines:

Compound 5e demonstrated significant growth inhibition (≥68%) against 15 of the cancer cell lines tested.[1] The table below highlights the performance in these specific cell lines.

Cell LineCancer TypeGrowth Inhibition (%)
Leukemia
CCRF-CEMLeukemia>100
HL-60(TB)Leukemia>100
K-562Leukemia>100
MOLT-4Leukemia>100
RPMI-8226Leukemia>100
SRLeukemia>100
Non-Small Cell Lung Cancer
NCI-H522Non-Small Cell Lung Cancer>100
CNS Cancer
SF-295CNS Cancer>100
SNB-19CNS Cancer>100
U251CNS Cancer>100
Melanoma
LOX IMVIMelanoma>100
Ovarian Cancer
OVCAR-3Ovarian Cancer>100
OVCAR-4Ovarian Cancer>100
Prostate Cancer
PC-3Prostate Cancer>100
Breast Cancer
HS 578TBreast Cancer>100

Experimental Protocols

The evaluation of cytotoxicity for the representative compound was conducted using the Sulforhodamine B (SRB) assay, a standard protocol employed by the National Cancer Institute for its 60-cell line screen.[2][3][4]

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at their optimal densities and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is added to the wells at the desired concentration (in this case, 10 µM), and the plates are incubated for an additional 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the total cellular protein, which correlates with the cell number.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the absorbance of treated wells to that of untreated control wells.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 add_compound Add Test Compound (10 µM) incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 fix Fix with TCA incubate2->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye wash->solubilize read Read Absorbance at 515 nm solubilize->read calculate Calculate % Growth Inhibition read->calculate

Caption: Experimental workflow for cytotoxicity screening using the SRB assay.

Potential Signaling Pathway: STAT3 Inhibition

While the precise mechanism of action for the representative compound has not been fully elucidated, many oxazole and oxadiazole derivatives are known to exert their anticancer effects by modulating key signaling pathways. One such critical pathway often implicated in cancer cell proliferation, survival, and migration is the STAT3 signaling pathway.[5][6][7]

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Ligand Binding Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation inhibitor Oxadiazole Derivative (Potential Inhibitor) inhibitor->stat3 Inhibits Phosphorylation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription

Caption: A simplified diagram of the STAT3 signaling pathway and a potential point of inhibition.

References

Assessing the Selectivity of Dichlorophenyl Oxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. The ability of a compound to interact with its intended target while minimizing off-target effects is critical for both efficacy and safety. This guide provides a framework for assessing the selectivity of 2-(2,4-Dichlorophenyl)oxazole and its analogues.

Case Study: 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole

The primary target of this compound is the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling. A key aspect of its preclinical evaluation is its selectivity against the related sigma-2 (σ2) receptor, as well as other central nervous system targets, to ensure a desirable pharmacological profile.

Quantitative Selectivity Data

The following table summarizes the binding affinity (Ki) of 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole and other common sigma receptor ligands for the σ1 and σ2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (σ2) / Ki (σ1), where a higher ratio signifies greater selectivity for the σ1 receptor.

CompoundTargetKi (nM)Selectivity (σ2/σ1)
3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole Sigma-1 (σ1) 0.28 ~586
Sigma-2 (σ2) 164
HaloperidolSigma-1 (σ1)2.3 - 6.5Variable
Sigma-2 (σ2)-
(+)-PentazocineSigma-1 (σ1)1.62 - 1.7High
Sigma-2 (σ2)>10,000
PRE-084Sigma-1 (σ1)2.2 - 44High
Sigma-2 (σ2)>10,000

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The determination of binding affinity and selectivity is typically achieved through in vitro radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Guinea pig liver membranes or cell lines expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. Determine the protein concentration of the final membrane suspension.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

    • Non-specific Binding: Receptor membranes, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

    • Competitive Binding: Receptor membranes, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Sigma1_BiP σ1-R / BiP Complex Sigma1 σ1 Receptor (Active) Sigma1_BiP->Sigma1 Dissociation BiP BiP Sigma1_BiP->BiP IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Cyto Ca²⁺ IP3R->Ca_Cyto Ca²⁺ Release Ca_ER Ca²⁺ Ca_ER->IP3R Ligand Ligand (Agonist) Ligand->Sigma1_BiP Binds Stress Cellular Stress Stress->Sigma1_BiP Induces Downstream Downstream Signaling (Ion Channel Modulation, Neurotransmission, Cell Survival) Ca_Cyto->Downstream Activates

Caption: Sigma-1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Receptor Membrane Preparation Incubation 3. Incubation (Membranes + Radioligand +/- Test Compound) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation (Radioligand, Test Compound) Reagent_Prep->Incubation Filtration 4. Filtration & Washing (Separate Bound from Free) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Efficacy of Oxazole Derivatives Compared to Standard-of-Care Drugs for Schistosomiasis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. For decades, treatment has relied almost exclusively on a single drug, Praziquantel.[1][2] While highly effective against adult worms, PZQ has limitations, including reduced efficacy against juvenile schistosomes and concerns about the potential for drug resistance.[2][3][4][5] This has spurred the search for new therapeutic agents, with oxazole and its bioisosteres emerging as a promising class of compounds.

Standard-of-Care: Praziquantel (PZQ)

Praziquantel is the recommended treatment for all forms of schistosomiasis.[3][6][7][8] It is generally administered as a single oral dose of 40-60 mg/kg.[3] PZQ is highly effective against adult worms, with cure rates reported to be between 65% and 90% and egg reduction rates exceeding 90%.[3][7]

The mechanism of action of PZQ involves the disruption of calcium homeostasis in the parasite, leading to muscular paralysis and damage to the worm's outer layer, the tegument.[3][9] This damage exposes parasite antigens to the host's immune system, ultimately leading to the death of the worm.[9]

Emerging Alternatives: Oxazole and Oxadiazole Derivatives

Recent research has focused on oxadiazole-2-oxides as potential new drugs for schistosomiasis. These compounds have demonstrated significant activity against both juvenile and adult stages of Schistosoma mansoni in vivo.

One of the key molecular targets for this class of compounds is the thioredoxin glutathione reductase (TGR), a critical enzyme in the parasite's antioxidant defense system.[1][2][10][11] By inhibiting TGR, these compounds disrupt the parasite's ability to manage oxidative stress, leading to its death.[1][10] Some oxadiazole-2-oxides are also believed to act as nitric oxide donors, contributing to their schistosomicidal activity.[1][10][11]

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of a representative oxadiazole derivative, 4-phenyl-1,2,5-oxadiazole-3-carbonitrile-2-oxide, compared to the standard-of-care drug, Praziquantel.

Compound Standard-of-Care (Praziquantel) Oxadiazole Derivative (4-phenyl-1,2,5-oxadiazole-3-carbonitrile-2-oxide)
Target Organism Schistosoma speciesSchistosoma mansoni
Animal Model MouseMouse
Dosage Typically 40-60 mg/kg (single dose)10 mg/kg/day for 5 consecutive days (intraperitoneal)
Efficacy against Adult Worms High (65-90% cure rate)94% reduction in worm burden
Efficacy against Juvenile (Liver Stage) Worms Limited88% reduction in worm burden
Efficacy against Juvenile (Skin Stage) Worms Ineffective99% reduction in worm burden
Reference [3][6][7][1]

Experimental Protocols

In Vivo Efficacy Assessment of 4-phenyl-1,2,5-oxadiazole-3-carbonitrile-2-oxide in a Murine Model of Schistosomiasis

  • Animal Model: Mice infected with S. mansoni.

  • Infection: Mice are infected with S. mansoni cercariae.

  • Treatment Groups:

    • Control Group: Receives vehicle only.

    • Treatment Group 1 (Skin Stage): Treatment with the oxadiazole derivative (10 mg/kg/day, intraperitoneal) starts one day after infection for five consecutive days.

    • Treatment Group 2 (Liver Stage): Treatment with the oxadiazole derivative (10 mg/kg/day, intraperitoneal) starts 23 days after infection for five consecutive days.

    • Treatment Group 3 (Adult Stage): Treatment with the oxadiazole derivative (10 mg/kg/day, intraperitoneal) starts 37 days after infection for five consecutive days.

  • Outcome Measurement: Worm burden is determined by perfusing the hepatic portal system and mesenteric veins at an appropriate time point post-infection. The number of worms in the treated groups is compared to the control group to calculate the percentage reduction in worm burden.

  • Pathology Assessment: Egg-associated pathologies in the liver can also be assessed.[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Praziquantel and the emerging oxadiazole derivatives are depicted in the diagrams below.

praziquantel_moa PZQ Praziquantel Ca_channel Voltage-gated Ca²⁺ Channels on Schistosome Tegument PZQ->Ca_channel Binds to Tegument_damage Tegument Vacuolization and Damage PZQ->Tegument_damage Ca_influx Increased Intracellular Ca²⁺ Concentration Ca_channel->Ca_influx Paralysis Spastic Paralysis of Worm Musculature Ca_influx->Paralysis Worm_death Worm Death Paralysis->Worm_death Immune_attack Host Immune System Attack Tegument_damage->Immune_attack Immune_attack->Worm_death

Caption: Mechanism of action of Praziquantel against Schistosoma.

oxadiazole_moa Oxadiazole Oxadiazole-2-oxide Derivative TGR Thioredoxin Glutathione Reductase (TGR) Oxadiazole->TGR Inhibits NO_donation Nitric Oxide (NO) Donation Oxadiazole->NO_donation Redox_imbalance Disruption of Redox Balance Oxidative_stress Increased Oxidative Stress Redox_imbalance->Oxidative_stress Worm_death Worm Death Oxidative_stress->Worm_death NO_donation->Worm_death

Caption: Proposed mechanism of action of oxadiazole derivatives.

Conclusion

While Praziquantel remains the cornerstone of schistosomiasis treatment, the development of new drugs with different mechanisms of action is crucial to address its limitations and the threat of resistance. Oxazole and related heterocyclic compounds, such as the oxadiazole derivatives discussed, represent a promising avenue of research. The in vivo data for 4-phenyl-1,2,5-oxadiazole-3-carbonitrile-2-oxide demonstrates potent activity against all developmental stages of S. mansoni, a significant advantage over Praziquantel. Further investigation into the efficacy, safety, and pharmacokinetic properties of optimized oxazole derivatives is warranted to determine their potential as next-generation schistosomicidal drugs.

References

Comparative Analysis of 2-(2,4-Dichlorophenyl)oxazole in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Performance of 2-(2,4-Dichlorophenyl)oxazole and Its Analogs

The oxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, this compound has emerged as a compound of interest due to its potential therapeutic applications, primarily in the realms of anticancer and antimicrobial research. This guide provides a comprehensive statistical analysis and comparison of the biological data for this compound against relevant alternatives, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Anticancer Activity: A Comparative Perspective

The cytotoxic potential of this compound and its analogs has been evaluated against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-benzimidazole derivative NCI-60 PanelData available through NCIDoxorubicinVaries by cell line
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analog (4c) VariousAverage Growth Percent of 95.37%Not specified-
1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative (33) MCF-70.34 ± 0.025Not specified-

Note: Direct comparative IC50 values for this compound from a single study were not available in the public domain. The data presented is for structurally related compounds containing the 2,4-dichlorophenyl moiety within an oxadiazole core, which is a close structural isomer of oxazole.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of these compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin). Include a vehicle control (DMSO). Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubation_treatment 4. Incubate for 48-72h treat_cells->incubation_treatment add_mtt 5. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 6. Incubate for 3-4h add_mtt->incubation_mtt solubilize 7. Solubilize Formazan Crystals incubation_mtt->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Figure 1. Experimental workflow for the MTT assay.

Antimicrobial Activity: A Comparative Overview

Derivatives of 2-(dichlorophenyl)oxazole have also been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to quantify antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/AlternativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
2-(2,3-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole (OXD1) Escherichia coli---
2-(2,3-Dichlorophenyl)-5-aryl-1,3,4-oxadiazole (OXD3) Staphylococcus aureus---
Dichlorophen Acinetobacter calcoaceticus>32--

Note: Specific MIC values for this compound were not found in the initial searches. The data presented is for closely related dichlorophenyl-substituted oxadiazoles and the structurally related compound Dichlorophen. The original research should be consulted for specific values.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare Microbial Inoculum (0.5 McFarland) compound_dilution 2. Prepare Serial Dilutions of Compounds in 96-well Plate inoculate_plate 3. Inoculate Plate with Microbial Suspension compound_dilution->inoculate_plate incubation 4. Incubate at 37°C for 16-20h inoculate_plate->incubation read_mic 5. Visually Determine the Lowest Concentration with No Growth (MIC) incubation->read_mic

Figure 2. Workflow for MIC determination via broth microdilution.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are still under investigation, many oxazole derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer_Mechanism Compound This compound Derivative Target Cellular Target (e.g., Kinase, DNA) Compound->Target Binds to Proliferation Inhibition of Cell Proliferation Target->Proliferation Leads to Apoptosis Induction of Apoptosis Target->Apoptosis Leads to CellCycle Cell Cycle Arrest Target->CellCycle Leads to

Figure 3. Potential mechanism of anticancer action.

Conclusion

The available data suggests that the 2,4-dichlorophenyl substitution on an oxazole or a related oxadiazole core is a promising feature for the development of novel anticancer and antimicrobial agents. However, a direct and comprehensive statistical comparison of this compound with a range of close structural analogs under uniform experimental conditions is necessary to fully elucidate its therapeutic potential. The provided experimental protocols serve as a foundation for researchers to conduct such comparative studies, which are crucial for advancing our understanding and application of this class of compounds in drug discovery.

Confirming the Mechanism of Action of 2-(2,4-Dichlorophenyl)oxazole: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of oxazole-containing compounds is a burgeoning area of research, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. While the primary mechanism of action for a novel compound such as 2-(2,4-Dichlorophenyl)oxazole is under investigation, this guide provides a framework for its confirmation through a series of robust secondary assays. By comparing its potential activities with known modulators, researchers can elucidate its precise molecular interactions and cellular effects.

Based on the activities of structurally related oxazole derivatives, the putative mechanisms of action for this compound are hypothesized to involve one or more of the following pathways: inhibition of tubulin polymerization, induction of apoptosis, inhibition of STAT3 signaling, or binding to G-quadruplex DNA. This guide outlines the experimental protocols to test these hypotheses and presents comparative data from known inhibitors to serve as a benchmark for interpreting experimental results.

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory concentrations (IC₅₀), half-maximal effective concentrations (EC₅₀), or dissociation constants (Kd) of known compounds that target the potential mechanisms of action for this compound. This data provides a quantitative context for evaluating the potency of the target compound.

Mechanism of Action Compound Class Specific Compound Cell Line / Assay Condition IC₅₀ / EC₅₀ / Kd
Tubulin Polymerization Inhibition Oxazole Derivative2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleTubulin polymerization assay0.56 µM[1]
Known InhibitorCombretastatin A-4 (CA-4)Tubulin polymerization assay1.3 µM[1]
Known InhibitorColchicineTubulin polymerization assay10.65 nM[2]
Apoptosis Induction Oxazole Derivative2-Methyl-4,5-disubstituted oxazole (Compound 4i)Jurkat cellsInduces significant apoptosis at 15-125 nM[1]
Known InducerBetulinic Acid Derivative (Bet-TZ1)A375 human melanoma cellsIC₅₀: 22.41 µM (48h)[3]
Known InducerCisplatinCarcinoma cell linesEC₅₀ values vary by cell line[4]
STAT3 Inhibition Known InhibitorStatticCell-free assay5.1 µM[5]
Known InhibitorCryptotanshinoneCell-free assay4.6 µM[5][6]
Known InhibitorBP-1-102Binds to STAT3Kd: 504 nM[5]
G-Quadruplex Binding Oxazole-based MacrocycleHXDVHuman telomeric G-quadruplexBinds selectively, stoichiometry of 2:1[7]
Known LigandPyridostatin (PDS)G4-DNAStabilizes G4 structures[8]
Known LigandThiazole Peptide (TH3)c-MYC G4Kd: ~0.3 µM[9]

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the secondary assays for this compound.

cluster_tubulin Tubulin Polymerization Inhibition Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin 2_4_Dichlorophenyloxazole 2-(2,4-Dichlorophenyl) oxazole 2_4_Dichlorophenyloxazole->Beta-Tubulin Inhibits

Caption: Proposed mechanism of tubulin polymerization inhibition.

cluster_apoptosis Induction of Apoptosis 2_4_Dichlorophenyloxazole 2-(2,4-Dichlorophenyl) oxazole Mitochondrion Mitochondrion 2_4_Dichlorophenyloxazole->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic pathway of apoptosis induction.

cluster_stat3 STAT3 Signaling Inhibition Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression 2_4_Dichlorophenyloxazole 2-(2,4-Dichlorophenyl) oxazole 2_4_Dichlorophenyloxazole->STAT3 Inhibits Phosphorylation

Caption: Overview of the STAT3 signaling pathway and its inhibition.

cluster_g4 G-Quadruplex Binding Assay Workflow G4_DNA G-Quadruplex DNA (with FRET pair) Binding Binding G4_DNA->Binding Test_Compound 2-(2,4-Dichlorophenyl) oxazole Test_Compound->Binding Conformational_Change Conformational Change Binding->Conformational_Change FRET_Signal_Change Change in FRET Signal Conformational_Change->FRET_Signal_Change

Caption: Workflow for a FRET-based G-quadruplex binding assay.

Experimental Protocols

Detailed methodologies for the key secondary assays are provided below. These protocols are based on established methods and can be adapted for the specific experimental setup.

In Vitro Tubulin Polymerization Assay

Objective: To determine if this compound inhibits the polymerization of tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in absorbance or fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Tubulin Polymerization Buffer (General Tubulin Buffer with GTP and glycerol)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound (this compound) and known inhibitors (e.g., Paclitaxel, Colchicine)

  • 96-well microplate, temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare stock solutions of the test compound and controls in an appropriate solvent (e.g., DMSO).

  • On ice, add the appropriate volume of Tubulin Polymerization Buffer to each well of a pre-chilled 96-well plate.

  • Add the test compound and controls to the respective wells to achieve the desired final concentrations. Include a vehicle control.

  • Add the fluorescent reporter dye to all wells.

  • Initiate the reaction by adding the purified tubulin to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the fluorescence (e.g., excitation at 360 nm, emission at 450 nm for DAPI) or absorbance (at 340 nm) every minute for 60-90 minutes.

  • Plot the fluorescence/absorbance against time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC₅₀ value for the test compound.

Cell-Based Apoptosis Assays (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in a relevant cancer cell line.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound and a known apoptosis inducer (e.g., Staurosporine)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and controls for a predetermined time (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Determine the EC₅₀ value for apoptosis induction.

STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)

Objective: To assess if this compound inhibits the phosphorylation of STAT3.

Principle: The activation of STAT3 is dependent on its phosphorylation at specific tyrosine residues (e.g., Tyr705). Western blotting with antibodies specific for phosphorylated STAT3 (p-STAT3) can quantify the level of STAT3 activation.

Materials:

  • Cancer cell line with constitutively active STAT3 or a cell line that can be stimulated with a cytokine (e.g., IL-6).

  • Test compound and a known STAT3 inhibitor (e.g., Stattic).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Seed cells and treat with this compound and controls for the desired time. If necessary, stimulate the cells with a cytokine (e.g., IL-6) for a short period before harvesting.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe for total STAT3 and the loading control.

  • Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.

  • Determine the IC₅₀ for the inhibition of STAT3 phosphorylation.

G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

Objective: To determine if this compound binds to and stabilizes G-quadruplex DNA structures.

Principle: A FRET-based assay uses a G-quadruplex-forming oligonucleotide labeled with a donor and an acceptor fluorophore. Ligand binding can induce a conformational change that alters the distance between the fluorophores, leading to a change in the FRET signal.

Materials:

  • G-quadruplex-forming oligonucleotide (e.g., from the c-MYC or telomeric region) labeled with a FRET pair (e.g., FAM and TAMRA).

  • Assay buffer (e.g., Tris buffer with KCl).

  • Test compound and a known G-quadruplex ligand (e.g., Pyridostatin).

  • 96-well plate and a fluorescence plate reader.

Procedure:

  • Anneal the FRET-labeled oligonucleotide in the assay buffer containing KCl to form the G-quadruplex structure.

  • Add the annealed oligonucleotide to the wells of a 96-well plate.

  • Add serial dilutions of the test compound and controls to the wells.

  • Incubate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence of the donor and acceptor fluorophores.

  • Calculate the FRET efficiency for each concentration of the test compound.

  • Plot the change in FRET efficiency against the compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

By systematically applying these secondary assays, researchers can build a comprehensive profile of the mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2-(2,4-Dichlorophenyl)oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(2,4-Dichlorophenyl)oxazole and any materials contaminated with it must be treated as hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance. The following procedures are based on the hazardous characteristics of its constituent functional groups—a dichlorinated phenyl ring and an oxazole ring—and align with general best practices for the management of hazardous chemical waste in a research and development setting.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address the disposal of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of the dichlorophenyl and oxazole moieties, this compound should be handled with the assumption that it is toxic, an irritant, and potentially harmful to the environment. Chlorinated aromatic compounds can be persistent and bioaccumulative. Therefore, stringent safety precautions are required.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.To protect eyes from splashes and potential aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult glove manufacturer's compatibility chart.To prevent skin contact and absorption.
Body Protection A flame-retardant laboratory coat. A chemical-resistant apron is recommended for larger quantities.To protect against skin contact and contamination of personal clothing.
Respiratory All handling should be conducted within a certified chemical fume hood.To prevent inhalation of any dust, aerosols, or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Table 2: Spill Cleanup Procedure

StepAction
1. Evacuate & Isolate Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
2. Ventilate Ensure the chemical fume hood is operational. If the spill is outside a fume hood, increase ventilation in the area if it is safe to do so without spreading the contaminant.
3. Containment For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, use a chemical spill kit with absorbent pads, vermiculite, or sand to contain the material. Do not use combustible materials like paper towels for large liquid spills.
4. Cleanup Using non-sparking tools, carefully collect the absorbed material or the solid and place it into a designated, labeled hazardous waste container.
5. Decontamination Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including gloves and wipes, must also be disposed of as hazardous waste.
6. Reporting Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office, following institutional protocols.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. All waste containing this compound must be treated as hazardous waste.

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Solid Waste: Collect un-used or waste this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a dedicated solid hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Selection and Labeling:

    • Container Type: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.

    • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous).

  • Waste Accumulation:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from ignition sources and incompatible materials, and within secondary containment to catch any potential leaks.

  • Request for Pickup:

    • Once the waste container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule as determined by your institution, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Disposal must be conducted by a licensed hazardous waste contractor.

Disposal Workflow Diagram

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Chemical Fume Hood A->B C Solid Waste (e.g., unused compound, contaminated gloves) B->C D Liquid Waste (e.g., solutions containing the compound) B->D E Select Compatible Hazardous Waste Container C->E D->E F Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms E->F G Store in Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Pickup H->I J Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guidance for Handling 2-(2,4-Dichlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-(2,4-Dichlorophenyl)oxazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar dichlorophenyl oxazole derivatives and general principles for managing halogenated organic compounds.

Hazard Summary and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to safety protocols to mitigate risks of skin, eye, and respiratory irritation.[1][2] Engineering controls, such as the use of a chemical fume hood, are paramount to minimize inhalation exposure.[3] The recommended personal protective equipment is detailed below.

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[4][5]To prevent eye irritation or serious eye damage from splashes or dust.[1][2][6] Contact lenses should be avoided.[5]
Skin Protection Nitrile rubber gloves.[7] A lab coat that fastens to the collar and has long sleeves.[5] Consider an apron for additional protection.[5]To prevent skin irritation upon contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
Respiratory Protection Use in a well-ventilated area is crucial.[1][2] A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if dusts/aerosols are generated.[3]To prevent respiratory tract irritation from inhaling dust, fumes, or vapors.[1][2]
Footwear Closed-toe shoes are mandatory.[5]To protect feet from spills and falling objects.

Operational Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Operational Workflow for Handling this compound A Preparation & Risk Assessment B Don Appropriate PPE A->B Proceed with caution C Chemical Handling in Fume Hood B->C Enter handling area D Decontamination of Work Area C->D After experiment completion E Segregation of Waste D->E Collect all waste F Proper Disposal E->F Follow institutional guidelines

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response and Disposal Plan

Immediate and appropriate action is critical in the event of an exposure or spill. The following procedures should be followed.

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1]

Spill and Disposal Plan

In the case of a spill, evacuate the area and ensure adequate ventilation.[6] For small spills, absorb with an inert material and place in a suitable container for disposal.[1] For larger spills, prevent further leakage if safe to do so and contain the spill.[1] All personnel involved in cleanup must wear appropriate PPE.

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.[9][10] Halogenated organic compounds often require disposal as hazardous waste.[10] Containers should be tightly sealed, properly labeled, and stored in a designated, locked-up area pending disposal.[1][3]

The following diagram illustrates the decision-making process for handling spills and waste.

Spill Response and Waste Disposal Logic Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill: Absorb with Inert Material Assess->SmallSpill Minor LargeSpill Large Spill: Evacuate & Contain Assess->LargeSpill Major PPE Wear Full PPE SmallSpill->PPE LargeSpill->PPE Collect Collect Waste PPE->Collect Container Seal in Labeled Hazardous Waste Container Collect->Container Disposal Dispose via Approved Waste Handler Container->Disposal RoutineWaste Routine Experimental Waste RoutineWaste->Collect

Caption: A logical flow for responding to spills and managing the disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.